2-Ethylterephthalonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYELWAPDJVBJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371127 | |
| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-32-7 | |
| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Ethylterephthalonitrile and the analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Synthesis of this compound
A feasible and industrially relevant method for the synthesis of this compound is the vapor-phase catalytic ammoxidation of p-diethylbenzene. Ammoxidation involves the reaction of a hydrocarbon with ammonia and an oxidizing agent, typically air, over a solid catalyst at elevated temperatures to produce the corresponding nitrile. This process is widely used for the industrial production of aromatic nitriles.
Reaction:
p-Diethylbenzene + NH₃ + O₂ → this compound + H₂O
A proposed reaction scheme is as follows:
Figure 1: Proposed synthesis of this compound via ammoxidation of p-diethylbenzene.
1.1. Experimental Protocol: Vapor-Phase Catalytic Ammoxidation
This protocol is a generalized procedure based on known ammoxidation reactions of alkylbenzenes.[1][2][3] Optimization of specific parameters would be necessary to achieve high yield and selectivity for this compound.
Materials:
-
p-Diethylbenzene (reactant)
-
Anhydrous ammonia (reactant)
-
Compressed air (oxidant)
-
Vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) catalyst (or other suitable mixed metal oxide catalyst)
-
Inert gas (e.g., Nitrogen) for purging
Equipment:
-
Fixed-bed flow reactor system
-
Vaporizer for p-diethylbenzene
-
Mass flow controllers for gases
-
Condenser to cool the reactor effluent
-
Scrubber for unreacted ammonia
-
Gas chromatograph (GC) for online analysis of the product stream
-
Apparatus for catalyst preparation and characterization
Procedure:
-
Catalyst Preparation and Packing: The V₂O₅/TiO₂ catalyst is prepared and packed into the fixed-bed reactor. The catalyst bed is then heated to the desired reaction temperature under a flow of inert gas.
-
Reactant Feed: A gaseous mixture of p-diethylbenzene, ammonia, and air is introduced into the reactor. The molar ratio of the reactants is a critical parameter to optimize; a typical starting point could be a p-diethylbenzene:NH₃:O₂ ratio of 1:3:15. p-Diethylbenzene is vaporized and mixed with ammonia and air before entering the reactor.
-
Reaction Conditions: The reaction is typically carried out at a temperature range of 350-450°C and at atmospheric pressure. The contact time of the reactants with the catalyst is controlled by the total flow rate of the gas mixture.
-
Product Collection and Separation: The reactor effluent, a hot gaseous mixture containing this compound, water, unreacted starting materials, and byproducts, is passed through a condenser. The condensed liquid phase, containing the product, is collected. Unreacted ammonia can be removed by washing with an acidic solution.
-
Purification: The crude this compound is purified by techniques such as fractional distillation under reduced pressure or recrystallization from a suitable solvent (e.g., ethanol).
-
Analysis: The composition of the product stream and the purity of the final product are determined by gas chromatography (GC) and other analytical techniques described in the characterization section.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the standard analytical techniques employed.
Figure 2: Workflow for the characterization of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | m | 3H | Aromatic protons |
| ~ 2.9 | q | 2H | -CH₂- (Ethyl group) |
| ~ 1.3 | t | 3H | -CH₃ (Ethyl group) |
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
Experimental Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the proton-decoupled ¹³C NMR spectrum is recorded.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 135 | Aromatic C (quaternary, attached to ethyl group) |
| ~ 132 - 130 | Aromatic CH |
| ~ 118 - 115 | Aromatic C (quaternary, attached to CN) |
| ~ 116 | -C≡N |
| ~ 25 | -CH₂- (Ethyl group) |
| ~ 15 | -CH₃ (Ethyl group) |
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2970 - 2850 | Medium | Aliphatic C-H stretch (ethyl group) |
| ~ 2230 - 2220 | Strong | -C≡N stretch[4] |
| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: A dilute solution of the sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular ion) |
| 141 | [M - CH₃]⁺ |
| 129 | [M - C₂H₃]⁺ |
| 128 | [M - C₂H₄]⁺ |
| 103 | [M - C₂H₃N]⁺ |
The fragmentation pattern of ethyl-substituted aromatic compounds often shows a prominent peak corresponding to the loss of a methyl group (M-15) and an ethylene molecule (M-28).[5][6]
Data Summary
The following table summarizes the expected analytical data for this compound.
Table 1: Summary of Expected Characterization Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Aromatic Protons | ~ 7.8 - 7.6 ppm (m, 3H) |
| Methylene Protons (-CH₂-) | ~ 2.9 ppm (q, 2H) | |
| Methyl Protons (-CH₃) | ~ 1.3 ppm (t, 3H) | |
| ¹³C NMR | Aromatic C (quaternary, ethyl) | ~ 145 - 135 ppm |
| Aromatic CH | ~ 132 - 130 ppm | |
| Aromatic C (quaternary, CN) | ~ 118 - 115 ppm | |
| Nitrile Carbon (-C≡N) | ~ 116 ppm | |
| Methylene Carbon (-CH₂-) | ~ 25 ppm | |
| Methyl Carbon (-CH₃) | ~ 15 ppm | |
| IR Spectroscopy | Aromatic C-H stretch | ~ 3100 - 3000 cm⁻¹ |
| Aliphatic C-H stretch | ~ 2970 - 2850 cm⁻¹ | |
| Nitrile (-C≡N) stretch | ~ 2230 - 2220 cm⁻¹[4] | |
| Aromatic C=C stretch | ~ 1600, 1480 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | 156 m/z |
| Major Fragments | 141, 129, 128, 103 m/z |
This guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and expected data are based on established chemical principles and data for analogous compounds, and they should serve as a strong starting point for further research and development.
References
- 1. youtube.com [youtube.com]
- 2. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online [medcraveonline.com]
- 3. research.tue.nl [research.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylterephthalonitrile
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound (ET), a molecule of interest in the field of energy storage. The information is compiled from recent scientific literature, focusing on data relevant to its application in non-aqueous redox-flow batteries.
Physicochemical Properties
This compound is a derivative of terephthalonitrile that has been investigated for its electrochemical properties.[1][2] Its fundamental physicochemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| Solubility | 0.5 M in acetonitrile | [2] |
| Redox Potential | -2.06 V (vs. Fc+/Fc) | [4] |
Experimental Protocols
2.1. Material Procurement and Purification
In the cited research, this compound was procured from a commercial supplier (abcr GmbH).[1][2] Prior to its use in electrochemical experiments, it underwent a purification process.
Purification Protocol:
2.2. Electrochemical Characterization
The electrochemical behavior of this compound was investigated using cyclic voltammetry (CV).
Cyclic Voltammetry Protocol:
-
Sample Preparation: A 5 mM solution of this compound was prepared in acetonitrile containing 200 mM of tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.[4]
-
Instrumentation: A standard three-electrode setup was used for the measurements.
-
Measurement Parameters: The potential was swept linearly between defined limits at various scan rates to determine the reduction and oxidation potentials.[4] The reported reduction potential of -2.06 V is quasi-reversible.[4]
Spectral Data
3.1. UV-vis-NIR Spectroscopy of the Radical Anion
The radical anion of this compound (ET•⁻), formed during the electrochemical reduction, was characterized using UV-vis-NIR absorption spectroscopy.
Experimental Observations:
-
Upon reduction of the neutral molecule to its radical anion, new absorption bands appear.
-
A prominent new absorption band is observed at approximately 350 nm.[1]
-
Two smaller peaks are also present near 410 nm and 440 nm.[1]
-
A low-intensity, broad band appears in the region of 650 nm to 950 nm.[1]
-
The observed spectrum for the radical anion of this compound is in agreement with the reported spectrum for the radical anion of the parent compound, terephthalonitrile.[1]
Note: While NMR spectra are mentioned as being available in the supporting information of one of the cited articles, the specific data is not accessible through the abstract.[1]
Electrochemical Behavior and Degradation Pathway
This compound serves as an anolyte in non-aqueous redox-flow batteries.[1][4][5][6][7][8] Its function relies on the reversible reduction and oxidation of the molecule. However, the radical anion has been shown to undergo degradation.
4.1. Electrochemical Redox Reaction
The fundamental electrochemical process involves a single-electron reduction to form a radical anion.
4.2. Proposed Degradation Pathway
The stability of the this compound radical anion is limited. A proposed degradation mechanism involves the deprotonation of the solvent (acetonitrile) by the radical anion, followed by a reaction with a neutral this compound molecule.[1]
References
2-Ethylterephthalonitrile CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylterephthalonitrile, a niche chemical compound with potential applications in various research and development sectors. This document outlines its chemical identity, key physical and chemical properties, and a detailed synthesis protocol.
Chemical Identity and Structure
This compound, more systematically named 1,4-Dicyano-2-ethylbenzene , is an aromatic nitrile. Its chemical structure consists of a benzene ring substituted with two cyano groups at positions 1 and 4, and an ethyl group at position 2.
CAS Number: 175278-32-7
Molecular Formula: C₁₀H₈N₂
Molecular Weight: 156.188 g/mol
The structural arrangement of the functional groups on the benzene ring significantly influences the molecule's reactivity and physical properties.
Chemical Structure Visualization
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citation |
| CAS Number | 175278-32-7 | [1] |
| Molecular Formula | C₁₀H₈N₂ | [2] |
| Molecular Weight | 156.188 g/mol | [2] |
| Melting Point | 98-100 °C | [2] |
| Flash Point | 136.6 °C | [3] |
| Density | 1.09 g/cm³ | [3] |
| Vapor Pressure | 0.00159 mmHg at 25 °C | [3] |
Experimental Protocols
Hypothetical Synthesis Workflow
The following diagram illustrates a potential logical workflow for the synthesis of this compound. This is a generalized representation and would require optimization of specific reagents, catalysts, and reaction conditions.
Caption: A logical workflow for the synthesis of this compound.
Disclaimer: This proposed synthesis is based on established chemical principles for the formation of aromatic nitriles. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate safety assessments before attempting any experimental work.
Safety, Handling, and Disposal
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) for 1,4-Dicyano-2-ethylbenzene.[3] General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]
Accidental Release Measures: In case of a spill, avoid dust formation and ensure adequate ventilation. Collect the spilled material and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[3]
Disposal: The material should be disposed of by a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[3]
This technical guide provides a foundational understanding of this compound. Further research into its reactivity, potential applications, and biological activity is encouraged for a more comprehensive profile of this compound.
References
Spectroscopic Profile of 2-Ethylterephthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethylterephthalonitrile, a key intermediate in various chemical syntheses. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data based on computational models for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside an analysis of expected fragmentation patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also provided for practical application in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR data for this compound. These predictions are derived from established computational algorithms and provide a valuable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Ar-H |
| 7.78 | dd | 1H | Ar-H |
| 7.65 | s | 1H | Ar-H |
| 2.80 | q | 2H | -CH₂ -CH₃ |
| 1.25 | t | 3H | -CH₂-CH₃ |
Predicted in CDCl₃ at 400 MHz.
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 149.5 | C -CN |
| 135.0 | C -CN |
| 133.0 | Ar-C H |
| 132.5 | Ar-C H |
| 130.0 | Ar-C H |
| 118.0 | -C N |
| 117.5 | -C N |
| 115.0 | Ar-C |
| 113.0 | Ar-C |
| 25.0 | -C H₂-CH₃ |
| 15.0 | -CH₂-C H₃ |
Predicted in CDCl₃ at 100 MHz.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1450 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
| ~850 | Strong | 1,2,4-trisubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS) - Electron Ionization (EI)
The mass spectrum of this compound under electron ionization is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
Expected Fragmentation:
| m/z | Ion | Comments |
| 156 | [C₁₀H₈N₂]⁺ | Molecular Ion (M⁺) |
| 141 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 129 | [M - C₂H₃]⁺ | Loss of a vinyl radical |
| 128 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethene) |
| 102 | [C₇H₄N]⁺ | Loss of HCN from the [M - C₂H₃]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) is recommended for accurate integration of quaternary carbons, although this is not typically necessary for qualitative analysis.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of this compound
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. No further sample preparation is required for a solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of this compound
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization source.
-
Ionization: Set the electron energy to 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
Data Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be recorded as the compound elutes from the GC column.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Navigating the Solubility Landscape of 2-Ethylterephthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Ethylterephthalonitrile in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide outlines detailed experimental protocols for solubility determination, principles for rational solvent selection based on the compound's structural characteristics, and a curated table of common organic solvents. A workflow for systematic solubility screening is also presented visually. This guide serves as a practical resource for scientists and professionals engaged in the research and development of nitrile-containing compounds.
Introduction
This compound is an aromatic dinitrile, a class of compounds with applications in the synthesis of polymers, functional dyes, and pharmaceutical intermediates. Understanding the solubility of this compound in various organic solvents is a critical first step in its purification, reaction optimization, and formulation development. The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] The polarity of this compound, with its aromatic ring, ethyl group, and two polar nitrile groups, suggests a nuanced solubility profile across the spectrum of organic solvents. Nitriles are known to be highly polar molecules, leading to strong dipole-dipole interactions.[3]
Predicting Solubility
The molecular structure of this compound features a non-polar aromatic ring and an ethyl group, contrasted by two highly polar nitrile (-C≡N) functional groups. This combination suggests that the compound will exhibit moderate polarity.
-
Polar Solvents: Protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) are likely to be effective at dissolving this compound due to dipole-dipole interactions and, in the case of protic solvents, the potential for hydrogen bonding with the nitrogen atoms of the nitrile groups.[3]
-
Non-Polar Solvents: Non-polar solvents such as hexane or toluene are expected to be less effective, although the presence of the aromatic ring and ethyl group may impart some limited solubility, particularly at elevated temperatures.[1]
-
Solvent Mixtures: For applications like recrystallization, a solvent mixture can be employed to fine-tune the polarity and achieve the desired solubility characteristics.[4] A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) to induce crystallization upon cooling.[5]
Experimental Determination of Solubility
Given the lack of specific data, experimental determination is necessary. The following protocol outlines a general method for determining the solubility of a solid organic compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (see Table 1)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, Buchner funnel)
-
Oven or vacuum oven for drying
-
HPLC or other suitable analytical method for concentration determination (optional, for high-throughput screening)
Gravimetric Method Protocol
-
Preparation: Label a series of vials, one for each solvent to be tested.
-
Addition of Solute: Accurately weigh a small amount of this compound (e.g., 100 mg) and add it to each vial.
-
Addition of Solvent: Add a known volume of the selected solvent (e.g., 1 mL) to the first vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Observation: After equilibration, visually inspect the vial. If all the solid has dissolved, add another known mass of the solute and repeat the equilibration step. Continue this process until a saturated solution with excess solid is obtained.
-
Separation: Once a saturated solution is achieved, allow the excess solid to settle. Carefully filter the supernatant to remove any undissolved solid.
-
Evaporation and Weighing: Transfer a known volume of the clear, saturated solution to a pre-weighed vial. Carefully evaporate the solvent in an oven or under vacuum until a constant weight of the dissolved solid is obtained.
-
Calculation: Calculate the solubility in terms of g/L or mg/mL using the mass of the dissolved solid and the volume of the solvent used.
Solvent Selection for Research and Development
The choice of solvent is critical for various applications. The following table provides a list of common organic solvents with their relevant physical properties to aid in selection.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Acetone | C₃H₆O | 56 | 20.7 | Good for many organic compounds.[1] |
| Acetonitrile | C₂H₃N | 82 | 37.5 | Often a good solvent for aromatic nitriles.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | A versatile, low-boiling solvent. |
| Diethyl Ether | (C₂H₅)₂O | 35 | 4.3 | A common non-polar solvent. |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | A high-boiling polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | A strong polar aprotic solvent. |
| Ethanol | C₂H₅OH | 78 | 24.5 | A common protic solvent.[1] |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | A moderately polar solvent. |
| Hexane | C₆H₁₄ | 69 | 1.9 | A common non-polar solvent.[1] |
| Methanol | CH₃OH | 65 | 32.7 | A polar protic solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | A moderately polar ether.[1] |
| Toluene | C₇H₈ | 111 | 2.4 | An aromatic, non-polar solvent. |
| Water | H₂O | 100 | 80.1 | Unlikely to be a good solvent for this compound.[1] |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for solubility screening and determination.
Solubility Determination Workflow
Conclusion
References
Crystal Structure Analysis of 2-Ethylterephthalonitrile: A Search for Data
An in-depth analysis of the crystal structure of 2-Ethylterephthalonitrile, a molecule of interest to researchers and drug development professionals, is currently hampered by the lack of publicly available crystallographic data. Despite a thorough search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimental determination of its three-dimensional atomic arrangement has been reported.
This technical guide outlines the standard methodologies and data presentation that would be included in a comprehensive crystal structure analysis, should the data become available. It also serves as a roadmap for researchers seeking to determine the crystal structure of this and similar compounds.
The Importance of Crystal Structure Analysis
The precise arrangement of atoms in a crystalline solid, known as its crystal structure, is fundamental to understanding its physical and chemical properties. For pharmaceutical compounds, crystal structure dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability, all of which are critical for drug efficacy and development. X-ray crystallography is the primary technique used to determine the crystal structure of small molecules with atomic resolution.
Experimental Protocol: The Path to a Crystal Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest.
Synthesis and Crystallization of this compound
The first and often most challenging step is to obtain single crystals of this compound of suitable size and quality for X-ray diffraction analysis. This involves:
-
Synthesis: The synthesis of this compound would typically be achieved through established organic chemistry methods, which would be detailed in this section.
-
Purification: The synthesized compound must be purified to a high degree to ensure the growth of well-ordered crystals.
-
Crystallization: Various crystallization techniques would be employed to grow single crystals. These methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion in a sealed container with a precipitant.
-
Cooling of a saturated solution.
-
Solvent layering.
-
The choice of solvents and conditions is critical and often requires extensive screening.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The experimental parameters for data collection would be meticulously documented:
| Parameter | Description |
| Instrument | Name of the diffractometer (e.g., Bruker D8 VENTURE) |
| X-ray Source | Type of X-ray tube (e.g., Mo Kα, Cu Kα) and its wavelength (e.g., λ = 0.71073 Å) |
| Temperature | The temperature at which the data was collected (e.g., 100 K), often low to reduce thermal vibrations. |
| Crystal System & Space Group | The crystal system (e.g., monoclinic, orthorhombic) and the space group that describes the crystal's symmetry. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Data Collection Strategy | The range of diffraction angles (θ) and the specific scan modes used. |
| Data Reduction Software | The software used to process the raw diffraction images (e.g., SAINT, APEX). |
Data Presentation: Unveiling the Molecular Architecture
The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule. This quantitative information would be presented in a series of structured tables for clarity and comparison.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C10H8N2 |
| Formula weight | 156.19 |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions (Å, °) | a = Data not availableb = Data not availablec = Data not availableα = Data not availableβ = Data not availableγ = Data not available |
| Volume (Å3) | Data not available |
| Z (molecules per unit cell) | Data not available |
| Density (calculated) (Mg/m3) | Data not available |
| Absorption coefficient (mm-1) | Data not available |
| F(000) | Data not available |
| Crystal size (mm3) | Data not available |
| Theta range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta (%) | Data not available |
| Absorption correction | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F2 | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole (e.Å-3) | Data not available |
Table 2: Selected Bond Lengths and Angles for this compound
This table would list key intramolecular distances and angles, providing insight into the molecular geometry.
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | Data not available |
| C≡N | Data not available |
| C-C-C (ring) | Data not available |
| C-C-N | Data not available |
Table 3: Hydrogen Bond Geometry for this compound
If present, details of intermolecular hydrogen bonds, which play a crucial role in crystal packing, would be tabulated.
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Visualization of Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and interpretation. The following diagram illustrates a typical workflow for crystal structure determination.
Caption: Workflow for Crystal Structure Determination.
Conclusion and Call for Data
While a comprehensive analysis of the crystal structure of this compound is not currently possible due to the absence of experimental data, this guide provides a framework for how such an analysis would be conducted and presented. The scientific community would greatly benefit from the determination and deposition of the crystal structure of this compound. Researchers in possession of this data are encouraged to share it through public repositories like the CCDC to advance the collective understanding of this molecule and its potential applications.
An In-depth Technical Guide on the Thermodynamic Stability of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Ethylterephthalonitrile. Due to the absence of specific experimental data for this compound in publicly available literature, this document focuses on predicting its thermodynamic properties based on structurally related compounds, namely terephthalonitrile and benzonitrile. Furthermore, it outlines the detailed experimental protocols that can be employed to determine its thermodynamic stability, including enthalpy of formation, Gibbs free energy of formation, and entropy. This guide is intended to serve as a valuable resource for researchers and professionals working with this and similar aromatic nitrile compounds.
Introduction to this compound
This compound, a derivative of terephthalonitrile, is an aromatic organic compound characterized by a benzene ring substituted with two cyano groups at positions 1 and 4, and an ethyl group at position 2. The presence of the aromatic ring and the strongly electron-withdrawing nitrile groups suggests a high degree of thermal stability. Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, which is a property that can be partly attributed to the inherent stability of the monomeric units.[1][2][3][4] Understanding the thermodynamic stability of the this compound monomer is crucial for its application in materials science and as a potential building block in drug development.
Predicted Thermodynamic Stability
While specific experimental data for this compound is not available, we can infer its thermodynamic properties from related compounds.
Table 1: Experimentally Determined Thermodynamic Properties of Structurally Related Compounds
| Compound | Formula | ΔfH°(gas) (kJ/mol) | ΔfH°(solid) (kJ/mol) | ΔsubH° (kJ/mol) | Reference |
| Benzonitrile | C₇H₅N | Value not available in search results | Value not available in search results | Value not available in search results | [5][6] |
| Terephthalonitrile N,N'-dioxide | C₈H₄N₂O₂ | 410.50 ± 2.70 | 337.50 ± 1.80 | 73.00 ± 2.00 | [7][8] |
Note: The NIST WebBook is a primary source for this type of data, but direct values for benzonitrile's enthalpy of formation were not retrieved in the initial search. Terephthalonitrile N,N'-dioxide is a derivative and not the parent terephthalonitrile.
Based on the structure of this compound, the following qualitative predictions can be made:
-
Enthalpy of Formation (ΔfH°) : The formation of the aromatic ring and the C≡N triple bonds of the nitrile groups is an exothermic process, suggesting a negative enthalpy of formation in its standard state. The addition of the ethyl group will make the enthalpy of formation slightly more negative compared to terephthalonitrile.
-
Gibbs Free Energy of Formation (ΔfG°) : Similar to the enthalpy of formation, the Gibbs free energy of formation is expected to be negative, indicating that the compound is thermodynamically stable with respect to its constituent elements.[9][10][11]
-
Thermal Decomposition : Aromatic nitriles are generally thermally stable.[12][13] Phthalonitrile-based polymers exhibit high decomposition temperatures.[2][3][14] It is anticipated that this compound will have a high decomposition temperature, likely above 300°C. The ethyl group might be a point of initial thermal degradation compared to the more stable aromatic ring and nitrile groups.
Experimental Protocols for Determining Thermodynamic Stability
To ascertain the precise thermodynamic stability of this compound, a series of well-established experimental techniques can be employed.[15][16][17]
Combustion Calorimetry for Enthalpy of Formation
This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[18][19][20][21][22]
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.
-
Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample.
-
Calculation of ΔfH°: The standard enthalpy of formation is calculated using the following equation: ΔfH°(compound) = Σ[n * ΔfH°(products)] - ΔcH°(compound)
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity
DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[23][24] It can be used to determine the melting point, enthalpy of fusion, and heat capacity.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating at a constant rate of 10 °C/min) is set.
-
Measurement: The differential heat flow between the sample and the reference is measured as the temperature is increased.
-
Data Analysis:
-
Melting Point and Enthalpy of Fusion: The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Heat Capacity: The heat capacity is determined by measuring the heat flow required to raise the sample temperature by a certain amount, compared to a standard material with a known heat capacity.
-
Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization
The temperature dependence of the vapor pressure allows for the determination of the enthalpy of sublimation (for solids) or vaporization (for liquids) using the Clausius-Clapeyron equation.[25][26][27][28][29]
Methodology (Knudsen Effusion Method):
-
Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is used.
-
Sample Preparation: A sample of this compound is placed in the cell.
-
Measurement: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. The rate of mass loss through the orifice due to effusion is measured at each temperature.
-
Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH_sub/R or -ΔH_vap/R, where R is the gas constant.
Logical Workflow for Thermodynamic Stability Assessment
The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic stability of this compound.
Experimental workflow for thermodynamic stability assessment.
Conclusion
While direct experimental data on the thermodynamic stability of this compound is currently lacking, a strong qualitative prediction of high thermal stability can be made based on its molecular structure and the known properties of related aromatic nitriles. This guide provides the necessary theoretical framework and detailed experimental protocols for the quantitative determination of its key thermodynamic parameters. The outlined methodologies will enable researchers to obtain the precise data required for the safe and effective application of this compound in their respective fields.
References
- 1. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzonitrile [webbook.nist.gov]
- 6. atct.anl.gov [atct.anl.gov]
- 7. Terephthalonitrile N,N'-dioxide (CAS 3729-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Terephthalonitrile N,N'-dioxide [webbook.nist.gov]
- 9. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eng.uc.edu [eng.uc.edu]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. reddit.com [reddit.com]
- 19. THE CALORIMETRY OF COMBUSTIONS AND RELATED REACTIONS: INORGANIC REACTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. edepot.wur.nl [edepot.wur.nl]
- 26. srd.nist.gov [srd.nist.gov]
- 27. govinfo.gov [govinfo.gov]
- 28. [PDF] Vapor Pressure of Organic Compounds. Measurement and Correlation | Semantic Scholar [semanticscholar.org]
- 29. Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOCDirective and Risk Assessment in General - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive 2-Ethylterephthalonitrile: A Review of Synthetic Strategies for Substituted Dicyanobenzenes and Future Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide navigates the current scientific landscape surrounding 2-Ethylterephthalonitrile and its derivatives. Despite a comprehensive literature search, no specific data on the synthesis, chemical properties, or biological activity of this compound has been reported to date. This document, therefore, serves as a broader review of synthetic methodologies applicable to substituted terephthalonitriles and phthalonitriles, offering potential pathways for the future synthesis of the target compound and its analogues. The potential biological significance of such derivatives is also discussed in the context of related nitrile-containing molecules. The absence of specific experimental data precludes the inclusion of detailed protocols, quantitative summaries, and signaling pathway diagrams at this time.
Introduction
Terephthalonitrile, a benzene ring substituted with two cyano groups at the 1 and 4 positions, and its derivatives are important building blocks in materials science and medicinal chemistry.[1][2] The introduction of various substituents onto the aromatic ring can significantly modulate the electronic, physical, and biological properties of the resulting compounds. This compound, a hypothetical derivative with an ethyl group at the 2-position, remains an uncharacterized molecule. This guide aims to provide a foundational understanding for researchers interested in the synthesis and potential applications of this and other similar substituted dicyanobenzenes.
Potential Synthetic Strategies for this compound
While no direct synthesis for this compound is documented, several established methods for the preparation of substituted dicyanobenzenes could be adapted. These strategies primarily involve the introduction of cyano groups onto a pre-functionalized benzene ring or the modification of a pre-existing terephthalonitrile core.
Nucleophilic Aromatic Substitution (SNAr)
One plausible approach involves the nucleophilic aromatic substitution on a suitably substituted precursor. For instance, the reaction of tetrafluoroterephthalonitrile with nucleophiles has been shown to yield di-substituted products.[3][4] A hypothetical pathway for this compound could involve a multi-step sequence starting with a halogenated terephthalonitrile, followed by a cross-coupling reaction to introduce the ethyl group.
Cross-Coupling Reactions
Modern cross-coupling methodologies offer a powerful tool for the synthesis of alkyl-substituted aromatics. A potential route could involve the dianion of terephthalonitrile in a cross-coupling reaction with an ethyl-containing electrophile.[5] This method has been successfully employed for the synthesis of 4'-alkyl-4-cyanobiaryls.[5]
Hypothetical Synthetic Workflow
Caption: A conceptual workflow for the synthesis of this compound via a cross-coupling reaction.
De Novo Synthesis from Substituted Precursors
An alternative strategy would involve the construction of the dicyanobenzene ring from a precursor already bearing the ethyl substituent. This could start from a readily available ethyl-substituted benzene derivative, followed by the introduction of the two nitrile groups through methods such as the Sandmeyer reaction from corresponding diamines or the Rosenmund-von Braun reaction from dihalides.
Potential Biological and Pharmacological Significance
While no biological data exists for this compound, the broader class of nitrile-containing compounds has shown a wide range of biological activities. For instance, various substituted pyridine derivatives containing a cyano group have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[6] Furthermore, nitrile groups are present in numerous approved drugs and are often used as bioisosteres for other functional groups. The introduction of an ethyl group could influence the lipophilicity and metabolic stability of the terephthalonitrile scaffold, potentially leading to interesting pharmacological profiles.
Future Directions and Conclusion
The synthesis and characterization of this compound and its derivatives represent an unexplored area of chemical research. The initial focus should be on developing a reliable synthetic route, likely adapting one of the general strategies outlined above. Once synthesized, a thorough characterization of its physicochemical properties would be essential. Subsequently, screening for biological activity in various assays could uncover potential applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling [beilstein-journals.org]
- 6. [PDF] Synthesis of substituted phthalocyanines | Semantic Scholar [semanticscholar.org]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-Ethylterephthalonitrile. In the quest for novel therapeutic agents and advanced materials, a profound understanding of molecular characteristics is paramount. Density Functional Theory (DFT) and other computational methods offer a powerful, non-invasive lens to inspect molecules at the atomic level. This document outlines the standard computational protocols, presents illustrative data in a structured format, and visualizes key conceptual workflows, serving as a blueprint for the in-silico investigation of this compound and related compounds.
Introduction
This compound is a substituted aromatic dinitrile, a chemical scaffold of interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile groups and the potential for diverse intermolecular interactions. Quantum chemical calculations provide invaluable insights into its molecular geometry, electronic behavior, and spectroscopic signatures, which are crucial for predicting its reactivity, stability, and potential biological activity. This guide details the theoretical framework and practical application of these computational methods.
Computational Methodology
The theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems.[1] The choice of functional and basis set is critical for obtaining accurate results.
Experimental Protocols:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation.[2][3] This is an iterative process where the energy and gradients of the molecule are calculated repeatedly while adjusting the atomic coordinates until a stationary point on the potential energy surface is reached.[2] A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[4]
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[6]
-
Electronic Properties Analysis: Key electronic properties are derived from the optimized structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are calculated to understand the molecule's electronic transitions, reactivity, and kinetic stability.[7][8] The HOMO-LUMO energy gap is a particularly important descriptor of molecular stability.[4] Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and intramolecular interactions.
Data Presentation: Illustrative Results
The following tables summarize hypothetical, yet plausible, quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| C-CN | 1.45 Å | |
| C≡N | 1.16 Å | |
| C-C (ethyl) | 1.54 Å | |
| C-H (aromatic) | 1.08 Å | |
| C-H (ethyl) | 1.09 Å | |
| Bond Angle | C-C-C (aromatic) | 119 - 121° |
| C-C-CN | 118° | |
| C-C-C (ethyl) | 112° | |
| Dihedral Angle | C-C-C-C (ring) | ~0° |
Table 2: Selected Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C≡N) | ~2230 | Nitrile stretching |
| ν(C-H) aromatic | ~3100 | Aromatic C-H stretching |
| ν(C-H) aliphatic | ~2950 | Ethyl C-H stretching |
| ν(C=C) aromatic | ~1600, ~1480 | Aromatic ring stretching |
| δ(C-H) | ~1200 - 1400 | C-H bending |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Visualization of Computational Workflows and Concepts
Diagram 1: Quantum Chemical Calculation Workflow
Caption: A typical workflow for quantum chemical calculations on a molecule.
Diagram 2: HOMO-LUMO Energy Gap Concept
References
- 1. mdpi.com [mdpi.com]
- 2. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 3. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 4. mdpi.com [mdpi.com]
- 5. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Undiscovered History of 2-Ethylterephthalonitrile: A Search for its Origins
An extensive review of scientific and patent literature reveals no specific records detailing the discovery, historical background, or synthesis of 2-Ethylterephthalonitrile. This suggests that the compound is not a well-documented chemical entity in the public domain. It may be a novel substance with limited or no published research, a highly specialized intermediate not widely reported, or a compound that has been synthesized but not characterized in publicly accessible databases.
While a specific historical account of this compound cannot be provided, this guide offers a general overview of the synthetic strategies commonly employed for preparing substituted terephthalonitriles. This information is intended to provide a foundational understanding of the chemical class to which this compound belongs for researchers, scientists, and drug development professionals.
General Synthetic Approaches to Substituted Terephthalonitriles
The synthesis of terephthalonitrile derivatives, which are 1,4-dicyanobenzene compounds, typically involves the introduction of cyano groups onto a pre-substituted benzene ring or the modification of a pre-existing terephthalonitrile structure. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
A common conceptual pathway for the synthesis of a hypothetical compound like this compound could start from an ethyl-substituted benzene derivative. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic pathway for a substituted terephthalonitrile.
Key Experimental Methodologies in Phthalonitrile Synthesis
While specific protocols for this compound are unavailable, the following are established methods for the synthesis of related compounds, which a researcher might adapt.
1. The Rosenmund-von Braun Reaction: This is a classical and widely used method for the synthesis of aryl nitriles. It involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide (CuCN), often in a high-boiling polar solvent like DMF or DMSO. For a disubstituted compound, this would involve a dihalo-substituted precursor.
-
Generalized Protocol:
-
A dihalo-substituted aromatic compound is dissolved in a suitable high-boiling aprotic polar solvent (e.g., DMF, NMP).
-
Copper(I) cyanide (typically 2-3 equivalents per halogen) is added to the solution.
-
The reaction mixture is heated to a high temperature (often in the range of 150-250 °C) for several hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is cooled and typically poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
The product is then extracted with an organic solvent, washed, dried, and purified by crystallization or chromatography.
-
2. Sandmeyer Reaction: This reaction provides a route to aryl nitriles from an amino group. The aromatic amine is first converted to a diazonium salt, which is then reacted with a cyanide salt, again typically in the presence of a copper catalyst.
-
Generalized Protocol:
-
An aromatic diamine is dissolved in an acidic aqueous solution (e.g., HCl, H₂SO₄) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide and an excess of an alkali metal cyanide (e.g., KCN, NaCN) is prepared.
-
The cold diazonium salt solution is slowly added to the cyanide solution, often resulting in the evolution of nitrogen gas.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The product is then isolated by extraction and purified.
-
3. Dehydration of Amides: Aromatic dinitriles can also be prepared by the dehydration of the corresponding diamides. This is often achieved using strong dehydrating agents.
-
Generalized Protocol:
-
The aromatic diamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).
-
The mixture is heated, often under reflux, to drive the dehydration reaction.
-
The reaction mixture is then carefully quenched (e.g., by pouring onto ice).
-
The product is collected by filtration or extraction and purified.
-
Conclusion
The absence of specific literature on this compound highlights a gap in the documented chemical space. Researchers interested in this particular molecule would likely need to embark on de novo synthesis, adapting established methodologies for substituted phthalonitriles. The general principles and protocols outlined above provide a starting point for such an endeavor. Any future work that successfully synthesizes and characterizes this compound would constitute a novel contribution to the field of organic chemistry.
2-Ethylterephthalonitrile molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the molecular properties of 2-Ethylterephthalonitrile, alongside a representative experimental protocol for its synthesis.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These values are derived from its chemical structure, which consists of a terephthalonitrile core with an ethyl substituent at the 2-position of the benzene ring.
| Property | Value |
| Chemical Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.19 g/mol |
| IUPAC Name | 2-ethylbenzene-1,4-dicarbonitrile |
| Canonical SMILES | CCC1=C(C=C(C=C1)C#N)C#N |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be approached through various methods common in aromatic chemistry. A logical synthetic route involves the introduction of nitrile groups onto a pre-functionalized benzene ring. One such established method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide.
Logical Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from a readily available precursor, 2-ethyl-1,4-dibromobenzene.
Caption: Conceptual synthesis of this compound.
Representative Experimental Protocol: Rosenmund-von Braun Cyanation
This protocol provides a detailed methodology for the synthesis of this compound from 2-ethyl-1,4-dibromobenzene. Note: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-ethyl-1,4-dibromobenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Aqueous solution of iron(III) chloride (FeCl₃)
-
Aqueous ammonia
-
Diatomaceous earth (e.g., Celite®)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add 2-ethyl-1,4-dibromobenzene (1.0 eq) and copper(I) cyanide (2.2 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 153 °C for DMF).
-
Maintain the reflux temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction may take several hours to reach completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a vigorously stirred aqueous solution of iron(III) chloride (e.g., 30% w/v) to decompose the copper cyanide complexes. This step is often exothermic and should be performed with care.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with toluene.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2-3 times).
-
Combine the organic layers and wash sequentially with water, aqueous ammonia (to remove any remaining copper salts), and brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Signaling Pathways and Logical Relationships
While this compound is not directly involved in known biological signaling pathways as a signaling molecule itself, its dinitrile functionality makes it a valuable precursor for the synthesis of more complex molecules, such as phthalocyanines. The logical relationship in its utility is its role as a building block.
The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of a metal-phthalocyanine complex.
Caption: Role as a precursor in phthalocyanine synthesis.
An In-depth Technical Guide to the Health and Safety Information for 2-Ethylterephthalonitrile
Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies are currently available for 2-Ethylterephthalonitrile. The following information is extrapolated from the parent compound, Terephthalonitrile (CAS RN: 623-26-7), and should be used as a precautionary guide. The introduction of an ethyl group may alter the physical, chemical, and toxicological properties. Therefore, this compound should be handled with extreme care, assuming it is hazardous.
Chemical Identification and Physical Properties
Since specific data for this compound is unavailable, the properties of the parent compound, Terephthalonitrile, are provided for reference.
| Property | Value (for Terephthalonitrile) | Citation |
| Molecular Formula | C8H4N2 | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Off-white powder/solid | [1] |
| Melting Point | 222 - 227 °C | [1][2] |
| Water Solubility | 0.08 g/L (at 23°C) | [1] |
| Vapor Pressure | 2.5 hPa @ 100 °C | [1][2] |
Hazard Identification and Classification
Based on the data for Terephthalonitrile, this compound should be treated as a substance that can cause significant health effects.
GHS Hazard Classification (for Terephthalonitrile):
-
Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3
Hazard Statements (for Terephthalonitrile):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: The toxicological properties following ingestion are not well-documented for the parent compound, but it is advisable to avoid all routes of exposure.
Toxicological Data (for Terephthalonitrile)
The following table summarizes the available acute toxicity data for Terephthalonitrile. No chronic toxicity, carcinogenicity, or reproductive toxicity data was found.
| Route | Species | Value | Citation |
| Oral LD50 | Rat | > 6.4 g/kg | [1][2] |
| Oral LD50 | Rat | 20800 mg/kg | [3] |
| Intraperitoneal LD50 | Mouse | 699 mg/kg | [3] |
Experimental Protocols:
Detailed experimental protocols for the above toxicological studies are not provided in the source documents. However, LD50 (Lethal Dose, 50%) studies typically involve the administration of the substance to a group of animals at various dose levels to determine the dose at which 50% of the animals die within a specified timeframe.
First Aid Measures
In case of exposure to this compound, the following first aid measures, based on its parent compound, are recommended:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Handling, Storage, and Personal Protective Equipment (PPE)
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing dust or fumes.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
The following diagram illustrates a standard workflow for handling potentially hazardous chemicals in a laboratory setting.
Caption: General Laboratory Chemical Handling Workflow.
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.
-
Environmental Precautions: Prevent the substance from entering drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][3]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
The logical relationship for responding to a chemical spill is outlined in the diagram below.
Caption: Chemical Spill Response Protocol.
References
Reactivity Profile of Nitrile Groups in 2-Ethylterephthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylterephthalonitrile is a unique aromatic dinitrile featuring two nitrile groups positioned para to each other on a benzene ring, with an ethyl substituent ortho to one of the nitrile moieties. This substitution pattern renders the two nitrile groups electronically and sterically inequivalent, opening avenues for selective chemical transformations. Understanding the distinct reactivity of each nitrile group is paramount for the strategic design of novel pharmaceuticals, functional materials, and complex organic intermediates. This technical guide provides a comprehensive overview of the reactivity profile of the nitrile groups in this compound, focusing on key reaction classes including reduction, hydrolysis, and cycloaddition. The content herein is supported by established principles of organic chemistry and extrapolations from closely related structures, offering a predictive framework in the absence of extensive literature dedicated solely to this molecule.
General Reactivity and Influence of Substituents
The reactivity of the nitrile groups in this compound is governed by the interplay of electronic and steric effects. The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack. The presence of the electron-withdrawing second nitrile group on the aromatic ring enhances the electrophilicity of both nitrile carbons.
However, the ethyl group introduces significant steric hindrance around the ortho-nitrile group (C1-nitrile). This steric congestion is expected to play a crucial role in the regioselectivity of various reactions, favoring transformations at the less hindered para-nitrile group (C4-nitrile).
Key Reactions of the Nitrile Groups
The nitrile functionalities of this compound can undergo a variety of chemical transformations, offering pathways to diverse molecular architectures. The following sections detail the expected reactivity based on established nitrile chemistry, with a focus on the anticipated regioselectivity.
Reduction to Amines
The reduction of nitriles is a fundamental transformation yielding primary amines. In the case of this compound, both partial and complete reduction are conceivable, leading to mono- or di-aminomethyl products.
Selective Mono-reduction: Achieving selective mono-reduction of one nitrile group while leaving the other intact is a significant synthetic challenge. Due to the steric hindrance imposed by the ethyl group, it is anticipated that the C4-nitrile group will be more susceptible to reduction.
Experimental Protocol (Hypothetical): Selective Mono-reduction
A plausible approach for the selective mono-reduction of this compound to yield 4-(aminomethyl)-2-ethylbenzonitrile would involve the use of a sterically bulky reducing agent or a catalyst that can differentiate between the two nitrile environments.
| Parameter | Condition | Rationale |
| Reactant | This compound | - |
| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) (1.0-1.2 equivalents) | A sterically demanding hydride reagent that can exhibit selectivity for the less hindered nitrile group. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | Aprotic solvent to prevent quenching of the reducing agent. |
| Temperature | -78 °C to 0 °C | Low temperature to control the reactivity and enhance selectivity. |
| Work-up | Aqueous acid (e.g., 1M HCl) | To hydrolyze the intermediate imine and protonate the resulting amine. |
Expected Outcome: The primary product is expected to be 4-(aminomethyl)-2-ethylbenzonitrile, with minor amounts of the isomeric 2-(aminomethyl)-4-ethylbenzonitrile and the di-reduced product, (4-(aminomethyl)-3-ethylphenyl)methanamine.
Complete Reduction: Complete reduction to the corresponding diamine can be achieved using more powerful reducing agents and harsher conditions.
| Parameter | Condition | Rationale |
| Reactant | This compound | - |
| Reducing Agent | Lithium aluminum hydride (LiAlH4) (excess) or Catalytic Hydrogenation (H2/Raney Ni) | Powerful reducing agents capable of reducing both nitrile groups. |
| Solvent | Anhydrous Tetrahydrofuran (THF) for LiAlH4; Ethanol/Ammonia for Catalytic Hydrogenation | Appropriate solvents for the respective reducing agents. |
| Temperature | Reflux | To ensure complete reduction of both nitrile groups. |
| Work-up | Aqueous work-up for LiAlH4 | To quench excess reagent and liberate the free amines. |
Logical Relationship for Reduction Pathways
Caption: Reduction pathways of this compound.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles provides access to carboxylic acids, a crucial functional group in drug design. Similar to reduction, selective mono-hydrolysis of this compound presents a synthetic challenge and an opportunity for regioselective functionalization.
Selective Mono-hydrolysis: The less sterically hindered C4-nitrile is the more likely site for initial hydrolysis. Base-catalyzed hydrolysis is often more amenable to achieving mono-hydrolysis of dinitriles.
Experimental Protocol (Hypothetical): Selective Mono-hydrolysis
| Parameter | Condition | Rationale |
| Reactant | This compound | - |
| Reagent | Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0-1.1 equivalents) | Controlled stoichiometry to favor mono-hydrolysis. |
| Solvent | Water, Ethanol/Water, or Ethylene Glycol | To ensure solubility and facilitate the reaction. |
| Temperature | 80-100 °C (reflux) | To drive the hydrolysis reaction. |
| Work-up | Acidification (e.g., with HCl) | To protonate the carboxylate salt and precipitate the carboxylic acid. |
Expected Outcome: The major product is anticipated to be 4-cyano-3-ethylbenzoic acid.
Complete Hydrolysis: Vigorous hydrolysis conditions will lead to the formation of the dicarboxylic acid.
| Parameter | Condition | Rationale |
| Reactant | This compound | - |
| Reagent | Concentrated Sulfuric Acid (H2SO4) or excess aqueous NaOH | Harsh conditions to ensure hydrolysis of both nitrile groups. |
| Temperature | High temperature (e.g., >150 °C) | To overcome the activation energy for the second hydrolysis. |
| Work-up | Dilution with water and filtration or extraction | To isolate the dicarboxylic acid. |
Experimental Workflow for Hydrolysis
Caption: Hydrolysis workflows for this compound.
[3+2] Cycloaddition to Form Tetrazoles
The [3+2] cycloaddition reaction of nitriles with azides is a powerful method for the synthesis of tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry. The regioselectivity of this reaction on this compound is of significant interest.
Selective Mono-cycloaddition: The steric hindrance around the C1-nitrile is expected to direct the cycloaddition to the C4-nitrile.
Experimental Protocol (Hypothetical): Selective Mono-cycloaddition
| Parameter | Condition | Rationale |
| Reactant | This compound | - |
| Reagent | Sodium azide (NaN3) (1.0-1.2 equivalents) | The azide source for the cycloaddition. |
| Catalyst/Additive | Zinc chloride (ZnCl2) or Ammonium chloride (NH4Cl) | Lewis acid catalyst to activate the nitrile group. |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | High-boiling polar aprotic solvents suitable for this reaction. |
| Temperature | 100-130 °C | To promote the cycloaddition reaction. |
| Work-up | Dilution with water and acidification | To precipitate the tetrazole product. |
Expected Outcome: The primary product is expected to be 5-(4-cyano-2-ethylphenyl)-1H-tetrazole.
Signaling Pathway for Tetrazole Formation
Caption: Pathway for selective tetrazole formation.
Conclusion
The reactivity of the nitrile groups in this compound is dictated by a combination of electronic activation from the second nitrile group and significant steric hindrance from the ortho-ethyl group. This leads to a predictable regioselectivity where the C4-nitrile group is the more reactive site for a variety of transformations, including reduction, hydrolysis, and cycloaddition. This selective reactivity allows for the synthesis of a range of mono-functionalized derivatives, which are valuable building blocks for drug discovery and materials science. Further experimental validation is necessary to fully elucidate the quantitative aspects of this reactivity profile and to optimize conditions for selective transformations. This guide provides a solid theoretical framework for researchers embarking on the chemical exploration of this versatile molecule.
Methodological & Application
Application Note and Protocol: Laboratory-Scale Synthesis of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Ethylterephthalonitrile, a potentially valuable building block in pharmaceutical and materials science research. Due to the absence of a direct, established one-step synthesis in the literature, this protocol adapts the well-understood industrial process of xylene ammoxidation to a laboratory setting, using 2-ethyl-p-xylene as the starting material. The procedure outlines the preparation of a suitable vanadium-based catalyst, the vapor-phase ammoxidation reaction, and subsequent purification and characterization of the product.
Introduction
Aromatic dinitriles are important precursors for a variety of functionalized molecules, including diamines, carboxylic acids, and heterocyclic compounds, which are of significant interest in drug discovery and development. This compound, with its specific substitution pattern, offers a unique scaffold for the synthesis of novel bioactive compounds and advanced materials. This protocol details a plausible and accessible laboratory method for its preparation via the catalytic ammoxidation of 2-ethyl-p-xylene.
Proposed Synthetic Route: Ammoxidation of 2-Ethyl-p-xylene
The synthesis of this compound can be achieved through the vapor-phase ammoxidation of 2-ethyl-p-xylene. This reaction involves passing a gaseous mixture of the hydrocarbon, ammonia, and an oxygen source (typically air) over a heated, heterogeneous catalyst. Vanadium-based catalysts supported on materials like alumina are commonly employed for this type of transformation.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound. These values are based on analogous ammoxidation reactions of xylenes and may require optimization for this specific substrate.
| Parameter | Value/Range | Notes |
| Starting Material | 2-Ethyl-p-xylene | Commercially available |
| Catalyst | V₂O₅/Nb₂O₅ on α-Al₂O₃ | Preparation detailed below |
| Reaction Temperature | 375 - 450 °C | Optimization may be required |
| Molar Ratio (NH₃:Hydrocarbon) | 2:1 to 6:1 | Higher ratios favor dinitrile formation |
| Molar Ratio (O₂:Hydrocarbon) | 2:1 to 3:1 | Air is a suitable oxygen source |
| Contact Time | 2 - 10 seconds | Dependent on reactor volume and flow rates |
| Expected Yield | 40 - 70% | Based on related xylene ammoxidation |
| Primary Byproducts | 2-Ethyl-4-methylbenzonitrile, CO, CO₂ | Separation required during purification |
Experimental Protocols
Catalyst Preparation (V₂O₅/Nb₂O₅ on α-Al₂O₃)
-
Support Preparation: Begin with commercially available α-alumina pellets or powder. If necessary, wash with deionized water and dry at 120 °C overnight.
-
Impregnation Solution: Prepare a solution of ammonium metavanadate (NH₄VO₃) and niobium(V) oxalate in oxalic acid and water. The target loading is typically 5-10 wt% V₂O₅ and 0.5-2 wt% Nb₂O₅.
-
Impregnation: Add the α-alumina support to the impregnation solution and stir or agitate to ensure even coating. Allow the mixture to stand for several hours.
-
Drying and Calcination: Remove the excess solution and dry the impregnated support at 110 °C for 12 hours. Calcine the dried catalyst in a furnace under a flow of air. Gradually ramp the temperature to 500-600 °C and hold for 4-6 hours.
-
Catalyst Characterization (Optional): The prepared catalyst can be characterized by techniques such as BET surface area analysis, XRD, and SEM to determine its physical and chemical properties.
Ammoxidation of 2-Ethyl-p-xylene
-
Reactor Setup: Assemble a fixed-bed, continuous flow reactor system. A quartz or stainless steel tube reactor housed in a tube furnace is suitable. The reactor should be packed with the prepared catalyst.
-
Reactant Feed: 2-Ethyl-p-xylene is vaporized and mixed with a pre-heated stream of ammonia and air. Mass flow controllers should be used to precisely control the flow rates of all gaseous reactants.
-
Reaction: The gaseous mixture is passed through the heated catalyst bed. The reaction temperature should be carefully controlled within the range of 375-450 °C.
-
Product Collection: The reactor effluent, containing the desired product, byproducts, and unreacted starting materials, is passed through a series of condensers and cold traps to collect the condensable products. The non-condensable gases (N₂, CO, CO₂) are vented through a proper exhaust system.
Product Purification
-
Extraction: The collected crude product is dissolved in a suitable organic solvent, such as dichloromethane or toluene.
-
Washing: The organic solution is washed with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base solution to remove any acidic byproducts, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation/sublimation.
Product Characterization
The purified this compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group.
-
Melting Point Analysis: To determine the melting point of the purified solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure involves flammable and toxic chemicals and should be performed in a well-ventilated fume hood.
-
High temperatures and pressures may be involved; appropriate safety shields and pressure-rated equipment should be used.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes and Protocols for the Purification of Crude 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylterephthalonitrile is a substituted aromatic dinitrile with potential applications in the synthesis of functional materials and as an intermediate in the preparation of pharmaceutical compounds. As with any synthetically derived chemical, the purity of crude this compound is critical for its intended downstream applications. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, the properties of resulting materials, and the safety and efficacy of final drug products.
This document provides a comprehensive guide to developing and implementing purification protocols for crude this compound. While specific literature on the purification of this exact molecule is scarce, the principles outlined herein are based on established techniques for the purification of analogous aromatic nitriles. These protocols are designed to be a starting point for researchers to develop a robust and optimized purification strategy.
Impurity Profile of Crude this compound
The nature and quantity of impurities in crude this compound will largely depend on the synthetic route employed for its preparation. Common methods for the synthesis of aromatic nitriles, such as the Sandmeyer reaction or the dehydration of amides, can introduce various impurities.[1][2]
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted intermediates from the synthetic pathway.
-
By-products: Compounds formed from side reactions. For instance, the hydrolysis of a nitrile group to a carboxylic acid or amide can occur in the presence of water.
-
Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products.
-
Solvents: Residual solvents used in the synthesis and work-up steps.
A thorough understanding of the potential impurity profile is essential for selecting the most effective purification technique. Analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying impurities in the crude product.[3]
Purification Techniques
The selection of an appropriate purification technique depends on the physical properties of this compound and its impurities, as well as the desired scale of purification. The following sections detail the development of protocols for recrystallization and column chromatography, two of the most common and effective methods for purifying solid organic compounds.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.[4]
The first and most critical step in developing a recrystallization protocol is to identify a suitable solvent.
-
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent from the list of candidates (see Table 1) dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature with agitation.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If the compound dissolves at a higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good recovery of pure crystals upon cooling.
-
If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization but may be used in a two-solvent system.
-
Record all observations in a table similar to Table 1.
-
Table 1: Hypothetical Results of Solvent Screening for Recrystallization of Crude this compound
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Remarks |
| Water | Insoluble | Insoluble | None | Not a suitable solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Potential single solvent. |
| Acetone | Soluble | Soluble | Poor crystal formation | May be suitable as the "soluble" solvent in a two-solvent system. |
| Toluene | Sparingly Soluble | Soluble | Slow crystal formation | Potential single solvent. |
| Hexane | Insoluble | Sparingly Soluble | Oiling out observed | Not ideal as a single solvent. Could be the "insoluble" solvent in a two-solvent system. |
| Ethyl Acetate | Soluble | Soluble | Poor crystal formation | May be suitable as the "soluble" solvent in a two-solvent system. |
| Dichloromethane | Soluble | Soluble | No crystal formation | Not a suitable solvent. |
Based on the general solubility of terephthalonitrile and phthalonitrile in polar organic solvents, ethanol and toluene are good starting points for single-solvent recrystallization. Acetone or ethyl acetate could be paired with an anti-solvent like hexane for a two-solvent system.[4][5]
This protocol assumes ethanol was selected as the optimal solvent from the screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating the flask on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).
-
Procedure:
-
Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the TLC plate in a chamber containing a candidate eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Visualize the separated spots under a UV lamp.
-
The ideal eluent system will provide good separation between the spot corresponding to this compound and the impurity spots, with the desired compound having an Rf value between 0.2 and 0.4.
-
Record the composition of each eluent system and the corresponding Rf values in a table similar to Table 2.
-
Table 2: Hypothetical Results of TLC Eluent Screening for Crude this compound
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity 1 | Rf of Impurity 2 | Separation Quality |
| 9:1 | 0.15 | 0.05 | 0.25 | Poor |
| 8:2 | 0.30 | 0.15 | 0.50 | Good |
| 7:3 | 0.45 | 0.25 | 0.65 | Fair (Rf too high) |
| 100% Ethyl Acetate | 0.80 | 0.70 | 0.90 | Poor |
Based on these hypothetical results, an 8:2 mixture of hexane and ethyl acetate would be a good starting eluent for column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Chromatographic Purification
Caption: Workflow for the purification of this compound by column chromatography.
Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. For a solid compound like this compound, distillation is only feasible if it sublimes or has a melting point significantly lower than its decomposition temperature. Given that aromatic dinitriles are typically high-boiling solids, vacuum distillation would be necessary to lower the boiling point and prevent thermal degradation.
This technique is generally more suited for large-scale industrial purification rather than laboratory-scale purification of a solid, unless the impurities are non-volatile. Feasibility should be assessed based on the known or experimentally determined thermal properties of this compound.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Common analytical techniques for this purpose include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if known) is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
Conclusion
The purification of crude this compound is a critical step to ensure its suitability for further use. While a universal protocol cannot be prescribed without specific knowledge of the impurity profile, the systematic approaches of recrystallization and column chromatography outlined in these application notes provide a robust framework for researchers to develop an effective purification strategy. Careful execution of the described protocols, coupled with diligent analytical assessment of purity, will enable the preparation of high-purity this compound for a wide range of research and development applications.
References
Application Notes and Protocols for the Polymerization of 2-Ethylterephthalonitrile
Introduction
2-Ethylterephthalonitrile is a difunctional aromatic monomer with two nitrile groups in a para-position on a benzene ring, substituted with an ethyl group. This monomer holds potential for the synthesis of high-performance polymers. The nitrile functionalities can undergo various polymerization reactions, most notably cyclotrimerization, to form highly cross-linked, thermally stable networks. These polymers are expected to exhibit excellent thermal and oxidative stability, high mechanical strength, and good dielectric properties, making them suitable for applications in advanced microelectronics, aerospace, and as high-temperature structural adhesives.[1][2][3]
This document provides a detailed overview of the potential polymerization of this compound, including hypothetical experimental protocols, expected material properties, and visual representations of the chemical processes and workflows.
Polymerization of this compound via Cyclotrimerization
The most probable route for the polymerization of this compound is through the cyclotrimerization of its nitrile groups. This reaction leads to the formation of a robust, cross-linked network structure based on triazine rings. This process is typically carried out at elevated temperatures and can be facilitated by the use of a curing agent or catalyst.
Proposed Reaction Scheme
Caption: Proposed cyclotrimerization of this compound.
Experimental Protocols
The following protocols are hypothetical and based on established procedures for the polymerization of other phthalonitrile monomers.[2][4][5]
Protocol 1: Melt Polymerization with an Aromatic Amine Curing Agent
This protocol describes the bulk polymerization of this compound in the molten state using an aromatic diamine as a curing agent.
Materials:
-
This compound (monomer)
-
4,4'-Oxydianiline (ODA) (curing agent)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
High-temperature oven or furnace with programmable temperature control
-
Molding press
-
Stainless steel mold
-
Vacuum oven
Procedure:
-
Monomer and Curing Agent Preparation: Thoroughly mix this compound powder with 3 wt% of 4,4'-oxydianiline (ODA) powder.
-
Degassing: Place the mixture in a vacuum oven at a temperature slightly above the melting point of this compound for 1-2 hours to remove any entrapped air and moisture. The melting point will need to be determined experimentally, but for analogous monomers, this is often in the range of 100-200°C.[2]
-
Molding and Curing:
-
Transfer the degassed molten mixture into a preheated stainless steel mold.
-
Place the mold in a high-temperature oven or a molding press under a nitrogen atmosphere.
-
Curing Profile:
-
Heat to 250°C at a rate of 5°C/min and hold for 2 hours.
-
Ramp up to 300°C at 2°C/min and hold for 4 hours.
-
Increase to 350°C at 1°C/min and hold for 8 hours.
-
-
-
Post-curing: After the curing cycle, slowly cool the oven to room temperature.
-
Demolding: Carefully remove the cured polymer from the mold.
-
Post-Polymerization Treatment: For enhanced properties, a freestanding post-curing step can be performed by heating the polymer in an inert atmosphere at 375°C for an additional 4 hours.
Protocol 2: Solution Polymerization
For certain applications, a solution polymerization approach might be beneficial to produce a pre-polymer solution that can be used for coatings or thin films.
Materials:
-
This compound (monomer)
-
High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane)
-
Suitable catalyst (e.g., a strong base like sodium tert-butoxide for cyclotrimerization of nitriles)[6]
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Temperature controller
-
Precipitation vessel
Procedure:
-
Reaction Setup: Assemble the reaction flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.
-
Monomer Dissolution: Under a nitrogen atmosphere, dissolve this compound in the chosen solvent to a concentration of 10-20 wt%.
-
Catalyst Addition: Once the monomer is fully dissolved, add a catalytic amount of the chosen catalyst (e.g., 1 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to 180-200°C and maintain for 4-8 hours. The progress of the polymerization can be monitored by techniques like Fourier-Transform Infrared (FTIR) spectroscopy by observing the decrease in the nitrile peak intensity.
-
Precipitation and Purification:
-
After the desired reaction time, cool the solution to room temperature.
-
Slowly pour the polymer solution into a non-solvent like methanol or water to precipitate the polymer.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.
-
-
Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Data Presentation
The following tables summarize the expected properties of the polymer derived from this compound, based on data from analogous high-performance phthalonitrile polymers.[2][3]
Table 1: Expected Thermal Properties
| Property | Expected Value | Characterization Method |
| Glass Transition Temperature (Tg) | > 400 °C | Dynamic Mechanical Analysis (DMA) |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C (in N₂) | > 60% | Thermogravimetric Analysis (TGA) |
Table 2: Expected Mechanical Properties
| Property | Expected Value | Characterization Method |
| Storage Modulus at 25°C | > 3 GPa | Dynamic Mechanical Analysis (DMA) |
| Flexural Strength | 100 - 150 MPa | Three-point bending test |
| Flexural Modulus | 4 - 6 GPa | Three-point bending test |
Visualizations
Experimental Workflow for Melt Polymerization
Caption: Workflow for melt polymerization of this compound.
Logical Relationship of Polymer Properties
Caption: Relationship between monomer, polymerization, and properties.
Conclusion
While direct experimental data for the polymerization of this compound is not yet available, the established chemistry of analogous phthalonitrile monomers provides a strong foundation for predicting its behavior. The proposed protocols for melt and solution polymerization offer viable starting points for research. The resulting polymers are expected to be highly cross-linked and exhibit exceptional thermal and mechanical properties, making this compound a promising monomer for the development of advanced, high-performance materials. Further experimental work is necessary to validate and optimize these hypothetical procedures and to fully characterize the resulting polymers.
References
- 1. Synthesis and Characterization of Photo-Patternable Poly(arylene ether nitrile) Copolymers for Low-k Dielectric Applications in Advanced Microelectronics [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethylterephthalonitrile in the Synthesis of Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "2-Ethylterephthalonitrile" does not correspond to a standard nomenclature for a readily available chemical compound. It is presumed that this refers to a phthalonitrile derivative monosubstituted with an ethyl group, such as 4-ethylphthalonitrile. The following application notes and protocols are based on the synthesis and properties of phthalocyanines derived from 4-ethylphthalonitrile and other closely related alkyl-substituted phthalonitriles.
Introduction
Phthalocyanines (Pcs) are robust macrocyclic compounds with an 18-π electron system that imparts them with unique photophysical and chemical properties. The introduction of peripheral substituents, such as ethyl groups, can significantly enhance their solubility in organic solvents and modulate their electronic properties, making them highly suitable for various applications, including as photosensitizers in photodynamic therapy (PDT). This document provides detailed protocols for the synthesis of tetra-ethyl-substituted phthalocyanines from an ethyl-substituted phthalonitrile precursor and discusses their potential applications in drug development.
Synthesis of Tetra-ethyl-substituted Phthalocyanines
The synthesis of tetra-ethyl-substituted phthalocyanines typically involves a two-step process: first, the synthesis of the ethyl-substituted phthalonitrile precursor, and second, the cyclotetramerization of this precursor to form the phthalocyanine macrocycle.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethylphthalonitrile (Precursor)
This protocol is a representative procedure based on the synthesis of similar alkyl-substituted phthalonitriles.
Materials:
-
4-Ethyl-1,2-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Bromination of the Methyl Groups:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-1,2-dimethylbenzene in CCl4.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-ethyl-1,2-bis(bromomethyl)benzene.
-
-
Cyanation:
-
Dissolve the crude 4-ethyl-1,2-bis(bromomethyl)benzene in DMSO.
-
In a separate flask, dissolve sodium cyanide (2.5 equivalents) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the sodium cyanide solution to the solution of the bromo compound at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into a large volume of ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 4-ethylphthalonitrile.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-ethylphthalonitrile.
-
Protocol 2: Synthesis of Tetra-ethyl-substituted Zinc Phthalocyanine
Materials:
-
4-Ethylphthalonitrile
-
Anhydrous Zinc Chloride (ZnCl2)
-
Dimethylaminoethanol (DMAE) or other high-boiling point solvent (e.g., quinoline, 1-pentanol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Cyclotetramerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 4-ethylphthalonitrile (4 equivalents), anhydrous zinc chloride (1 equivalent), and a catalytic amount of DBU.
-
Add freshly distilled DMAE as the solvent.
-
Heat the reaction mixture to reflux (typically 130-160 °C) and maintain for 12-24 hours. The solution should turn a deep green or blue color, indicating the formation of the phthalocyanine.
-
Monitor the reaction by observing the disappearance of the phthalonitrile precursor using TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol to precipitate the crude zinc phthalocyanine.
-
Filter the precipitate and wash thoroughly with methanol, water, and then again with methanol to remove unreacted starting materials and solvent residues.
-
Dry the crude product under vacuum.
-
Further purify the product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Data Presentation
| Compound | Precursor | Metal Center | Yield (%) | Q-band λmax (nm) (in DMSO) | Reference |
| Tetra-ethyl-substituted Phthalocyanine | 4-Ethylphthalonitrile | Zn(II) | 60-80 | ~680 | Inferred |
| Tetra-ethyl-substituted Phthalocyanine | 3-Ethylphthalonitrile | Metal-Free | 50-70 | ~670, ~700 (split) | Inferred |
Note: The yields and spectroscopic data are representative values based on similar alkyl-substituted phthalocyanines and may vary depending on the specific reaction conditions.
Application in Drug Development: Photodynamic Therapy (PDT)
Ethyl-substituted phthalocyanines, particularly their zinc complexes, are promising photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment modality.[1]
Mechanism of Action
The therapeutic effect of PDT relies on the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation of the photosensitizer.[2][3]
-
Administration and Localization: The phthalocyanine-based photosensitizer is administered systemically or locally and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.
-
Photoexcitation: The tumor area is irradiated with light of a specific wavelength, corresponding to the Q-band absorption of the phthalocyanine (typically in the red or near-infrared region, 650-800 nm).[2] This light penetrates deeper into tissues compared to light of shorter wavelengths.
-
Intersystem Crossing: Upon absorption of a photon, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing to a longer-lived triplet excited state (T₁).
-
Reactive Oxygen Species (ROS) Generation: The triplet-state photosensitizer can transfer its energy to molecular oxygen (³O₂) present in the surrounding tissue. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent ROS (Type II photochemical reaction). Alternatively, the excited photosensitizer can react with biological substrates to produce other ROS such as superoxide anions and hydroxyl radicals (Type I photochemical reaction).[2]
-
Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This damage disrupts cellular functions and ultimately leads to cell death, primarily through apoptosis.[4]
The presence of ethyl groups enhances the lipophilicity of the phthalocyanine, which can facilitate its transport across cellular membranes and improve its cellular uptake, potentially leading to more effective PDT.[5]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for tetra-ethyl-substituted zinc phthalocyanine.
Mechanism of Photodynamic Therapy
Caption: Mechanism of action of phthalocyanine-based photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Symmetrically Substituted Zn and Al Phthalocyanines and Polymers for Photodynamic Therapy Application [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Photo-Characterizations, and Pre-Clinical Studies on Advanced Cellular and Animal Models of Zinc(II) and Platinum(II) Sulfonyl-Substituted Phthalocyanines for Enhanced Vascular-Targeted Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Ethylterephthalonitrile in Liquid Crystal Research: Application Notes and Protocols
Disclaimer: There is currently no direct scientific literature available detailing the specific application of 2-Ethylterephthalonitrile in liquid crystal research. However, based on the known use of its parent compound, terephthalonitrile, as a core component in novel liquid crystalline materials, we can infer its potential applications and provide generalized protocols. The following information is based on the synthesis and characterization of other terephthalonitrile derivatives.
Application Notes
Terephthalonitrile and its derivatives are emerging as valuable building blocks in the design of advanced liquid crystalline materials, particularly those with interesting photophysical properties. The rigid, linear structure of the terephthalonitrile core provides a strong foundation for the formation of mesophases, which are the hallmark of liquid crystals.
The two nitrile (-CN) groups in terephthalonitrile are strong electron-withdrawing groups, which can impart a significant dipole moment to the molecule. This polarity is a crucial factor in determining the dielectric anisotropy of a liquid crystal, a key property for its application in display technologies. By incorporating an ethyl group at the 2-position, as in this compound, the symmetry of the molecule is broken, which could lead to the formation of tilted smectic or chiral nematic phases if a chiral center is introduced.
The primary application of terephthalonitrile-based liquid crystals lies in the field of advanced functional materials. For instance, they have been used to create liquid crystals with Thermally Activated Delayed Fluorescence (TADF), which are promising for applications in Organic Light Emitting Diodes (OLEDs).[1] The terephthalonitrile core in these molecules acts as an electron acceptor.
The introduction of an ethyl group could potentially be used to fine-tune the physical properties of the resulting liquid crystal. For example, it might influence the melting point, the clearing point (the temperature at which the material becomes an isotropic liquid), and the viscosity of the mesophase. By strategically adding different functional groups to the terephthalonitrile core, researchers can tailor the properties of the liquid crystal for specific applications.
Quantitative Data Summary
The following table summarizes the properties of some reported liquid crystals containing a terephthalonitrile core, specifically 2,5-di(N,N'-carbazolyl)terephthalonitrile and 2,3,5,6-tetra(N,N'-carbazolyl)terephthalonitrile functionalized with alkoxy chains.
| Compound | Mesophase Type | Phase Transition Temperatures (°C) | Photophysical Properties |
| 3b (di-carbazolyl derivative with alkoxy chains) | Columnar Hexagonal (Colh) | Not specified in snippet | Charge-transfer absorption band maximum at 440 nm[1] |
| 4b (tetra-carbazolyl derivative with alkoxy chains) | Columnar Hexagonal (Colh) | Not specified in snippet | Charge-transfer absorption band maximum at 510 nm[1] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
As no direct synthesis for this compound was found in the initial search, a plausible route can be proposed based on standard organic chemistry reactions. One possible method is the Rosenmund–von Braun reaction starting from 2-ethyl-1,4-dibromobenzene.
Materials:
-
2-ethyl-1,4-dibromobenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Purification supplies (silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-1,4-dibromobenzene in DMF under an inert atmosphere.
-
Add a stoichiometric excess of CuCN to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Synthesis of Carbazole-Substituted Terephthalonitrile Liquid Crystals
This protocol is adapted from the synthesis of liquid-crystalline TADF materials based on substituted carbazoles and terephthalonitrile.[1]
Materials:
-
2,5-dibromo-terephthalonitrile or 2,3,5,6-tetrachloro-terephthalonitrile
-
Appropriately substituted carbazole
-
Potassium carbonate (K₂CO₃)
-
[Pd₂(OAc)₆] (Tris(dibenzylideneacetone)dipalladium(0))
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Toluene, Ethanol, Water
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Buchwald-Hartwig Amination:
-
In a reaction vessel, combine the halogenated terephthalonitrile (1 equivalent), the substituted carbazole (2.2 or 4.4 equivalents), K₂CO₃ (10 equivalents), [Pd₂(OAc)₆] (0.2 mol%), and S-Phos (0.4 mol%).
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Heat the reaction mixture at 80 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
-
-
Alkoxy Chain Functionalization (if applicable):
-
To a solution of the carbazole-substituted terephthalonitrile in DMF or THF, add NaH (6 equivalents) portion-wise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 75 °C for 4 hours.
-
Cool the reaction and quench with water.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Visualizations
Caption: Synthetic pathway for carbazole-substituted terephthalonitrile liquid crystals.
References
Application Notes and Protocols for the Quantification of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylterephthalonitrile is a dinitrile derivative of p-xylene, characterized by a benzene ring substituted with two nitrile groups and one ethyl group. Accurate and precise quantification of this compound is crucial in various research and development settings, including chemical synthesis monitoring, purity assessment, and potentially in pharmacokinetic studies if it is part of a larger drug molecule. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are common, reliable, and widely available analytical techniques. The provided methods are templates and should be validated for specific matrices and concentration ranges.
Physicochemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₁₀H₈N₂ | --- |
| Molecular Weight | 156.19 g/mol | Essential for mass spectrometry. |
| Boiling Point | > 200 °C | Suitable for Gas Chromatography. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane). | Guides solvent selection for sample preparation and HPLC mobile phase. |
| UV Absorbance | Expected to have significant absorbance in the UV region (approx. 220-280 nm) due to the aromatic ring. | Enables detection by HPLC-UV. |
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Matrix Spiking: For method development and validation, spike a blank matrix (e.g., plasma, reaction mixture buffer) with a known concentration of this compound standard.
-
Extraction: To 1 mL of the sample, add 3 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D MS/MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column[1][2] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 156 (Molecular Ion, M⁺) |
| Qualifier Ions | m/z 141 (M-15)⁺, m/z 128 (M-28)⁺ |
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Analyze the standards using the GC-MS method described above.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Hypothetical GC-MS Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 92 - 105% |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds with a UV chromophore, such as this compound. This method is particularly useful for less volatile compounds or for samples in complex aqueous matrices.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load 1 mL of the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of acetonitrile.
-
Dilution: Dilute the eluate as necessary with the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (or the determined λmax) |
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Analyze the standards using the HPLC-UV method.
-
Construct a calibration curve by plotting the peak area at 240 nm against the concentration.
-
Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 2: Hypothetical HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 103% |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Summary and Comparison of Methods
Both GC-MS and HPLC-UV are suitable for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation.
Table 3: Method Comparison
| Feature | GC-MS | HPLC-UV |
| Selectivity | Very High (based on mass) | Moderate to High |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Compound Volatility | Required | Not required |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | High | Moderate |
| Typical Application | Trace analysis, complex matrices | Routine analysis, quality control |
Concluding Remarks
The protocols outlined in these application notes provide a robust starting point for the quantitative analysis of this compound. It is imperative that these methods are fully validated in the laboratory for the specific sample matrix to ensure compliance with regulatory guidelines and to guarantee the generation of accurate and reliable data. Validation should include assessments of specificity, linearity, range, accuracy, precision, and robustness.
References
Application Notes and Protocols: Synthesis of 2-Ethylterephthalonitrile
Introduction
2-Ethylterephthalonitrile is an aromatic dinitrile with potential applications in the synthesis of fine chemicals, polymers, and pharmaceuticals. Aromatic nitriles are versatile intermediates that can be converted into a variety of functional groups. This document outlines a proposed method for the synthesis of this compound via the ammoxidation of 2-ethyl-p-xylene. This process is analogous to the industrial production of terephthalonitrile from p-xylene, a well-established method that offers high conversion and selectivity.[1]
The proposed reaction involves the vapor-phase catalytic reaction of 2-ethyl-p-xylene with ammonia and air over a suitable catalyst at elevated temperatures. This one-step process converts the two methyl groups of the xylene derivative into nitrile functionalities.
Proposed Synthesis Pathway: Ammoxidation of 2-Ethyl-p-xylene
The synthesis of this compound can be achieved through the ammoxidation of 2-ethyl-p-xylene. This reaction is typically carried out in a fixed-bed reactor over a metal oxide catalyst. The overall reaction is as follows:
-
Starting Material: 2-ethyl-p-xylene
-
Reagents: Ammonia (NH₃), Air (O₂)
-
Product: this compound
-
Byproduct: Water (H₂O)
Experimental Protocol
This protocol is based on established procedures for the ammoxidation of similar xylene derivatives.[1] Researchers should optimize the reaction conditions for their specific equipment and catalyst.
Materials and Equipment:
-
2-ethyl-p-xylene (reactant)
-
Ammonia (reagent)
-
Air (reagent)
-
Catalyst (e.g., a promoted metal oxide catalyst similar to those used for p-xylene ammoxidation)
-
Fixed-bed quartz reactor
-
Gas flow controllers
-
Temperature controller and furnace
-
Condenser and collection flask
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation and Packing:
-
Prepare or procure a suitable ammoxidation catalyst.
-
Pack a fixed-bed quartz reactor with the catalyst.
-
-
Reactor Setup:
-
Place the packed reactor inside a furnace equipped with a temperature controller.
-
Connect gas lines for 2-ethyl-p-xylene (vaporized), ammonia, and air to the reactor inlet. Use mass flow controllers to regulate the gas flow rates.
-
Connect the reactor outlet to a condenser and a collection flask to trap the product.
-
-
Reaction Execution:
-
Heat the reactor to the desired reaction temperature (e.g., 380°C).[1]
-
Introduce the gaseous reactants into the reactor at the specified molar ratios and space velocity. A suggested starting point based on similar processes is a molar ratio of 2-ethyl-p-xylene:ammonia:air of 1:10:30.[1]
-
The 2-ethyl-p-xylene is vaporized and mixed with ammonia and air before entering the reactor.
-
Maintain the reaction for a sufficient residence time to achieve high conversion.
-
-
Product Collection and Analysis:
-
The product stream exiting the reactor is cooled in the condenser, and the solid this compound is collected in the flask.
-
Analyze the product for purity and yield using gas chromatography (GC).
-
Unreacted starting material and byproducts can also be quantified using GC.
-
-
Purification:
-
The collected crude product can be purified by recrystallization or sublimation to obtain high-purity this compound.
-
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the synthesis of this compound, based on the ammoxidation of p-xylene.[1] These values should serve as a starting point for optimization.
| Parameter | Value |
| Reactant | 2-ethyl-p-xylene |
| Catalyst | P-87 or similar ammoxidation catalyst |
| Reaction Temperature | 380 °C |
| Molar Ratio (reactant:NH₃:air) | 1:10:30 |
| Space Velocity | ~1190 h⁻¹ |
| Expected Conversion of Reactant | >98% |
| Expected Molar Yield of Product | ~91% |
| Expected Selectivity for Product | ~92% |
| Expected Purity of Crude Product | >99% |
Visualizations
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Ethylterephthalonitrile as a Building Block for Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no specific scientific literature available detailing the synthesis or use of 2-Ethylterephthalonitrile as a building block for metal-organic frameworks (MOFs). The following application notes and protocols are based on the closely related and well-documented building block, terephthalonitrile, and its derivatives. The information provided for this compound is a projection based on established chemical principles.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's structure, porosity, and functional properties. Dinitrile-containing linkers, such as terephthalonitrile and its derivatives, are of interest for the synthesis of novel MOFs due to the linear coordination geometry of the nitrile groups, which can lead to the formation of robust and porous frameworks.
This document outlines the potential application of this compound as a building block for MOFs, drawing parallels from its parent molecule, terephthalonitrile. It provides hypothetical and established experimental protocols for the synthesis of the ligand and its subsequent use in MOF formation.
Ligand Profile: Terephthalonitrile and Hypothetical this compound
Terephthalonitrile (1,4-dicyanobenzene)
Terephthalonitrile is a commercially available and widely studied organic linker in supramolecular chemistry and as a precursor for various materials.[1][2][3]
Table 1: Physicochemical Properties of Terephthalonitrile [1][2]
| Property | Value |
| Molecular Formula | C₈H₄N₂ |
| Molecular Weight | 128.13 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 221-225 °C |
| Boiling Point | ~289.6 °C at 760 mmHg |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and DMSO.[3] |
Hypothetical this compound
This compound is a derivative of terephthalonitrile with an ethyl group substituted on the benzene ring. This substitution is expected to influence the ligand's steric and electronic properties, potentially leading to MOFs with altered pore sizes, topologies, and functionalities compared to those derived from the parent terephthalonitrile.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Predicted to be a crystalline solid |
| Melting Point | Expected to be lower than terephthalonitrile due to decreased symmetry. |
| Solubility | Expected to have increased solubility in organic solvents compared to terephthalonitrile. |
Synthesis Protocols
Hypothetical Synthesis of this compound
While no direct synthesis is reported, a plausible route could involve the ethylation of terephthalonitrile. A common method for the ethylation of aromatic compounds is the Friedel-Crafts alkylation.[4][5] However, direct alkylation of terephthalonitrile may be challenging due to the electron-withdrawing nature of the nitrile groups. An alternative could be the synthesis from a pre-ethylated precursor.
Protocol: Hypothetical Friedel-Crafts Ethylation of Terephthalonitrile
Disclaimer: This is a hypothetical protocol and may require significant optimization and may not be feasible as described.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add terephthalonitrile (1 equiv.) and a suitable solvent (e.g., dry carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 equiv.), portion-wise.
-
Ethylating Agent: Add ethyl chloride or bromoethane (1.1 equiv.) dropwise via the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Hypothetical Friedel-Crafts synthesis of this compound.
Solvothermal Synthesis of a MOF using a Dinitrile Linker
Solvothermal synthesis is a common method for preparing MOFs.[6][7] The following is a general protocol that can be adapted for the synthesis of MOFs using dinitrile linkers like terephthalonitrile or the hypothetical this compound.
Protocol: General Solvothermal MOF Synthesis
-
Precursor Solution: In a glass vial, dissolve the organic linker (e.g., terephthalonitrile or this compound) and a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol).[6]
-
Assembly: Cap the vial tightly and place it in a temperature-controlled oven.
-
Crystallization: Heat the vial to a specific temperature (typically between 80 °C and 150 °C) for a set period (e.g., 24-72 hours) to allow for the self-assembly and crystallization of the MOF.
-
Cooling and Isolation: After the reaction time, allow the oven to cool down to room temperature slowly. The MOF crystals will typically have formed as a precipitate.
-
Washing: Carefully decant the mother liquor and wash the crystals with a fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling solvent from the pores of the MOF, the crystals are typically soaked in a more volatile solvent (e.g., chloroform or acetone) for several days, with the solvent being exchanged periodically.
-
Activation: The final step is to activate the MOF by removing the solvent from the pores. This is usually achieved by heating the MOF under vacuum.
Caption: Workflow for the solvothermal synthesis of MOFs.
Characterization of MOFs
The successful synthesis and properties of the resulting MOFs can be confirmed using a variety of analytical techniques.
Table 3: Common Characterization Techniques for MOFs
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the synthesized MOF. |
| Single-Crystal X-ray Diffraction | Provides the detailed 3D structure of the MOF, including connectivity and pore geometry. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and the temperature of solvent removal. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the linker to the metal centers. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the porosity, surface area (BET), and pore size distribution of the MOF. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and crystal size of the MOF particles. |
Potential Applications in Drug Development
The introduction of an ethyl group in this compound could lead to MOFs with modified properties relevant to drug development:
-
Modified Porosity and Drug Loading: The steric bulk of the ethyl group might create larger or differently shaped pores, potentially allowing for the encapsulation of a wider range of drug molecules.
-
Hydrophobicity: The ethyl group would increase the hydrophobicity of the linker and, consequently, the MOF's pore environment. This could be advantageous for the loading and controlled release of hydrophobic drugs.
-
Framework Interpenetration: The ethyl group might influence the degree of interpenetration in the MOF structure, which in turn affects the porosity and accessibility of the pores.
Caption: Influence of the ethyl group on potential MOF properties.
Conclusion
While this compound remains a hypothetical building block for MOFs, the principles of MOF chemistry suggest that its use could lead to the development of new materials with unique properties. The protocols and data presented here, based on the well-established chemistry of terephthalonitrile and related linkers, provide a solid foundation for researchers interested in exploring this and other novel dinitrile linkers for the design and synthesis of functional metal-organic frameworks. Further experimental work is needed to validate the synthesis of this compound and its successful incorporation into MOF structures.
References
Application Notes and Protocols for Terephthalonitrile-Based Fluorescent Probes
A Focus on Amino-Substituted Derivatives for Advanced Bioimaging
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of 2-Ethylterephthalonitrile in the development of fluorescent probes are not extensively documented in current scientific literature. However, the core structure, terephthalonitrile, is a key component in a class of versatile fluorescent probes known as amino-terephthalonitriles. These probes exhibit excellent photophysical properties and have been successfully utilized in bioimaging. The following application notes and protocols are based on the properties and applications of these well-studied amino-terephthalonitrile derivatives and serve as a comprehensive guide to the potential use of this class of fluorophores.
Introduction to Amino-Terephthalonitrile Fluorescent Probes
Amino-terephthalonitrile-based fluorophores are a class of "push-pull" dyes where electron-donating amino groups are attached to the electron-withdrawing terephthalonitrile core. This intramolecular charge transfer (ICT) mechanism is the basis for their fluorescence. The photophysical properties of these probes, such as their excitation and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying the amino substituents.
Key Features:
-
Large Stokes Shifts: Many amino-terephthalonitrile probes exhibit exceptionally large Stokes shifts (the difference between the maximum excitation and emission wavelengths), which is highly advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging.
-
Solvatochromism: The emission color of these probes can be sensitive to the polarity of their environment, making them useful for studying changes in the cellular microenvironment.
-
Tunable Emission: The fluorescence emission can be tuned across the visible spectrum (from blue to yellow-green) by varying the electron-donating strength of the amino substituents.
-
Bioimaging Applications: These probes have been successfully used for in vitro and in vivo imaging of cellular structures.
Quantitative Data of Representative Amino-Terephthalonitrile Probes
The following table summarizes the key photophysical properties of selected amino-terephthalonitrile fluorescent probes from the literature. This data provides a baseline for selecting appropriate probes and imaging parameters.
| Probe Name/Structure | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| para-diamino-terephthalonitrile derivative 1 | 420 | 565 | 0.85 | 145 | Dichloromethane | [1] |
| para-diamino-terephthalonitrile derivative 2 | 430 | 578 | 0.78 | 148 | Dichloromethane | [1] |
| Lipophilic single benzene fluorophore (SBF) | Not specified | Green | High | Not specified | Not specified | [2] |
Experimental Protocols
General Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with amino-terephthalonitrile-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell line and experimental setup.
Materials:
-
Amino-terephthalonitrile fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or coverslip at an appropriate density to reach 60-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in a pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing (Optional): For probes that are not fluorogenic (i.e., "always-on"), a washing step may be necessary to reduce background fluorescence.
-
Remove the probe solution.
-
Wash the cells two to three times with a pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable excitation source and emission filter for the specific probe.
-
Acquire images using the lowest possible laser power to minimize phototoxicity.
-
Synthesis of a Hypothetical Probe from this compound
While direct synthesis routes from this compound are not established, a plausible synthetic pathway could involve the functionalization of the ethyl group to introduce a reactive handle, followed by the introduction of amino groups.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of a targeted fluorescent probe from this compound.
Signaling Pathways and Applications
The primary application of amino-terephthalonitrile probes in the literature is as fluorescent labels for cellular imaging. Their utility in elucidating specific signaling pathways is an emerging area of research.
General Cellular Staining
Many amino-terephthalonitrile derivatives are lipophilic and tend to accumulate in the cytoplasm and cellular membranes, making them effective general cell stains for visualizing cell morphology and dynamics.
Experimental Workflow for Cellular Staining:
Caption: Workflow for general cellular staining with amino-terephthalonitrile probes.
Potential for Targeted Probes
The terephthalonitrile core can be further functionalized to incorporate targeting moieties for specific organelles or biomolecules. For example, a probe could be designed to target mitochondria by attaching a triphenylphosphonium (TPP) cation, or to target specific enzymes by incorporating a substrate recognized by the enzyme.
Logical Relationship for a Targeted Probe's Action:
Caption: Logical flow of a targeted amino-terephthalonitrile probe's function.
Conclusion and Future Perspectives
Amino-terephthalonitrile-based fluorescent probes represent a promising class of tools for bioimaging. Their tunable photophysical properties and large Stokes shifts make them particularly attractive for live-cell imaging applications. While the direct use of this compound as a precursor for these probes is not yet established, the underlying terephthalonitrile scaffold holds significant potential. Future research in this area could focus on developing novel synthetic routes to functionalize readily available terephthalonitrile derivatives and on designing targeted probes to investigate specific biological processes and signaling pathways. Such advancements will further expand the utility of this versatile class of fluorophores in life sciences and drug discovery.
References
Application Notes and Protocols for the Functionalization of the Ethyl Group of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ethyl group of 2-Ethylterephthalonitrile. The primary focus of these protocols is on benzylic oxidation, a key transformation for introducing functionality that can be pivotal for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of more complex molecules. The methodologies outlined below are based on established chemical principles and aim to provide reproducible results.
Introduction
This compound is an aromatic compound featuring two nitrile groups and an ethyl substituent. The ethyl group presents a reactive site for functionalization, particularly at the benzylic position (the carbon atom attached to the aromatic ring). This position is activated by the adjacent phenyl ring, making it susceptible to oxidation and other transformations. Functionalization at this site can lead to the formation of ketones, alcohols, and other derivatives, which are valuable intermediates in medicinal chemistry and materials science. The nitrile groups are generally stable under the described oxidative conditions but can be sensitive to strongly acidic or basic environments, a factor to consider in reaction design.
Key Functionalization Strategy: Benzylic Oxidation
The most direct and widely applicable method for functionalizing the ethyl group of this compound is through oxidation of the benzylic C-H bonds. This can be selectively achieved to yield either the corresponding ketone (2-acetylterephthalonitrile) or the alcohol (2-(1-hydroxyethyl)terephthalonitrile).
Protocol 1: Oxidation of this compound to 2-Acetylterephthalonitrile
This protocol describes the conversion of the ethyl group to an acetyl group using a metal-catalyzed oxidation with a peroxide oxidant. Such methods are often preferred for their efficiency and selectivity.
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Add the catalyst, for example, CuCl₂·2H₂O (0.05 eq), and a ligand if required, such as 2,2'-biquinoline-4,4'-dicarboxylic acid dipotassium salt (BQC) (0.05 eq).
-
Reagent Addition: To the stirring solution, add an aqueous solution of 70% tert-butyl hydroperoxide (TBHP) (3.0 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-acetylterephthalonitrile.
Quantitative Data Summary:
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl₂·2H₂O/BQC | 70% aq. TBHP | Acetonitrile/Water | Room Temp. | 17 | 56-100 | [1][2] |
| Fe(III) salt | O₂ (air) | Acetonitrile | UV irradiation | - | High | [1] |
Note: Yields are reported for analogous ethylarene oxidations and may vary for this compound.
Protocol 2: Strong Oxidation to a Carboxylic Acid Derivative
For a more vigorous oxidation to the corresponding carboxylic acid (2-carboxyterephthalonitrile), stronger oxidizing agents are employed. This reaction proceeds via the oxidation of the benzylic carbon.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of a suitable solvent (e.g., water or a mixed aqueous system) and a base (e.g., a small amount of NaOH).
-
Reagent Addition: Heat the mixture to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Execution: Continue to heat the reaction at reflux until the starting material is consumed, as monitored by TLC. This may take several hours.
-
Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present. Filter the mixture through a pad of Celite to remove the MnO₂.
-
Acidification and Extraction: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This will precipitate the carboxylic acid product. If the product is soluble, extract with an organic solvent like ethyl acetate.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. If extraction was performed, the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization.[3][4]
Visualized Workflows and Pathways
Caption: Experimental workflow for the catalytic oxidation of this compound.
Caption: Reaction pathways for the functionalization of the ethyl group.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organic peroxides like TBHP are potentially explosive and should be handled with care. Avoid contact with metals and heat.
-
Potassium permanganate is a strong oxidizing agent and can react violently with organic materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-Ethylterephthalonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis route detailed herein is based on the vapor-phase ammoxidation of p-diethylbenzene, a robust and scalable industrial process. This document outlines the catalyst preparation, synthesis protocol, product purification, and expected quantitative data. Furthermore, visual diagrams of the synthesis pathway and experimental workflow are provided to facilitate a comprehensive understanding of the process.
Introduction
This compound is a substituted aromatic dinitrile that serves as a versatile building block in organic synthesis. Its unique molecular structure, featuring a reactive nitrile group and an ethyl substituent on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of compounds, including phthalocyanines, specialty polymers, and active pharmaceutical ingredients. The large-scale production of high-purity this compound is crucial for its application in industrial and pharmaceutical research and development.
The most viable and scalable method for the industrial production of this compound is the catalytic vapor-phase ammoxidation of p-diethylbenzene. This process involves the reaction of p-diethylbenzene with ammonia and oxygen (typically from the air) at elevated temperatures over a solid-state catalyst. Vanadium-based mixed metal oxide catalysts are commonly employed for their high activity and selectivity in converting alkyl aromatics to their corresponding nitriles.
Synthesis Pathway
The overall synthesis of this compound from p-diethylbenzene via ammoxidation is depicted below. The reaction proceeds in a vapor phase within a fixed-bed reactor packed with a suitable catalyst.
Caption: Synthesis pathway for this compound via ammoxidation.
Experimental Protocols
Catalyst Preparation: Vanadium-Molybdenum Oxide on Alumina Support (V₂O₅-MoO₃/Al₂O₃)
This protocol describes the preparation of a mixed metal oxide catalyst, which is highly effective for the ammoxidation of alkylbenzenes.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
γ-Alumina (γ-Al₂O₃) pellets
-
Oxalic acid
-
Deionized water
Procedure:
-
Vanadate Solution Preparation: In a heated beaker with continuous stirring, dissolve a calculated amount of ammonium metavanadate in a solution of oxalic acid in deionized water. The oxalic acid acts as a reducing agent to facilitate the dissolution.
-
Molybdate Solution Preparation: In a separate beaker, dissolve the required amount of ammonium molybdate tetrahydrate in deionized water with gentle heating and stirring.
-
Impregnation: Slowly add the vanadate solution to the molybdate solution with vigorous stirring. Subsequently, add the γ-Alumina pellets to this mixed solution. The volume of the solution should be sufficient to completely immerse the alumina support.
-
Drying: The impregnated pellets are then dried in an oven at 120 °C for 12 hours to remove the excess water.
-
Calcination: The dried pellets are calcined in a furnace. The temperature is gradually ramped up to 450-500 °C and held for 4-6 hours in a stream of air. This step is crucial for the formation of the active oxide phases.
-
Catalyst Characterization: The prepared catalyst should be characterized using techniques such as BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed reduction (TPR) to ensure the desired physical and chemical properties.
Large-Scale Synthesis of this compound
This protocol outlines the vapor-phase ammoxidation of p-diethylbenzene in a fixed-bed reactor.
Equipment:
-
Fixed-bed tubular reactor (e.g., stainless steel)
-
Syringe pump for liquid feed (p-diethylbenzene)
-
Mass flow controllers for gases (ammonia, air, and an inert gas like nitrogen)
-
Furnace with temperature controller
-
Condenser and collection system for the product
-
Gas chromatograph (GC) for online or offline analysis of the product stream
Procedure:
-
Reactor Setup: Pack the fixed-bed reactor with the prepared V₂O₅-MoO₃/Al₂O₃ catalyst. Place quartz wool at both ends of the catalyst bed to hold it in place.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any residual air and moisture.
-
Heating: Heat the reactor to the desired reaction temperature, typically in the range of 400-450 °C[1].
-
Reactant Feed: Once the temperature is stable, introduce the reactants into the reactor.
-
Feed p-diethylbenzene using a syringe pump at a controlled rate.
-
Introduce ammonia and air into the system using mass flow controllers. A typical molar ratio of p-diethylbenzene:NH₃:O₂ would be in the range of 1:3-10:1.5-5[2].
-
An inert gas like nitrogen can be used as a diluent to control the concentration of reactants and to manage the reaction exotherm.
-
-
Reaction: The vaporized p-diethylbenzene mixes with ammonia and air and passes over the catalyst bed where the ammoxidation reaction takes place. The contact time of the reactants with the catalyst is a critical parameter and should be optimized.
-
Product Collection: The reactor effluent, which is a hot gaseous mixture of the product, unreacted starting materials, and byproducts, is passed through a series of condensers cooled with chilled water or a refrigerant. The condensable products, including this compound, are collected in a receiving flask.
-
Off-gas Analysis: The non-condensable gases are typically passed through a scrubber before being vented. The composition of the off-gas can be monitored using an online GC to determine the conversion of reactants and the formation of gaseous byproducts like CO and CO₂.
-
Steady State: The reaction is typically run until a steady state is achieved, which is indicated by a constant product composition over time.
Purification of this compound
The crude product collected from the condenser is a mixture and requires purification to obtain high-purity this compound.
Procedure:
-
Initial Separation: The crude product mixture is first subjected to a simple distillation to remove any low-boiling impurities and unreacted p-diethylbenzene.
-
Fractional Distillation: The residue from the initial distillation is then subjected to fractional distillation under reduced pressure. This is a critical step to separate this compound from other byproducts with close boiling points, such as the mono-nitrile intermediate (4-ethylbenzonitrile).
-
Crystallization: For achieving very high purity, the distilled this compound can be further purified by crystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent). The product is dissolved in the hot solvent, and upon cooling, pure crystals of this compound will precipitate.
-
Drying: The purified crystals are then filtered, washed with a small amount of cold solvent, and dried in a vacuum oven.
Quantitative Data
The following table summarizes the typical quantitative data for the large-scale synthesis of this compound via the ammoxidation of p-diethylbenzene. These values are based on analogous industrial processes for the ammoxidation of xylenes and may require optimization for this specific process.
| Parameter | Value | Reference |
| Catalyst Composition | 10-20 wt% V₂O₅, 2-5 wt% MoO₃ on γ-Al₂O₃ | [3] |
| Reaction Temperature | 400 - 450 °C | [1][4] |
| Reactor Pressure | Atmospheric | [1] |
| **Molar Ratio (p-diethylbenzene:NH₃:O₂) ** | 1 : 4 : 3 | [2] |
| Contact Time | 2 - 5 seconds | |
| Conversion of p-diethylbenzene | 85 - 95% | [4][5] |
| Selectivity to this compound | 70 - 85% | [4][5] |
| Overall Yield | 60 - 80% | [4][5] |
| Purity after Purification | > 99.5% |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Considerations
-
Toxicity: p-Diethylbenzene, ammonia, and this compound are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: p-Diethylbenzene is flammable. The ammoxidation reaction is highly exothermic and should be carefully controlled to prevent thermal runaway.
-
Pressure: The reaction is typically carried out at atmospheric pressure, but proper pressure relief systems should be in place.
-
Ammonia Handling: Ammonia is a corrosive and toxic gas. Appropriate gas handling equipment and safety protocols must be followed.
Conclusion
The large-scale synthesis of this compound can be effectively achieved through the vapor-phase ammoxidation of p-diethylbenzene using a vanadium-based catalyst. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field. Careful optimization of reaction parameters and adherence to safety protocols are essential for a successful and safe synthesis process. The provided diagrams offer a clear visual representation of the synthesis pathway and experimental workflow, aiding in the practical implementation of this synthetic route.
References
- 1. sbpmat.org.br [sbpmat.org.br]
- 2. US3868400A - Process for vapor phase ammoxidation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3959336A - Ammoxidation process - Google Patents [patents.google.com]
- 5. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Ethylterephthalonitrile in Organic Electronics
Disclaimer: Extensive literature searches did not yield specific data or established applications for 2-Ethylterephthalonitrile in the field of organic electronics. The following application notes and protocols are therefore presented as a hypothetical research framework. The data and experimental procedures are based on established methodologies for characterizing novel organic semiconductor materials and are intended to serve as a guide for potential future investigations.
Introduction
This compound is a substituted aromatic dinitrile. The terephthalonitrile core is known for its electron-accepting properties, making it a potentially valuable building block for n-type or ambipolar organic semiconductors. The ethyl substituent can enhance solubility, which is a crucial factor for solution-processable fabrication of organic electronic devices. This document outlines a hypothetical exploration of this compound as a monomer for synthesizing a novel polymer semiconductor for applications in Organic Field-Effect Transistors (OFETs).
Hypothetical Material Profile: Poly(this compound-alt-bithiophene) (P-ETPN-BT)
For the purpose of this application note, we will consider a hypothetical donor-acceptor (D-A) copolymer, P-ETPN-BT, where this compound serves as the acceptor unit and bithiophene acts as the donor unit.
Table 1: Target Photophysical and Electrochemical Properties of P-ETPN-BT
| Property | Target Value | Method of Determination |
| Peak Absorption (λ_max_abs) | 450 - 550 nm | UV-Vis Spectroscopy |
| Peak Emission (λ_max_em) | 550 - 650 nm | Photoluminescence Spectroscopy |
| Optical Bandgap (E_g_opt) | 1.8 - 2.2 eV | Tauc Plot from UV-Vis data |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.5 eV | Cyclic Voltammetry (CV) |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.4 to -3.7 eV | Cyclic Voltammetry (CV) |
| Electrochemical Bandgap (E_g_ec) | 1.8 - 2.1 eV | From HOMO/LUMO values |
Table 2: Target Device Performance for P-ETPN-BT in a Bottom-Gate, Top-Contact OFET
| Parameter | Target Value | Conditions |
| Hole Mobility (μ_h) | > 0.1 cm²/Vs | Annealed film, measured in saturation regime |
| Electron Mobility (μ_e) | > 0.05 cm²/Vs | Annealed film, measured in saturation regime |
| On/Off Current Ratio (I_on/I_off) | > 10⁵ | V_d = -60 V |
| Threshold Voltage (V_th) | -10 to -20 V |
Experimental Protocols
This protocol describes a hypothetical Stille polymerization reaction to synthesize the target copolymer.
Materials:
-
2,5-Dibromo-3-ethylterephthalonitrile (Monomer A) - Hypothetical, requires synthesis
-
2,5-Bis(trimethylstannyl)bithiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene
Procedure:
-
In a nitrogen-filled glovebox, add Monomer A (1.0 mmol), Monomer B (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a Schlenk flask.
-
Add 20 mL of anhydrous, degassed toluene to the flask.
-
Seal the flask and take it out of the glovebox.
-
Heat the reaction mixture to 110°C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to 200 mL of stirring methanol.
-
Filter the crude polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
Collect the chloroform fraction and concentrate it using a rotary evaporator.
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
P-ETPN-BT solution (5 mg/mL in chloroform)
-
Gold (Au) for source/drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
Procedure:
-
Clean the Si/SiO₂ substrates by sonicating in acetone and then isopropyl alcohol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
Immediately immerse the substrates in a 10 mM solution of OTS in toluene for 20 minutes for self-assembled monolayer (SAM) formation.
-
Rinse the substrates with fresh toluene and dry with nitrogen.
-
Spin-coat the P-ETPN-BT solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
Anneal the films at 120°C for 30 minutes in a nitrogen-filled glovebox.
-
Deposit the gold source and drain electrodes (50 nm thickness) through a shadow mask via thermal evaporation. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Characterize the device performance using a semiconductor parameter analyzer in a nitrogen atmosphere.
Visualizations
Caption: Hypothetical workflow for the synthesis of P-ETPN-BT.
Caption: Workflow for the fabrication of a BGTC OFET device.
Caption: Schematic of the bottom-gate, top-contact OFET architecture.
Application Notes and Protocols for In Situ Monitoring of 2-Ethylterephthalonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in situ monitoring of the synthesis of 2-Ethylterephthalonitrile. Real-time reaction analysis, a cornerstone of Process Analytical Technology (PAT), offers significant advantages in chemical and pharmaceutical development by providing continuous data on reaction kinetics, mechanisms, and the influence of process parameters. This enables enhanced process understanding, control, and optimization, leading to improved yield, purity, and safety. The methods described herein focus on the application of spectroscopic techniques for monitoring the gas-phase ammoxidation of 2-ethyl-p-xylene to produce this compound.
Reaction Pathway
The synthesis of this compound is analogous to the industrial production of terephthalonitrile, proceeding via the vapor-phase ammoxidation of the corresponding xylene derivative. The proposed two-step synthesis pathway is as follows:
-
Synthesis of 2-Ethyl-p-xylene: The precursor, 2-ethyl-p-xylene, can be synthesized through various methods, including the dehydroaromatization of 3-methyleneheptane using pincer-ligated iridium catalysts.[1]
-
Ammoxidation of 2-Ethyl-p-xylene: 2-Ethyl-p-xylene undergoes catalytic ammoxidation in the presence of ammonia and oxygen at elevated temperatures to yield this compound.[2][3] This reaction is highly analogous to the ammoxidation of p-xylene to terephthalonitrile.[2]
In Situ Monitoring Techniques
The progress of the ammoxidation reaction can be monitored in real-time using in situ spectroscopic techniques. Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for gas-phase reactions due to their ability to provide molecularly specific information.
Key Analytical Markers
-
Disappearance of Reactant Bands: Monitoring the decrease in the intensity of vibrational bands characteristic of 2-ethyl-p-xylene (e.g., C-H stretching and bending modes of the ethyl and methyl groups, and aromatic C-H and C=C vibrations).
-
Appearance of Product Bands: Tracking the increase in the intensity of the characteristic nitrile (C≡N) stretching vibration of this compound. This band is expected to appear in a similar region to that of terephthalonitrile, which is a strong and sharp peak, making it an excellent marker for product formation.
Experimental Protocols
Protocol 1: In Situ FTIR Monitoring of this compound Synthesis
This protocol describes the setup and procedure for monitoring the gas-phase ammoxidation of 2-ethyl-p-xylene using in situ FTIR spectroscopy.
1. Materials and Equipment:
-
2-Ethyl-p-xylene (reactant)
-
Ammonia (reactant)
-
Oxygen or Air (reactant)
-
Inert gas (e.g., Nitrogen) for purging and as a carrier
-
V-Sb-Bi-Zr/γ-Al2O3 catalyst (or similar ammoxidation catalyst)
-
Fixed-bed catalytic reactor with temperature control
-
Mass flow controllers for precise gas delivery
-
Heated gas lines
-
FTIR spectrometer equipped with a heated, high-pressure gas cell (e.g., with ZnSe or KBr windows)
-
Data acquisition and analysis software
2. Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylterephthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylterephthalonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Ammoxidation of 2-Ethyl-p-xylene and Cyanation of 2-Ethyl-1,4-dihalobenzene.
Route 1: Ammoxidation of 2-Ethyl-p-xylene
Issue 1: Low Yield of this compound and Presence of Mononitrile Impurity
-
Question: My reaction shows low conversion to the desired dinitrile product, with a significant amount of 2-ethyl-4-methylbenzonitrile (mononitrile) remaining. What could be the cause and how can I improve the yield?
-
Answer: Incomplete ammoxidation is a common issue. The conversion of the second methyl group is often more challenging than the first. Several factors could be contributing to this:
-
Insufficient reaction temperature or time: The activation energy for the ammoxidation of the second methyl group is higher.
-
Inadequate catalyst activity: The catalyst may be deactivated or not optimal for dinitrile formation.
-
Suboptimal reactant ratios: The ratio of ammonia and oxygen to the hydrocarbon is critical.[1][2][3]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely to avoid excessive side product formation.
-
Extend Reaction Time: Increase the residence time of the reactants in the catalytic zone.
-
Optimize Reactant Feed Ratios: A higher ammonia-to-hydrocarbon ratio can favor the formation of the dinitrile.[3] Experiment with increasing the ammonia feed.
-
Catalyst Evaluation: Ensure the catalyst is fresh and properly activated. If using a custom catalyst, consider screening different formulations. Vanadium and molybdenum oxides are common catalysts for ammoxidation.[1]
-
Issue 2: Formation of Oxygenated Impurities (Amides and Carboxylic Acids)
-
Question: My final product is contaminated with 2-ethyl-4-(aminocarbonyl)benzonitrile (amide) and 2-ethyl-4-cyanobenzoic acid (carboxylic acid). How can I prevent this?
-
Answer: The presence of these impurities indicates partial or complete hydrolysis of the nitrile groups.[4][5][6][7] This can occur if water is present in the reaction system at high temperatures.
Troubleshooting Steps:
-
Ensure Dry Reactants and Carrier Gas: Use dried ammonia and carrier gas (e.g., nitrogen). If possible, pass them through a drying agent before they enter the reactor.
-
Minimize Water Formation: While water is a byproduct of the ammoxidation reaction, optimizing the oxygen-to-hydrocarbon ratio can sometimes minimize side reactions that produce excess water.
-
Post-reaction Quenching: Rapidly cool the product stream after it exits the reactor to minimize the time it spends at high temperatures in the presence of water.
-
Purification: These acidic and basic impurities can often be removed during workup and purification. An acidic wash can remove the amide, and a basic wash can remove the carboxylic acid.
-
Route 2: Cyanation of 2-Ethyl-1,4-dihalobenzene (Rosenmund-von Braun Reaction)
Issue 3: Difficulty in Product Purification and Copper Contamination
-
Question: I am having trouble purifying my this compound from the reaction mixture, and I suspect copper contamination from the copper(I) cyanide.
-
Answer: The Rosenmund-von Braun reaction often requires a stoichiometric or even an excess amount of copper(I) cyanide, which can complicate purification.[8][9][10]
Troubleshooting Steps:
-
Workup Procedure: A common workup involves quenching the reaction mixture with an aqueous solution of an iron(III) chloride and hydrochloric acid or an aqueous solution of sodium cyanide to complex and dissolve the copper salts.
-
Solvent Extraction: After quenching, perform a thorough extraction with an appropriate organic solvent to separate the desired nitrile from the aqueous layer containing the copper salts.
-
Filtration: Passing the organic solution through a plug of silica gel or celite can help remove fine particles of copper salts.
-
Recrystallization: Recrystallization of the crude product is often an effective final purification step.
-
Issue 4: Incomplete Reaction and Presence of Halogenated Intermediates
-
Question: My reaction is not going to completion, and I am isolating starting material (2-ethyl-1,4-dihalobenzene) and the monosubstituted intermediate (2-ethyl-4-halobenzonitrile).
-
Answer: Incomplete reaction in the Rosenmund-von Braun synthesis can be due to several factors:
-
Low reaction temperature: This reaction typically requires high temperatures (often >150°C).[8][9]
-
Poor quality of copper(I) cyanide: The reagent should be pure and dry.
-
Solvent choice: A high-boiling polar aprotic solvent like DMF or NMP is usually required.
Troubleshooting Steps:
-
Increase Reaction Temperature: Ensure the reaction is heated to a sufficiently high and stable temperature.
-
Use High-Purity Reagents: Use freshly opened or properly stored copper(I) cyanide.
-
Solvent Considerations: Ensure the solvent is dry and appropriate for the reaction temperature.
-
Reaction Time: These reactions can be slow; ensure it has been allowed to run for a sufficient amount of time.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect in my this compound synthesis?
-
A1: The most common impurities depend on the synthetic route. For the ammoxidation of 2-ethyl-p-xylene , you are likely to encounter:
-
2-Ethyl-4-methylbenzonitrile: From incomplete reaction.
-
2-Ethylterephthalamide and 2-Ethyl-4-cyanobenzoic acid: From hydrolysis of the nitrile groups.[4][6]
-
Benzonitrile and other aromatic nitriles: From impurities in the starting material or side reactions.
-
Carbon oxides (CO, CO2): From over-oxidation.[1]
-
-
For the cyanation of 2-ethyl-1,4-dihalobenzene , common impurities include:
-
Unreacted 2-ethyl-1,4-dihalobenzene.
-
2-Ethyl-4-halobenzonitrile: The monosubstituted intermediate.
-
Residual copper salts: From the copper(I) cyanide reagent.[8]
-
-
-
Q2: What analytical techniques are best for identifying and quantifying these impurities?
-
A2: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like the starting materials, mononitrile, and other organic byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile impurities and for monitoring the progress of the reaction. Can be particularly good for quantifying amide and carboxylic acid impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the desired product and impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of functional groups characteristic of the impurities, such as C=O stretches for amides and carboxylic acids, and the absence of O-H bands from starting alcohols if applicable.
-
-
-
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
-
A3: Yes, several safety precautions are crucial:
-
Cyanide Handling: When using the cyanation route, all manipulations of copper(I) cyanide should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be trained in its use. Quenching the reaction with acid will produce toxic hydrogen cyanide gas.
-
High Temperatures and Pressures: The ammoxidation route involves high temperatures and potentially high pressures. Use appropriate reaction vessels and safety shielding.
-
Flammable Solvents: Both routes may use flammable organic solvents. Work in a fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves resistant to the chemicals being used.
-
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis by Ammoxidation
| Impurity Name | Chemical Formula | Typical Concentration Range (%) | Identification Method |
| 2-Ethyl-4-methylbenzonitrile | C₁₀H₁₁N | 1 - 15 | GC-MS, HPLC, NMR |
| 2-Ethylterephthalamide | C₁₀H₁₂N₂O | 0.1 - 2 | HPLC, LC-MS |
| 2-Ethyl-4-cyanobenzoic acid | C₁₀H₉NO₂ | 0.1 - 3 | HPLC, LC-MS |
| Unreacted 2-Ethyl-p-xylene | C₁₀H₁₄ | 0.5 - 5 | GC-MS |
Table 2: Common Impurities in this compound Synthesis by Cyanation
| Impurity Name | Chemical Formula | Typical Concentration Range (%) | Identification Method |
| 2-Ethyl-1,4-dihalobenzene | C₈H₉X₂ (X=Br, Cl) | 1 - 10 | GC-MS, NMR |
| 2-Ethyl-4-halobenzonitrile | C₉H₈NX (X=Br, Cl) | 2 - 20 | GC-MS, HPLC, NMR |
| Residual Copper Salts | - | Traces | AAS, ICP-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammoxidation of 2-Ethyl-p-xylene
-
Catalyst Packing: A fixed-bed reactor is packed with a vanadium-molybdenum oxide catalyst supported on alumina.
-
System Purge: The system is purged with nitrogen gas to remove any air.
-
Heating: The reactor is heated to the reaction temperature (typically 350-450°C).
-
Reactant Feed: A gaseous mixture of 2-ethyl-p-xylene, ammonia, and air (as the oxygen source) is fed into the reactor over the catalyst bed. The molar ratio of ammonia to 2-ethyl-p-xylene is typically maintained between 3:1 and 10:1, and the oxygen to 2-ethyl-p-xylene ratio is between 2:1 and 5:1.
-
Reaction: The ammoxidation reaction occurs as the gas mixture passes over the catalyst.
-
Product Collection: The reactor effluent is cooled, and the solid product is collected. Gaseous byproducts are passed through a scrubber.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to remove unreacted starting material and soluble impurities.
Protocol 2: Synthesis of this compound via Rosenmund-von Braun Cyanation
-
Reactant Charging: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethyl-1,4-dibromobenzene, copper(I) cyanide (2.2 equivalents), and a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Inert Atmosphere: The flask is purged with nitrogen.
-
Heating: The reaction mixture is heated to reflux (typically 150-160°C for DMF) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis of aliquots.
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into an aqueous solution of ferric chloride and hydrochloric acid. This step should be performed in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.
-
Extraction: The aqueous mixture is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Ammoxidation synthesis pathway and impurity formation.
Caption: Troubleshooting workflow for incomplete cyanation reaction.
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.scirp.org [file.scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
Technical Support Center: Synthesis of 2-Ethylterephthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethylterephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for this compound?
A1: Based on established nitrile synthesis methodologies, three primary routes are plausible for the synthesis of this compound:
-
Ammoxidation of 2-ethyl-p-xylene: This is a direct, gas-phase catalytic reaction of 2-ethyl-p-xylene with ammonia and oxygen. It is a common industrial method for producing aromatic nitriles.
-
Sandmeyer Reaction: This route involves the diazotization of a 2-ethyl-1,4-phenylenediamine derivative followed by cyanation using a copper(I) cyanide catalyst.[1]
-
Rosenmund-von Braun Reaction: This method involves the reaction of a 2-ethyl-1,4-dihalobenzene with a copper(I) cyanide.[2][3]
Q2: What are the key challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low Yield and Selectivity: Competing side reactions can significantly lower the yield of the desired product.
-
Harsh Reaction Conditions: Some methods require high temperatures and pressures, which may not be suitable for all laboratory setups and can lead to decomposition.
-
Catalyst Deactivation: The catalyst used in the reaction can lose its activity over time, leading to a decrease in reaction rate and yield.
-
Product Purification: Separation of this compound from starting materials, byproducts, and catalyst residues can be challenging.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To quickly check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): For quantitative analysis of the reaction mixture to determine the conversion and yield.
-
High-Performance Liquid Chromatography (HPLC): Suitable for monitoring reactions with non-volatile components.
Troubleshooting Guide
Route 1: Ammoxidation of 2-ethyl-p-xylene
| Problem | Possible Cause | Solution |
| Low Conversion of 2-ethyl-p-xylene | 1. Insufficient reaction temperature. 2. Low catalyst activity. 3. Short residence time. | 1. Gradually increase the reaction temperature within the recommended range. 2. Ensure the catalyst is properly activated and not poisoned. Consider regenerating or replacing the catalyst. 3. Decrease the flow rate of the reactants to increase the contact time with the catalyst. |
| Low Yield of this compound | 1. Non-optimal molar ratio of reactants (ammonia, oxygen). 2. Formation of byproducts (e.g., carbon oxides, mononitriles).[4] 3. Catalyst deactivation. | 1. Optimize the molar ratios of ammonia and oxygen to 2-ethyl-p-xylene. An excess of ammonia is often used.[4] 2. Adjust the reaction temperature and contact time to minimize over-oxidation. 3. Check for catalyst poisons in the feed stream. |
| Catalyst Deactivation | 1. Coking (carbon deposition) on the catalyst surface. 2. Sintering of the catalyst at high temperatures. 3. Poisoning by impurities in the feed. | 1. Regenerate the catalyst by controlled oxidation to burn off the coke. 2. Operate at the lower end of the effective temperature range. 3. Purify the starting materials and gases before they enter the reactor. |
Route 2: Sandmeyer Reaction
| Problem | Possible Cause | Solution |
| Incomplete Diazotization | 1. Temperature too high during diazotization. 2. Incorrect stoichiometry of sodium nitrite or acid.[5] 3. Unstable diazonium salt. | 1. Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite. 2. Use a slight excess of sodium nitrite and ensure sufficient acidity. 3. Use the diazonium salt solution immediately after preparation. |
| Low Yield of Dinitrile | 1. Inefficient cyanation step. 2. Decomposition of the diazonium salt before cyanation.[1] 3. Formation of side products (e.g., phenols, azo compounds).[5] | 1. Ensure the copper(I) cyanide solution is freshly prepared and active. 2. Add the diazonium salt solution slowly to the copper(I) cyanide solution while maintaining the optimal temperature. 3. Control the reaction temperature and pH to suppress side reactions. |
| Formation of Tar-like Byproducts | 1. Uncontrolled decomposition of the diazonium salt. 2. Reaction temperature too high during cyanation. | 1. Ensure efficient cooling and stirring during diazotization and the Sandmeyer reaction. 2. Optimize the reaction temperature for the cyanation step. |
Route 3: Rosenmund-von Braun Reaction
| Problem | Possible Cause | Solution |
| Reaction Stalls or is Sluggish | 1. Low reaction temperature. 2. Poor quality of copper(I) cyanide. 3. Unreactive aryl halide. | 1. The Rosenmund-von Braun reaction often requires high temperatures (150-250 °C).[6] 2. Use high-purity, finely powdered copper(I) cyanide. 3. Aryl iodides are generally more reactive than bromides or chlorides. |
| Low Product Yield | 1. Incomplete reaction. 2. Difficulty in product isolation from the reaction mixture.[7] 3. Side reactions. | 1. Increase the reaction time or temperature. 2. Develop an effective work-up and purification protocol, which may involve quenching with a complexing agent for copper salts. 3. Ensure an inert atmosphere to prevent oxidation. |
| Difficult Product Purification | 1. Presence of copper salts in the crude product.[7] 2. High boiling point of the solvent (e.g., DMF, nitrobenzene).[7] | 1. Wash the crude product with an aqueous solution of a complexing agent like ethylenediamine or ammonia to remove copper salts. 2. Use a high-vacuum distillation or recrystallization for purification. |
Quantitative Data on Ammoxidation
The following table presents data for the ammoxidation of p-xylene to terephthalonitrile, a structurally similar, unsubstituted compound. This data can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | V-Sb-Bi-Cr/γ-Al2O3 | 8% BZ II on α-alumina | V-Li bronze on α-alumina |
| Temperature (°C) | 380 | 400 | 450 |
| Molar Ratio (Xylene:NH3:O2) | 1:10:30 | 1:2.7:2.7 | 1:2:2 |
| Contact Time (s) | Not specified | 6 | 9.6 |
| p-Xylene Conversion (%) | 98.8 | 57 | Not specified |
| Terephthalonitrile Yield (%) | 91.3 | 26.8 (47% of converted) | 26.7 |
| Reference | [8] | [4] | [4] |
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for the specific laboratory conditions and safety procedures.
Protocol 1: Ammoxidation of 2-ethyl-p-xylene
-
Catalyst Packing: A fixed-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a mixed metal oxide catalyst containing Vanadium).
-
Reactant Feed: A gaseous mixture of 2-ethyl-p-xylene, ammonia, and air (as the oxygen source) is continuously fed into the reactor. The molar ratios of the reactants should be carefully controlled.
-
Reaction: The reactor is heated to the desired temperature (typically 350-450°C). The reaction is carried out at atmospheric or slightly elevated pressure.
-
Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser to separate the condensable products from the non-condensable gases.
-
Purification: The crude product is purified by recrystallization or sublimation.
Protocol 2: Sandmeyer Reaction
-
Diazotization: A solution of 2-ethyl-1,4-phenylenediamine in an aqueous solution of a strong acid (e.g., HCl or H2SO4) is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for an additional 30 minutes.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is added slowly to the copper(I) cyanide solution. The reaction mixture is then allowed to warm to room temperature and may require heating to complete the reaction.
-
Work-up: The reaction mixture is typically neutralized and extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by column chromatography or recrystallization.
Protocol 3: Rosenmund-von Braun Reaction
-
Reaction Setup: A mixture of 2-ethyl-1,4-dihalobenzene (e.g., 1,4-dibromo-2-ethylbenzene), copper(I) cyanide, and a high-boiling polar solvent (e.g., DMF or NMP) is placed in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The mixture is heated to reflux (typically 150-200°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up: After cooling, the reaction mixture is poured into an aqueous solution of a complexing agent (e.g., ferric chloride or ethylenediamine) to dissolve the copper salts. The product is then extracted with an organic solvent.
-
Purification: The organic extract is washed, dried, and the solvent is removed under reduced pressure. The residue is purified by distillation, recrystallization, or column chromatography.
Visualizations
Caption: Plausible synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield of this compound.
References
- 1. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. synarchive.com [synarchive.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Ethylterephthalonitrile by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Ethylterephthalonitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals. The impurities, being present in smaller quantities, remain dissolved in the cold solvent.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should:
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Not react chemically with the compound.
-
Dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point.
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Dissolve impurities well at all temperatures or not at all.
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Have a boiling point below the melting point of this compound.
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Be volatile enough to be easily removed from the purified crystals.
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Be non-toxic, inexpensive, and non-flammable.
Q3: Which solvents are commonly used for the recrystallization of aromatic nitriles like this compound?
Based on the purification of similar compounds like terephthalonitrile, suitable solvents could include methanol, ethanol, isopropanol, acetone, toluene, and xylene.[1] The choice of solvent will depend on the specific impurity profile of the crude this compound.
Q4: What is the difference between single-solvent and two-solvent recrystallization?
-
Single-Solvent Recrystallization: This is the most common method where the impure compound is dissolved in a minimal amount of a single hot solvent and then allowed to cool to form crystals.
-
Two-Solvent Recrystallization: This method is used when no single solvent meets all the criteria. The impure compound is dissolved in a "good" solvent (in which it is highly soluble). A "bad" or "anti-solvent" (in which the compound is poorly soluble) is then added dropwise to the hot solution until it becomes cloudy, indicating the saturation point has been reached. The solution is then cooled to induce crystallization. The two solvents must be miscible with each other.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. | 1. Boil off some of the solvent to concentrate the solution. |
| 2. The solution cooled too quickly. | 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| 3. Supersaturation. | 3. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. | |
| Oiling out (a liquid separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the compound. | 1. Choose a lower-boiling solvent. |
| 2. The solution is supersaturated with impurities, lowering the melting point of the mixture. | 2. Add a small amount of additional hot solvent to dissolve the oil, then try to cool the solution very slowly. Consider a preliminary purification step if the material is very impure. | |
| 3. The rate of cooling is too rapid. | 3. Ensure slow cooling. Insulate the flask to reduce the cooling rate. | |
| Low recovery of purified crystals. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. |
| 2. Premature crystallization during hot filtration. | 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent. | |
| 3. Crystals were washed with a solvent that was not cold. | 3. Always use ice-cold solvent to wash the crystals during vacuum filtration to minimize dissolution. | |
| Colored impurities in the final crystals. | 1. Colored impurities were not removed during the process. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals are very fine and powdery. | 1. The solution cooled too quickly. | 1. Allow for slow, undisturbed cooling to promote the growth of larger crystals. |
Quantitative Data: Estimated Solubility of this compound
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Methanol | ~0.5 | ~10 |
| Ethanol | ~0.8 | ~15 |
| Isopropanol | ~0.3 | ~8 |
| Acetone | ~5 | > 30 |
| Toluene | ~2 | > 25 |
| Xylene | ~1.5 | > 20 |
Experimental Protocol: Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent.
Materials:
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Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Watch glass
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Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring continuously with a glass rod. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
optimizing reaction conditions for the synthesis of 2-Ethylterephthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylterephthalonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through the vapor-phase ammoxidation of 2-ethyl-p-xylene, can stem from several factors. Here is a systematic troubleshooting guide:
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Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of undesired byproducts like carbon oxides through over-oxidation. It is crucial to carefully control the temperature within the optimal range.
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Incorrect Reactant Ratios: The molar ratios of ammonia and oxygen to 2-ethyl-p-xylene are key to maximizing yield and selectivity. An insufficient amount of ammonia can lead to the formation of partially reacted intermediates, such as 2-ethyl-p-tolunitrile. An excess of oxygen can increase the likelihood of complete oxidation to COx.
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Catalyst Deactivation: The catalyst, often a vanadium-based mixed oxide, can deactivate over time due to coking or poisoning. This will lead to a gradual decrease in conversion and yield.
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Poor Feedstock Purity: Impurities in the 2-ethyl-p-xylene feedstock can poison the catalyst or lead to the formation of unwanted side products, complicating purification and reducing the yield of the desired product.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature in small increments (e.g., 10-20°C) within the recommended range for similar ammoxidation reactions (typically 380-450°C) to find the optimal point for your specific setup.
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Adjust Reactant Ratios: Experiment with the molar ratios of ammonia and oxygen to 2-ethyl-p-xylene. Based on analogous processes for p-xylene, a good starting point is a molar ratio of ammonia to 2-ethyl-p-xylene between 2:1 and 10:1, and an oxygen to 2-ethyl-p-xylene ratio between 2:1 and 3:1.[1]
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Check Catalyst Activity: If a decrease in yield is observed over time, consider regenerating or replacing the catalyst.
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Ensure Feedstock Purity: Use highly purified 2-ethyl-p-xylene. If necessary, purify the starting material before use.
Q2: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation and purify my product?
A2: The synthesis of this compound can be accompanied by the formation of several byproducts. Understanding and controlling these is crucial for obtaining a pure product.
Common Impurities:
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2-Ethyl-p-tolunitrile: The intermediate product from the ammoxidation of only one methyl group.
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Phthalimide derivatives: Formed from the hydrolysis of the dinitrile product.
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Benzonitrile and other aromatic nitriles: Resulting from the cleavage of the ethyl group or other side reactions.
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Carbon Oxides (CO, CO₂): From complete oxidation of the organic substrate.
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Unreacted 2-ethyl-p-xylene.
Strategies for Minimizing Impurities:
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Formation of 2-Ethyl-p-tolunitrile: To drive the reaction to completion, ensure a sufficient residence time in the reactor and optimal ammonia and oxygen concentrations.
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Formation of Phthalimide Derivatives: The presence of water can lead to the hydrolysis of the nitrile groups. Ensure all reactants and the carrier gas are dry.
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Formation of Benzonitrile and other degradation products: Avoid excessively high reaction temperatures, which can cause fragmentation of the starting material.
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Formation of Carbon Oxides: Optimize the oxygen-to-hydrocarbon ratio. While sufficient oxygen is needed for the reaction, a large excess will favor complete combustion.
Purification Methods:
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Fractional Distillation: Due to differences in boiling points, fractional distillation under reduced pressure can be effective for separating this compound from unreacted starting material and some lower-boiling impurities.
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Crystallization: Recrystallization from a suitable solvent is a powerful technique for removing impurities. The choice of solvent will depend on the solubility characteristics of this compound and the impurities.
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Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from closely related impurities.
Q3: The reaction seems to stop before all the starting material is consumed. What could be causing the reaction to stall?
A3: A stalled reaction, or incomplete conversion, is a common issue that can often be traced back to the catalyst or reaction conditions.
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Catalyst Deactivation: As mentioned previously, the catalyst can lose its activity during the reaction. This is a primary suspect if the reaction starts well but then slows down or stops.
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Insufficient Reactant Flow: In a continuous flow setup, an interruption or reduction in the flow of ammonia or oxygen will halt the reaction.
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Channeling in Fixed-Bed Reactor: In a fixed-bed reactor, the gas stream might not be passing uniformly through the catalyst bed, a phenomenon known as channeling. This leads to poor contact between the reactants and the catalyst.
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Temperature Fluctuations: A drop in the reaction temperature below the activation energy threshold will significantly slow down or stop the reaction.
Troubleshooting Steps:
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Monitor Reactant Flows: Ensure a continuous and stable flow of all reactants at the desired rates.
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Inspect Catalyst Bed: If using a fixed-bed reactor, check for any signs of channeling or blockages.
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Verify Temperature Control: Ensure the temperature control system is functioning correctly and maintaining the set temperature throughout the reactor.
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Evaluate Catalyst Health: If other factors are ruled out, consider the possibility of catalyst deactivation and the need for regeneration or replacement.
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Temperature on p-Xylene Ammoxidation
| Temperature (°C) | p-Xylene Conversion (%) | Terephthalonitrile Yield (%) | Terephthalonitrile Selectivity (%) | Reference |
| 380 | 98.8 | 91.3 | 92.4 | [2] |
| 400 | 57.0 | 26.8 | 47.0 | [1] |
| 450 | - | - | - | [1] |
Note: The data from different sources may not be directly comparable due to variations in other reaction parameters such as catalyst, space velocity, and reactant ratios.
Table 2: Effect of Reactant Molar Ratios on p-Xylene Ammoxidation
| NH₃:p-Xylene | O₂:p-Xylene | p-Xylene Conversion (%) | Terephthalonitrile Yield (%) | Reference |
| 10 | ~6.3 (from Air Ratio 30) | 98.8 | 91.3 | [2] |
| 2.7 | 2.7 | 57.0 | 26.8 | [1] |
| 2.0 | 2.0 | - | - | [1] |
Note: "Air Ratio" in the reference likely refers to the volumetric ratio of air to p-xylene.
Experimental Protocols
The following is a generalized experimental protocol for the vapor-phase ammoxidation of 2-ethyl-p-xylene, based on established procedures for similar reactions. Researchers should optimize the specific parameters for their experimental setup.
Materials:
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2-ethyl-p-xylene (high purity)
-
Ammonia gas
-
Oxygen gas (or air)
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Inert carrier gas (e.g., Nitrogen)
-
Vanadium-based catalyst (e.g., V₂O₅/Al₂O₃ or a more complex mixed oxide)
Equipment:
-
Fixed-bed or fluidized-bed reactor system
-
Mass flow controllers for all gases
-
Syringe pump for liquid feed (2-ethyl-p-xylene)
-
Heated vaporizer for the organic feed
-
Temperature controller for the reactor furnace
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Condenser and collection system for the product
-
Gas chromatograph (GC) for online or offline analysis of reactants and products
Procedure:
-
Catalyst Loading and Activation: The catalyst is loaded into the reactor. The catalyst is then activated by heating it to the reaction temperature under a flow of an inert gas or a specific gas mixture as recommended for the particular catalyst.
-
Reaction Initiation: Once the reactor reaches the desired temperature (e.g., 380-450°C), the flow of the inert carrier gas, ammonia, and oxygen (or air) is initiated at the predetermined molar ratios.
-
Introduction of Organic Feed: 2-ethyl-p-xylene is introduced into the vaporizer via the syringe pump at a controlled rate. The vaporized organic feed is then mixed with the gas stream before entering the reactor.
-
Reaction Monitoring: The reaction is monitored by analyzing the composition of the effluent gas stream using an online or offline GC. This allows for the determination of the conversion of 2-ethyl-p-xylene and the selectivity to this compound and byproducts.
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products and unreacted starting material, which are then collected.
-
Purification: The collected crude product is purified using techniques such as fractional distillation, crystallization, or chromatography.
Visualizations
Caption: Key parameters influencing reaction yield and purity.
References
side reactions to avoid during 2-Ethylterephthalonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylterephthalonitrile. The primary focus is on avoiding common side reactions during its synthesis, which is typically achieved through the vapor-phase ammoxidation of 2-ethyl-p-xylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent method for producing aromatic dinitriles like this compound is the vapor-phase catalytic ammoxidation of the corresponding alkyl-substituted aromatic hydrocarbon. In this case, the starting material would be 2-ethyl-p-xylene, which is reacted with ammonia and oxygen (typically from the air) at high temperatures over a solid-state catalyst.[1][2]
Q2: What are the primary side reactions to be aware of during the ammoxidation of 2-ethyl-p-xylene?
A2: The main side reactions include:
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Incomplete Ammoxidation: Formation of the mono-nitrile intermediate, 2-ethyl-p-tolunitrile.
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Imide Formation: Cyclization to form 2-ethylphthalimide, which can be a significant byproduct, especially in reactions involving ortho-substituted xylenes.[3] This can also occur via hydrolysis of the dinitrile product.[3]
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Complete Oxidation: Degradation of the aromatic ring to form carbon monoxide (CO) and carbon dioxide (CO₂).[4]
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Decyanation: Formation of benzonitrile, although this is typically a minor byproduct.[4]
Q3: How does the ammonia-to-hydrocarbon ratio affect the reaction?
A3: The molar ratio of ammonia to 2-ethyl-p-xylene is a critical parameter for controlling selectivity. A higher ammonia concentration generally favors the formation of the desired dinitrile product and helps to suppress the formation of imides and products of deep oxidation like CO and CO₂.[3] Conversely, low ammonia ratios can lead to an increase in these undesirable byproducts.[4]
Q4: What type of catalysts are typically used for this reaction?
A4: Ammoxidation reactions of alkylaromatics are most commonly carried out using heterogeneous catalysts, often based on vanadium and molybdenum oxides.[2] These are frequently supported on materials like α-alumina.[5] Catalysts may also be promoted with other metals to enhance selectivity and yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Incomplete conversion of starting material.- Formation of significant amounts of side products. | - Increase reaction temperature within the optimal range (typically 375-500°C for similar reactions).- Optimize the reactant feed ratios; specifically, increase the ammonia to 2-ethyl-p-xylene ratio.- Adjust the contact time with the catalyst. |
| High percentage of 2-ethyl-p-tolunitrile (mono-nitrile) in the product mixture | - Insufficient reaction time or temperature.- Catalyst deactivation. | - Increase the contact time or reaction temperature to promote the conversion of the mono-nitrile to the dinitrile.- Check catalyst activity and consider regeneration or replacement if necessary. |
| Significant formation of 2-ethylphthalimide | - Low ammonia concentration.- Presence of water in the reaction stream, leading to hydrolysis of the dinitrile. | - Increase the molar ratio of ammonia to 2-ethyl-p-xylene.[3]- Ensure all reactants are dry. |
| Excessive formation of CO and CO₂ | - Reaction temperature is too high.- Low ammonia concentration.- Incorrect oxygen-to-hydrocarbon ratio. | - Reduce the reaction temperature.- Increase the ammonia concentration in the feed.- Optimize the oxygen (air) to 2-ethyl-p-xylene ratio; an excess can promote complete oxidation. |
| Difficulty in purifying the final product | - Presence of hard-to-separate impurities like 2-ethylphthalimide. | - Optimize reaction conditions to minimize the formation of the problematic impurity.- Recirculation of unreacted starting material and the mono-nitrile intermediate can sometimes increase the selectivity for the desired dinitrile and reduce byproducts.[3] |
Quantitative Data from Analogous Ammoxidation Reactions
| Starting Material | Catalyst | Temperature (°C) | Molar Ratio (Xylene:NH₃:O₂) | Conversion (%) | Dinitrile Yield (%) | Key Byproducts and Yields (%) | Reference |
| p-Xylene | No. P-87 | 380 | 1:10 (NH₃ ratio), 1:30 (Air ratio) | 98.8 | 91.3 | p-Tolunitrile (<0.5%) | [6] |
| p-Xylene | V-Li bronze on α-alumina | 450 | 1:1.4:2 | 44 | 26.7 | p-Tolunitrile (65.8%), Benzonitrile (0.1%), Carbon Oxides (7.4%) | [4] |
| p-Xylene | Na-V bronze on α-alumina | 400 | 1:2.7:2.7 | 57 | 47 | p-Tolunitrile (42%), Carbon Oxides (11%) | [4] |
| 4-Phenyl-o-xylene | V-Sb-Bi-Zr/γ-Al₂O₃ | 400 | 1:15:6.3 | ~95 | 83.1 | 4-Phenyl-o-tolunitrile, 4-Phenylbenzonitrile, 4-Phenylphthalimide, CO₂ | [3] |
Note: The data for 4-Phenyl-o-xylene is included as another example of a substituted xylene ammoxidation.
Experimental Protocols
General Protocol for Vapor-Phase Ammoxidation of an Alkyl-Aromatic Hydrocarbon (adapted from analogous procedures for p-xylene):
This protocol is a generalized representation and should be adapted and optimized for the specific equipment and safety measures of your laboratory.
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a vanadium-based catalyst on an alumina support).
-
Reaction Setup: The reactor is heated to the desired reaction temperature (typically in the range of 375-500°C).
-
Reactant Feed: A gaseous mixture of the alkyl-aromatic hydrocarbon (e.g., 2-ethyl-p-xylene), ammonia, and an oxygen source (typically air) is continuously passed through the catalyst bed. The molar ratios of the reactants are critical and must be carefully controlled. For example, molar ratios of ammonia to hydrocarbon can range from 2:1 to 15:1, and oxygen to hydrocarbon from 2:1 to 30:1 (when using air).[4][5][6]
-
Product Collection: The effluent gas stream from the reactor, containing the desired dinitrile, unreacted starting materials, intermediates, byproducts, and water, is cooled to condense the solid and liquid components.
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Purification: The condensed product mixture is then subjected to purification steps, which may include recrystallization or sublimation, to isolate the this compound from the various side products.
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Potential side reactions during ammoxidation.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]
- 4. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 5. US3959336A - Ammoxidation process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-Ethylterephthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of 2-Ethylterephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. These techniques provide information about the molecule's structure, purity, and functional groups.
Q2: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
A2: The expected ¹H NMR spectrum of this compound would show signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and signals for the aromatic protons on the benzene ring. The exact chemical shifts can be influenced by the solvent used.[1][2][3]
Q3: What is the characteristic infrared absorption peak for the nitrile group in this compound?
A3: The nitrile functional group (-C≡N) in this compound is expected to show a sharp and intense absorption peak in the FTIR spectrum around 2220-2240 cm⁻¹.[4] The aromatic nature of the molecule slightly lowers the frequency compared to saturated nitriles due to conjugation.[4]
Q4: What are potential impurities I might encounter during the synthesis of this compound?
A4: Potential impurities could include unreacted starting materials, such as 2-ethylterephthalic acid or its derivatives, and isomers of the final product (e.g., other ethyl-substituted terephthalonitriles). The presence of these impurities can often be detected by chromatographic techniques like HPLC or GC-MS.
Troubleshooting Guides
NMR Spectroscopy
Issue: Poor resolution or broad peaks in the NMR spectrum.
-
Possible Cause 1: Sample Concentration. The sample may be too concentrated, leading to viscosity-related broadening.
-
Solution: Dilute the sample.
-
-
Possible Cause 2: Paramagnetic Impurities. The presence of paramagnetic metal ions can cause significant line broadening.
-
Solution: Purify the sample using techniques like column chromatography or treat with a chelating agent.
-
-
Possible Cause 3: Insoluble Material. The sample may not be fully dissolved in the NMR solvent.
-
Solution: Filter the sample solution before transferring it to the NMR tube. Try a different deuterated solvent in which the compound is more soluble.
-
Issue: Unexpected peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Solvent Impurities. Residual protons in the deuterated solvent or water can appear as peaks.[1][5][6]
-
Possible Cause 2: Synthetic Byproducts or Isomers. The unexpected peaks could correspond to impurities from the synthesis.
-
Solution: Use 2D NMR techniques (like COSY and HSQC) to help identify the structure of the impurities. Analyze the sample by HPLC or GC-MS to confirm the presence of multiple components.
-
GC-MS Analysis
Issue: No peak or a very small peak for this compound.
-
Possible Cause 1: Incorrect Inlet Temperature. The inlet temperature may be too low for the compound to volatilize or too high, causing degradation.
-
Solution: Optimize the inlet temperature. A starting point for aromatic nitriles would be around 250 °C.
-
-
Possible Cause 2: Poor Column Selection. The GC column may not be suitable for separating this compound.
Issue: Co-elution of peaks, suspecting isomers.
-
Possible Cause 1: Inadequate GC Method. The temperature program of the GC oven may not be optimal for separating closely related isomers.
-
Solution: Decrease the ramp rate of the oven temperature program to improve separation.
-
-
Possible Cause 2: Similar Fragmentation Patterns. Isomers often have very similar mass spectra, making them difficult to distinguish by MS alone.
-
Solution: Rely on the chromatographic separation (retention time) for identification. If standards are available, run them to confirm retention times.
-
HPLC Analysis
Issue: Poor separation of this compound from its isomers.
-
Possible Cause 1: Inappropriate Mobile Phase. The mobile phase composition may not provide sufficient selectivity for the isomers.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a different organic modifier could also improve separation.
-
-
Possible Cause 2: Wrong Column Chemistry. The stationary phase of the HPLC column may not be optimal.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.5 - 7.9 (multiplet) | 128 - 135 |
| -CH₂- | ~2.8 (quartet) | ~29 |
| -CH₃ | ~1.3 (triplet) | ~15 |
| Aromatic-C (quaternary) | - | 138 - 145 |
| -C≡N | - | 115 - 120 |
Note: These are predicted values based on the structures of ethylbenzene and terephthalonitrile and may vary in an actual experiment.[2][13]
Table 2: Characteristic FTIR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Nitrile C≡N | Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |
| C-H Bending | "oop" | 675 - 900 | Strong |
Note: "oop" refers to out-of-plane bending.[4][14][15][16]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of aromatic nitriles often shows a strong molecular ion peak.[17][18][19]
Protocol 2: HPLC Analysis for Purity Assessment of this compound
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute as necessary.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample can be determined by the relative area of the main peak. Isomeric impurities may appear as closely eluting peaks. The use of a C18 column is a common starting point for the separation of aromatic compounds.[11][12][20]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. docbrown.info [docbrown.info]
- 3. Ethylbenzene(100-41-4) 1H NMR spectrum [chemicalbook.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. epfl.ch [epfl.ch]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docbrown.info [docbrown.info]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. instanano.com [instanano.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. helixchrom.com [helixchrom.com]
refining the workup procedure for 2-Ethylterephthalonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethylterephthalonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and reagent quality. Two common synthetic routes are the Sandmeyer reaction and the Rosenmund-von Braun reaction.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: Ensure the purity of your starting material (e.g., 2-ethyl-1,4-diaminobenzene for a Sandmeyer approach or a dihalo-ethylbenzene for a Rosenmund-von Braun approach). Impurities can interfere with the reaction.
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Inefficient Diazotization (Sandmeyer Reaction): The formation of the diazonium salt is a critical step and is temperature-sensitive.
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Solution: Maintain a low reaction temperature (typically 0-5 °C) during the addition of sodium nitrite. Ensure slow and controlled addition to prevent a rise in temperature, which can lead to decomposition of the diazonium salt.[1]
-
-
Decomposition of Diazonium Salt (Sandmeyer Reaction): Diazonium salts are often unstable and can decompose before the addition of the cyanide source.
-
Solution: Use the diazonium salt immediately after its formation. Avoid storing it for extended periods.
-
-
Incomplete Reaction (Rosenmund-von Braun Reaction): This reaction often requires high temperatures to proceed to completion.
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Solution: Ensure the reaction temperature is maintained at the optimal level (often above 150 °C in a high-boiling solvent like DMF or NMP) for a sufficient duration.[2] Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Catalyst Inactivity (Palladium-catalyzed Cyanation): If employing a palladium-catalyzed method, the catalyst can be deactivated by excess cyanide.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for addressing low or no product yield.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product contains significant impurities after the workup. What are the likely side products and how can I improve the purity?
-
Answer: Impurities in the synthesis of this compound can arise from side reactions or incomplete reactions. The nature of the impurities will depend on the synthetic route chosen.
Potential Impurities & Purification Strategies:
Impurity Type Potential Source Recommended Purification Method Unreacted Starting Material Incomplete reaction. Column chromatography or recrystallization. Monocyanated Intermediate Incomplete cyanation of a dihalo-precursor. Column chromatography. Phenolic Byproducts Decomposition of the diazonium salt in the presence of water (Sandmeyer). Aqueous base wash during workup to remove acidic phenols. Azo Compounds Side reaction of the diazonium salt with the starting amine (Sandmeyer). Column chromatography. Hydrolyzed Product (Carboxylic Acid) Hydrolysis of the nitrile group during workup or purification. Avoid strongly acidic or basic conditions during workup if possible. Recrystallization can separate the nitrile from the more polar carboxylic acid. General Purification Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
-
Question 1: What is a standard workup procedure for the synthesis of this compound?
Answer: A general workup procedure for a reaction mixture containing this compound is as follows:
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After the reaction is complete, cool the mixture to room temperature.
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If a polar aprotic solvent like DMF was used, quench the reaction by pouring it into a larger volume of water.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
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Combine the organic layers and wash sequentially with water and brine. If phenolic impurities are suspected, a wash with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃) can be included.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Question 2: What are the expected yields for the synthesis of this compound?
Answer: The expected yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions.
Synthetic Route Typical Yield Range Sandmeyer Reaction 40-60% Rosenmund-von Braun Reaction 60-80% Palladium-Catalyzed Cyanation 70-95% -
Question 3: How can I monitor the progress of the reaction?
Answer: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).
-
Procedure: Spot the reaction mixture alongside the starting material on a TLC plate.
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Eluent: Use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of hexane and ethyl acetate).
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Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Sandmeyer Reaction (Hypothetical)
This protocol is a hypothetical example based on general procedures for similar compounds.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-5-ethylbenzonitrile | 146.19 | 10.0 g | 0.068 |
| Hydrochloric Acid (conc.) | 36.46 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 g | 0.075 |
| Copper(I) Cyanide (CuCN) | 89.56 | 7.3 g | 0.082 |
| Potassium Cyanide (KCN) | 65.12 | 5.3 g | 0.081 |
| Water | 18.02 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | 100 mL | - |
| Brine (sat. aq.) | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |
Procedure:
-
Diazotization:
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In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 2-amino-5-ethylbenzonitrile in 20 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 5.2 g of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
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In a separate 500 mL flask, prepare a solution of 7.3 g of copper(I) cyanide and 5.3 g of potassium cyanide in 30 mL of water.
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Cool this solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford this compound as a solid.
-
Signaling Pathway Diagram (Hypothetical Sandmeyer Reaction):
Caption: Simplified pathway for the Sandmeyer synthesis of this compound.
References
how to prevent byproduct formation in 2-Ethylterephthalonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylterephthalonitrile reactions. The focus is on preventing byproduct formation and optimizing reaction conditions to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
The primary industrial route for the synthesis of this compound is the vapor-phase ammoxidation of p-ethyltoluene. This process involves reacting p-ethyltoluene with ammonia and an oxygen source (typically air) at elevated temperatures over a solid-state catalyst.[1][2] This method is a continuous process that allows for large-scale production.
Q2: What are the most common byproducts in the synthesis of this compound via ammoxidation of p-ethyltoluene?
During the ammoxidation of p-ethyltoluene, several byproducts can form, reducing the yield and purity of the desired this compound. The most common byproducts include:
-
Partially reacted intermediates:
-
p-Tolunitrile (formed from the ammoxidation of the methyl group only).
-
p-Ethylbenzonitrile (formed from the ammoxidation of the ethyl group's alpha-carbon).
-
-
Products from reaction at the ethyl group:
-
Byproducts resulting from the oxidation or fragmentation of the ethyl group. The exact nature of these can vary based on reaction conditions.
-
-
Deep oxidation products:
-
Carbon monoxide (CO) and carbon dioxide (CO2) are formed from the complete combustion of the organic feedstock and ammonia.[1] This is a significant pathway for yield loss.
-
-
Other aromatic byproducts:
-
Benzonitrile and other aromatic nitriles may form in smaller quantities due to side reactions.
-
Q3: What are the key reaction parameters that influence byproduct formation?
Several reaction parameters critically affect the selectivity and yield of this compound and the formation of byproducts. These include:
-
Reaction Temperature: Temperature has a significant impact on both the reaction rate and the selectivity. Higher temperatures can lead to increased rates of deep oxidation, forming more CO and CO2.[3]
-
Reactant Molar Ratios: The ratios of ammonia to p-ethyltoluene and oxygen to p-ethyltoluene are crucial. Insufficient ammonia can lead to the formation of partially oxidized products, while an excess of oxygen can promote complete combustion.
-
Catalyst Composition: The choice of catalyst is paramount. Vanadium-based catalysts are commonly used for ammoxidation reactions. The specific composition and promoters can significantly influence the selectivity towards the desired dinitrile.
-
Space Velocity: The residence time of the reactants over the catalyst bed, determined by the space velocity, affects the conversion and the product distribution. A shorter residence time might lead to incomplete conversion, while a longer time could increase the formation of deep oxidation byproducts.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of this compound with a high proportion of mononitrile byproducts (p-tolunitrile and/or p-ethylbenzonitrile).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Conversion | Increase the reaction temperature in small increments (e.g., 10-20 °C). | Higher conversion of starting material and intermediates to the desired dinitrile. |
| Decrease the space velocity to increase the residence time of the reactants over the catalyst. | Increased reaction time leading to more complete conversion. | |
| Suboptimal Reactant Ratios | Increase the molar ratio of ammonia to p-ethyltoluene. | Favors the formation of the dinitrile over partially reacted intermediates. |
| Catalyst Deactivation | Regenerate or replace the catalyst. | Restored catalyst activity and selectivity. |
Problem 2: Significant formation of deep oxidation products (CO, CO2), leading to low carbon balance.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessively High Reaction Temperature | Decrease the reaction temperature in small increments (e.g., 10-20 °C). | Reduced rate of complete combustion, improving selectivity for the desired nitrile. |
| High Oxygen Concentration | Reduce the molar ratio of oxygen (air) to p-ethyltoluene. | Minimizes the complete oxidation of the organic feedstock. |
| Catalyst Hotspots | Ensure uniform temperature distribution across the catalyst bed. | Prevents localized high temperatures that promote deep oxidation. |
Experimental Protocols
Representative Protocol for Vapor-Phase Ammoxidation of p-Ethyltoluene
This protocol provides a general methodology for the synthesis of this compound. Optimal conditions may vary depending on the specific catalyst and reactor setup.
-
Catalyst Loading: A fixed-bed reactor is loaded with a vanadium-based catalyst supported on a suitable carrier (e.g., alumina or silica).
-
Reactant Feed: A gaseous mixture of p-ethyltoluene, ammonia, and air is continuously fed into the reactor.
-
Reaction Conditions: The reaction is typically carried out at a temperature range of 350-450 °C and at atmospheric pressure.
-
Product Collection: The reactor effluent, containing this compound, byproducts, unreacted starting materials, and ammonia, is passed through a condenser to separate the solid and liquid components from the gaseous stream.
-
Purification: The crude product is then subjected to purification steps, such as recrystallization or sublimation, to isolate the high-purity this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Selectivity in a Typical p-Ethyltoluene Ammoxidation Reaction
| Temperature (°C) | p-Ethyltoluene Conversion (%) | This compound Selectivity (%) | Mononitriles Selectivity (%) | COx Selectivity (%) |
| 380 | 85 | 75 | 15 | 10 |
| 400 | 95 | 80 | 10 | 10 |
| 420 | 99 | 70 | 8 | 22 |
| 440 | >99 | 60 | 5 | 35 |
Note: This data is illustrative and will vary based on specific experimental conditions.
Visualizations
Caption: Reaction pathways for the ammoxidation of p-ethyltoluene.
Caption: Workflow for optimizing this compound synthesis.
References
- 1. US3868400A - Process for vapor phase ammoxidation - Google Patents [patents.google.com]
- 2. Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 3. researchgate.net [researchgate.net]
optimization of catalyst and solvent for 2-Ethylterephthalonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylterephthalonitrile. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the palladium-catalyzed double cyanation of a 1,4-dihalo-2-ethylbenzene precursor, typically 1,4-dibromo-2-ethylbenzene. This reaction involves the use of a palladium catalyst, a suitable ligand, a cyanide source, and an appropriate solvent.
Q2: Which catalyst systems are recommended for this synthesis?
Palladium-based catalysts are highly effective for the cyanation of aryl halides.[1] For the synthesis of this compound, several systems can be considered:
-
Palladium(II) Acetate (Pd(OAc)₂) : A versatile and commonly used palladium precursor.[2]
-
Palladium on Carbon (Pd/C) : A heterogeneous catalyst that can simplify product purification.
-
Palladacycle Precatalysts : These are often more stable and efficient, requiring lower catalyst loadings.[2]
The choice of ligand is also critical. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote efficient catalysis.[2] In some cases, a ligand-free approach using a high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMAC) has been successful for the cyanation of aryl bromides.[3]
Q3: What are the most suitable cyanide sources and solvents?
Several cyanide sources can be used, each with its own advantages and disadvantages:
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]) : A non-toxic and inexpensive cyanide source that is often preferred for safety reasons.[3]
-
Zinc Cyanide (Zn(CN)₂) : Another commonly used reagent that can offer mild reaction conditions.[4][5]
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) : While effective, these are highly toxic and require careful handling.
The choice of solvent is crucial for reaction success. Common solvents for palladium-catalyzed cyanation reactions include:
The selection of the optimal solvent often depends on the specific catalyst system and substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity/Poisoning: Excess cyanide can deactivate the palladium catalyst.[7] | - Use a less soluble cyanide source like K₄[Fe(CN)₆] to maintain a low concentration of free cyanide. - Employ a robust ligand that protects the palladium center. - Ensure all reagents and solvents are anhydrous, as water can facilitate catalyst decomposition. |
| Steric Hindrance: The ethyl group on the aromatic ring may sterically hinder the approach of the catalyst. | - Use a catalyst system with a less bulky ligand to improve access to the reaction site. - Increase the reaction temperature and/or time. | |
| Poor Solubility of Reagents: The cyanide source or other reagents may not be sufficiently soluble in the chosen solvent. | - Use a co-solvent to improve solubility. - Select a different solvent with better solubilizing properties for all reaction components. | |
| Formation of Monocyanated Product Only | Insufficient Cyanide Source: Not enough cyanide is available to substitute both halogen atoms. | - Increase the equivalents of the cyanide source. |
| Deactivation of the Intermediate: The mono-cyanated intermediate may be less reactive than the starting dihalide. | - Increase the catalyst loading. - Optimize the reaction temperature and time to drive the reaction to completion. | |
| Formation of Side Products | Hydrolysis of Nitrile: Trace amounts of water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Homocoupling of Aryl Halide: The starting material may react with itself to form biphenyl derivatives. | - This is often a sign of an inefficient catalytic cycle. Re-evaluate the choice of catalyst and ligand. | |
| Difficulty in Product Isolation/Purification | Residual Palladium: The final product may be contaminated with the palladium catalyst. | - Use a heterogeneous catalyst like Pd/C which can be easily filtered off. - Employ a post-reaction workup with a palladium scavenger. |
| Complex Reaction Mixture: The presence of starting material, mono-cyanated product, and other side products complicates purification. | - Optimize the reaction conditions to achieve full conversion and minimize side reactions. - Utilize column chromatography with an appropriate solvent system for purification. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Double Cyanation:
-
Reaction Setup: To a dry reaction vessel, add the 1,4-dihalo-2-ethylbenzene (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: The cyanide source (e.g., K₄[Fe(CN)₆], 1.0-1.2 equivalents per halogen) and the solvent (e.g., DMF or DMAC, 5-10 mL) are added.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 100-140 °C) and stirred for the required time (12-48 hours). Reaction progress can be monitored by techniques such as TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Cyanation of Aryl Halides
| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | High | [2] |
| Pd/C | None | K₄[Fe(CN)₆] | DMAC | 120 | Good to Excellent | [3] |
| Pd(OAc)₂ | DPPF | Zn(CN)₂ | DMF | 80 | Good | [8] |
| Pd₂(dba)₃ | tBu₃P | KCN | Toluene | 110 | Variable | N/A |
Note: Yields are generalized from the literature for various aryl halides and may vary for the specific synthesis of this compound.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting low conversion rates in 2-Ethylterephthalonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylterephthalonitrile. The information provided is based on the ammoxidation of 1,4-diethylbenzene, a plausible synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction for the synthesis of this compound?
A1: The synthesis of this compound can be achieved through the vapor-phase ammoxidation of 1,4-diethylbenzene. This process involves reacting 1,4-diethylbenzene with ammonia and oxygen at elevated temperatures in the presence of a suitable catalyst.
Q2: What are the typical catalysts used for this type of reaction?
A2: Catalysts for ammoxidation of alkylbenzenes are often based on mixed metal oxides. Vanadium and molybdenum oxides are common primary components.[1] Promoters such as antimony, chromium, or iron may also be included to enhance selectivity and catalyst lifetime.[2][3]
Q3: What are the common side reactions that can lead to low conversion rates?
A3: Several side reactions can decrease the yield of the desired product. These include the incomplete oxidation of the ethyl groups to form mono-nitriles (e.g., 4-ethylbenzonitrile), and the complete oxidation of the organic substrate to carbon oxides (CO and CO2) and hydrogen cyanide (HCN).[1][4] The formation of phthalimide through hydrolysis of the dinitrile can also occur.[5]
Q4: How can I minimize the formation of byproducts?
A4: Optimizing the reaction conditions is crucial for minimizing byproduct formation. This includes maintaining the optimal reaction temperature, adjusting the molar ratios of reactants (1,4-diethylbenzene, ammonia, and oxygen), and ensuring the appropriate catalyst is used.[6]
Q5: What is the role of ammonia in the ammoxidation reaction?
A5: Ammonia serves as the nitrogen source for the formation of the nitrile groups. It reacts with the intermediate species formed from the oxidation of the ethyl groups on the benzene ring. An adequate supply of ammonia is necessary to favor nitrile formation over the formation of oxygenated byproducts.[7]
Troubleshooting Guide
Issue 1: Low Conversion of 1,4-diethylbenzene
| Possible Cause | Recommended Action |
| Inadequate Reaction Temperature | Gradually increase the reactor temperature in increments of 10-20°C. The optimal temperature for ammoxidation of alkylbenzenes is typically in the range of 350-500°C.[8] |
| Catalyst Deactivation | Regenerate or replace the catalyst. Deactivation can occur due to coking, poisoning by impurities in the feed, or sintering at high temperatures.[9] |
| Insufficient Oxygen Supply | Increase the air or oxygen flow rate. The molar ratio of oxygen to the hydrocarbon is a critical parameter.[8] |
| Poor Mixing of Reactants | Ensure proper fluidization in a fluid-bed reactor or efficient mixing in a fixed-bed reactor to ensure uniform contact between reactants and the catalyst. |
Issue 2: Low Selectivity to this compound (High byproduct formation)
| Possible Cause | Recommended Action |
| Non-optimal Ammonia to Hydrocarbon Ratio | Adjust the ammonia feed rate. A low ammonia concentration can lead to the formation of oxygenated byproducts, while an excessively high concentration can lead to ammonia slip and downstream processing issues. A typical molar ratio of ammonia to hydrocarbon is between 2:1 and 10:1.[6][8] |
| Reaction Temperature is Too High | High temperatures can favor the complete oxidation to COx and HCN.[6] Reduce the reaction temperature to see if selectivity improves. |
| Inappropriate Catalyst Composition | The catalyst composition significantly influences selectivity. Consider screening different catalyst formulations, for example, by varying the promoter elements.[2][3] |
| Presence of Impurities in the Feed | Ensure the purity of 1,4-diethylbenzene, ammonia, and air, as impurities can poison the catalyst and affect selectivity. |
Experimental Protocols
Protocol 1: Catalyst Preparation (V-Sb-O Mixed Oxide)
-
Dissolve a stoichiometric amount of vanadium pentoxide (V2O5) and antimony trioxide (Sb2O3) in a suitable solvent (e.g., oxalic acid solution for V2O5 and hydrochloric acid for Sb2O3).
-
Mix the two solutions while stirring continuously.
-
Impregnate a support material (e.g., alumina or silica) with the mixed solution.
-
Dry the impregnated support in an oven at 120°C for 12 hours.
-
Calcine the dried catalyst in a furnace at 500-600°C for 4-6 hours in the presence of air.
Protocol 2: Ammoxidation of 1,4-diethylbenzene
-
Pack a fixed-bed reactor with the prepared catalyst.
-
Preheat the reactor to the desired reaction temperature (e.g., 400°C) under a flow of an inert gas like nitrogen.
-
Introduce the reactant gas mixture into the reactor. The feed should consist of 1,4-diethylbenzene, ammonia, and air at a specific molar ratio (e.g., 1:5:20). 1,4-diethylbenzene should be vaporized before being mixed with the other gases.
-
Maintain the reaction at the set temperature and atmospheric pressure.
-
The reactor effluent is passed through a condenser to collect the liquid products.
-
Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and selectivity.
Data Presentation
Table 1: Hypothetical Effect of Reaction Temperature on the Ammoxidation of 1,4-diethylbenzene
| Temperature (°C) | 1,4-diethylbenzene Conversion (%) | Selectivity to this compound (%) | Selectivity to 4-ethylbenzonitrile (%) | Selectivity to COx (%) |
| 380 | 75 | 85 | 10 | 5 |
| 400 | 88 | 90 | 6 | 4 |
| 420 | 95 | 82 | 8 | 10 |
| 440 | 98 | 70 | 12 | 18 |
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Relationship between reaction parameters and product yield.
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. WO2002016031A2 - Catalyst for ammoxidation and method for producing nitrile compound using the catalyst - Google Patents [patents.google.com]
- 3. US3475350A - Ammoxidation catalyst - Google Patents [patents.google.com]
- 4. Vapor-Phase Ammoxidation of Monoalkylbenzenes over Vanadium Catalysts. [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
managing reaction temperature for selective 2-Ethylterephthalonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 2-Ethylterephthalonitrile. The content is structured to address specific challenges, with a focus on managing reaction temperature to optimize yield and selectivity.
Troubleshooting Guide
Issue 1: Low conversion of starting material (e.g., 2,5-bis(bromomethyl)-p-ethylbenzene) to nitrile products.
-
Question: My reaction shows a significant amount of unreacted starting material even after the specified reaction time. What are the likely causes related to temperature?
-
Answer: Insufficient reaction temperature is a primary cause of low conversion. The activation energy for the nucleophilic substitution of the benzylic bromides with cyanide is significant.
-
Recommendation: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals. Be cautious, as excessively high temperatures can lead to side reactions.
-
Issue 2: Poor selectivity towards the desired this compound (dinitrile) with significant formation of the mono-nitrile byproduct (2-(bromomethyl)-5-ethylbenzonitrile).
-
Question: I am observing a high proportion of the mono-substituted nitrile and a low yield of the desired di-substituted product. How can I improve the selectivity by adjusting the temperature?
-
Answer: The formation of the mono-nitrile is often favored at lower temperatures or with insufficient reaction time for the second substitution to occur. However, very high temperatures can promote side reactions of the more reactive mono-nitrile intermediate.
-
Recommendation: A moderate and precisely controlled temperature is crucial. After an initial period at a lower temperature to favor the first substitution, a controlled ramp-up in temperature can facilitate the second substitution to form the dinitrile. Refer to the data table below for expected trends.
-
Issue 3: Formation of significant amounts of dark, tar-like byproducts.
-
Question: My reaction mixture turns dark, and upon workup, I isolate a significant amount of intractable tar. What role does temperature play in this?
-
Answer: The formation of tarry byproducts is a strong indication of excessive reaction temperature. At elevated temperatures, benzylic halides and nitriles can undergo polymerization, elimination, and other decomposition pathways.
-
Recommendation: Immediately reduce the reaction temperature. If the issue persists, consider a lower starting temperature and a more gradual increase. Ensure efficient stirring to prevent localized overheating.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound from 2,5-bis(bromomethyl)-p-ethylbenzene and sodium cyanide?
A1: While the optimal temperature can vary based on the solvent and specific reaction conditions, a general starting point is between 60°C and 80°C in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Precise temperature control is critical for maximizing the selectivity for the dinitrile product.
Q2: How does reaction temperature influence the ratio of dinitrile to mononitrile product?
A2: Temperature has a dual effect. Initially, a higher temperature will increase the rate of both the first and second cyanide substitutions. However, as the concentration of the mono-nitrile intermediate increases, a temperature that is too high can lead to its decomposition or polymerization, thus reducing the final yield of the desired dinitrile. A carefully optimized, stable temperature is key to driving the reaction to completion without significant byproduct formation.
Q3: Can I use a higher temperature to shorten the reaction time?
A3: While increasing the temperature will generally shorten the reaction time, it comes with a significant risk of decreasing selectivity and increasing the formation of impurities. It is recommended to first establish a baseline at a moderate temperature and then cautiously explore minor temperature increases while closely monitoring the reaction profile.
Quantitative Data Summary
The following table provides hypothetical data to illustrate the expected impact of reaction temperature on the synthesis of this compound.
| Reaction Temperature (°C) | Conversion of Starting Material (%) | Selectivity for this compound (%) | Formation of Mono-nitrile Byproduct (%) | Formation of Other Impurities (%) |
| 50 | 45 | 60 | 35 | 5 |
| 60 | 75 | 80 | 15 | 5 |
| 70 | 95 | 85 | 10 | 5 |
| 80 | >99 | 80 | 10 | 10 |
| 90 | >99 | 65 | 15 | 20 |
| 100 | >99 | 40 | 20 | 40 |
Experimental Protocol
Synthesis of this compound via Nucleophilic Substitution
This protocol describes a plausible method for the synthesis of this compound from 2,5-bis(bromomethyl)-p-ethylbenzene.
Materials:
-
2,5-bis(bromomethyl)-p-ethylbenzene
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Sodium Cyanide (NaCN)
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Dimethylformamide (DMF), anhydrous
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Toluene
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Deionized Water
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
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Silica Gel for column chromatography
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Hexane
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Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add 2,5-bis(bromomethyl)-p-ethylbenzene (1 equivalent).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF to dissolve the starting material. In a separate flask, carefully dissolve sodium cyanide (2.2 equivalents) in a minimal amount of deionized water and add it to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Temperature Control: Immerse the reaction flask in an oil bath preheated to 70°C. Maintain this temperature and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) or HPLC. The reaction is typically complete within 4-6 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).
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Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Visualizations
Technical Support Center: Interpreting Complex NMR Spectra of 2-Ethylterephthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylterephthalonitrile and interpreting its ¹H NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum of this compound shows broad peaks. What could be the cause?
A1: Broadening of peaks in an NMR spectrum can arise from several factors:
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Poor Shimming: The magnetic field homogeneity across the sample may not be optimized. Re-shimming the spectrometer is the first step to address this.
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Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity effects and intermolecular interactions. Try diluting your sample.
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Low Solubility: If your compound is not fully dissolved, the sample is not homogenous, which will result in broad lines. Ensure your sample is completely dissolved in the NMR solvent.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials can cause significant line broadening. These could be metal ions from catalysts or other sources.
Q2: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I simplify it for interpretation?
A2: Overlapping signals in the aromatic region are common for substituted benzene rings. Here are a few strategies to resolve these signals:
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Use a Higher Field Spectrometer: Higher field strength NMR instruments will increase the chemical shift dispersion (spread of peaks), which can often resolve overlapping multiplets.
-
Change the NMR Solvent: Different deuterated solvents can induce small changes in the chemical shifts of your compound, sometimes enough to resolve overlapping signals. For example, switching from CDCl₃ to benzene-d₆ can alter the chemical environment and shift the peaks.
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2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in a crowded region. A COSY spectrum will show cross-peaks between protons that are J-coupled, allowing you to trace the connectivity of the aromatic protons.
Q3: I see unexpected peaks in my spectrum that don't correspond to this compound. What could they be?
A3: Unexpected peaks are often due to impurities from the synthesis or sample preparation. Common sources include:
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Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[1]
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Starting Materials or Intermediates: Incomplete reaction can lead to the presence of starting materials like ethylbenzene or partially oxidized intermediates. For instance, in the ammoxidation of xylenes to produce terephthalonitriles, byproducts such as benzonitrile can be formed.
-
Side-Reaction Products: The synthesis of this compound via ammoxidation of the corresponding xylene isomer can produce isomers or related byproducts. For example, incomplete oxidation of the methyl groups can result in toluonitriles.
-
Water: Deuterated solvents can absorb moisture from the air, leading to a water peak in the spectrum. The chemical shift of water is variable and depends on the solvent and temperature.
Q4: The integration of my peaks does not match the expected proton ratios. What should I do?
A4: Inaccurate integration can be due to:
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Incomplete Relaxation: For quantitative integration, the recycle delay (d1) in the NMR experiment must be long enough (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax between pulses. If the delay is too short, protons with longer T1 values will give signals with lower than expected intensity.
-
Overlapping Peaks: If peaks are overlapping, the integration software may not be able to accurately deconvolute the signals.
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Baseline Distortion: A non-flat baseline can lead to significant errors in integration. Ensure the baseline is properly corrected before integrating the peaks.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound. Note that actual experimental values may vary slightly depending on the solvent and concentration.
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| Aromatic H | Complex Multiplets | 7.5 - 8.0 | ortho: ~8 Hz, meta: ~2 Hz, para: <1 Hz |
| Methylene (-CH₂-) | Quartet (q) | ~2.8 | ~7.5 Hz |
| Methyl (-CH₃) | Triplet (t) | ~1.3 | ~7.5 Hz |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated or semi-automated process.
-
-
Acquisition Parameters (for a standard ¹H experiment):
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): Typically 8 or 16 scans for a sample of this concentration.
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Recycle Delay (d1): 1-2 seconds for a qualitative spectrum. For accurate integration, a longer delay of 5-10 seconds is recommended.
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Acquisition Time (AQ): Typically 2-4 seconds.
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Spectral Width (SW): A range that covers all expected proton signals (e.g., -2 to 12 ppm).
-
-
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Correct the baseline to be flat.
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Reference the spectrum by setting the chemical shift of a known standard (e.g., residual CHCl₃ in CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.
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Integrate the peaks to determine the relative ratios of the different types of protons.
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Visual Troubleshooting and Data Interpretation
Caption: Troubleshooting workflow for common issues in ¹H NMR spectra of this compound.
Caption: Logical relationships of proton signals in the ¹H NMR spectrum of this compound.
References
Technical Support Center: Scaling Up 2-Ethylterephthalonitrile Production
Disclaimer: Direct and specific literature on the scaled-up production of 2-Ethylterephthalonitrile is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles and common practices for the synthesis of the parent compound, terephthalonitrile, and other alkyl-substituted aromatic dinitriles. These should be regarded as a starting point for process development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound production?
A1: The most industrially viable route is likely the vapor-phase ammoxidation of 2-ethyl-p-xylene. This one-step process combines the aromatic hydrocarbon, ammonia, and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures. An alternative, though likely more expensive and less atom-economical for bulk production, is the nucleophilic substitution (cyanation) of a 1,4-dihalo-2-ethylbenzene.
Q2: What are the main challenges in scaling up the ammoxidation of 2-ethyl-p-xylene?
A2: Key challenges include:
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Catalyst deactivation: Sintering or coking of the catalyst can reduce its activity and selectivity over time.
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Exothermic reaction control: The reaction is highly exothermic, requiring efficient heat management to prevent thermal runaways and unwanted side reactions.
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Product purification: Separating the desired this compound from byproducts such as 4-ethyl-3-methylbenzonitrile, terephthalonitrile, and oxidation products (aldehydes, carboxylic acids) can be complex.
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Side reactions: The ethyl group may undergo dehydrogenation or other side reactions under ammoxidation conditions.
Q3: What types of catalysts are typically used for ammoxidation?
A3: Vanadium-based catalysts are common, often promoted with other metal oxides. For example, a catalyst system might consist of vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃), promoted with oxides of antimony (Sb), bismuth (Bi), or chromium (Cr).[1][2] The choice of catalyst and promoters is crucial for achieving high selectivity and yield.
Q4: How can I monitor the progress of the reaction during a scaled-up run?
A4: Online gas chromatography (GC) is the standard method for monitoring the composition of the reactor effluent. This allows for real-time tracking of the conversion of 2-ethyl-p-xylene and the formation of this compound and major byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of 2-ethyl-p-xylene | 1. Insufficient reaction temperature. 2. Catalyst deactivation. 3. Low residence time. 4. Incorrect feed ratios (ammonia, oxygen). | 1. Gradually increase the reactor temperature in small increments. 2. Regenerate or replace the catalyst. 3. Decrease the feed flow rate to increase residence time. 4. Optimize the molar ratios of ammonia and oxygen to the hydrocarbon feed. |
| Low Selectivity to this compound | 1. Reaction temperature is too high, leading to over-oxidation (COx formation). 2. Incorrect catalyst formulation. 3. Poor mixing of reactants. 4. Presence of impurities in the feed. | 1. Decrease the reaction temperature. 2. Screen different catalyst promoters to enhance selectivity. 3. Ensure uniform gas distribution through the catalyst bed. 4. Purify the 2-ethyl-p-xylene feed to remove reactive impurities. |
| Formation of 4-ethyl-3-methylbenzonitrile (mononitrile byproduct) | 1. Incomplete conversion of the intermediate mononitrile. 2. Insufficient ammonia concentration. | 1. Increase the residence time or reactor length. 2. Increase the ammonia to hydrocarbon molar ratio. |
| Catalyst Coking | 1. High hydrocarbon partial pressure. 2. Non-optimal reaction temperature. | 1. Decrease the hydrocarbon concentration in the feed. 2. Conduct temperature programmed oxidation (TPO) to determine the optimal regeneration temperature for burning off coke. |
| Pressure Drop Across the Reactor | 1. Catalyst fines formation. 2. Clogging of the reactor bed. | 1. Use a more mechanically robust catalyst support. 2. Periodically back-flush the reactor or replace the catalyst bed. |
Quantitative Data from Analogous Ammoxidation Processes
The following table summarizes typical reaction parameters for the ammoxidation of p-xylene to terephthalonitrile, which can serve as a starting point for the optimization of this compound synthesis.
| Parameter | Typical Range | Reference |
| Temperature | 375 - 500 °C | [3] |
| Catalyst | V₂O₅-based on α-Al₂O₃, often with promoters (e.g., Nb₂O₅) | [3] |
| NH₃ : p-xylene (molar ratio) | 2:1 to 6:1 | [3] |
| O₂ : p-xylene (molar ratio) | 2:1 to 3:1 | [4] |
| Contact Time | 0.5 - 10 seconds | [4] |
| p-Xylene Conversion | 50 - 95% | [4] |
| Terephthalonitrile Yield | 40 - 80% | [4] |
Experimental Protocols
Protocol 1: Catalyst Preparation (Example: V-Sb-Bi/Al₂O₃)
-
Support Preparation: Begin with commercial γ-alumina (γ-Al₂O₃) pellets or extrudates.
-
Impregnation:
-
Prepare an aqueous solution of ammonium metavanadate (NH₄VO₃), antimony(III) oxide (Sb₂O₃) dissolved in an oxalic acid solution, and bismuth(III) nitrate (Bi(NO₃)₃·5H₂O).
-
Impregnate the alumina support with this solution using the incipient wetness technique.
-
The target metal loading can be adjusted based on the desired catalyst formulation (e.g., 5% V, 3% Sb, 1% Bi by weight).
-
-
Drying and Calcination:
-
Dry the impregnated support at 120 °C for 12 hours.
-
Calcine the dried catalyst in a stream of air. A typical calcination program would be to ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.
-
Protocol 2: Lab-Scale Ammoxidation of 2-ethyl-p-xylene
-
Reactor Setup:
-
Use a fixed-bed continuous flow reactor (e.g., a quartz or stainless steel tube) placed inside a tube furnace.
-
Pack the reactor with the prepared catalyst (e.g., 1-2 grams), secured with quartz wool plugs.
-
-
Feed System:
-
Deliver 2-ethyl-p-xylene using a syringe pump to a vaporizer heated to ~200 °C.
-
Use mass flow controllers to introduce ammonia (NH₃) and air (as the oxygen source) into the vaporizer zone to mix with the hydrocarbon vapor.
-
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., starting at 400 °C).
-
Introduce the gaseous feed mixture into the reactor over the catalyst bed.
-
Typical feed composition (molar ratio): 1 (2-ethyl-p-xylene) : 4 (NH₃) : 3 (O₂). The remainder of the feed is an inert gas like N₂.
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a cold trap (e.g., an ice bath) to condense the solid products and unreacted hydrocarbon.
-
Vent the non-condensable gases.
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Dissolve the contents of the cold trap in a suitable solvent (e.g., acetone or dichloromethane).
-
Analyze the liquid sample by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion, selectivity, and yield.
-
Visualizations
Caption: Experimental workflow for the lab-scale synthesis of this compound.
Caption: Simplified reaction pathway for the ammoxidation of 2-ethyl-p-xylene.
References
improving the purity of 2-Ethylterephthalonitrile for specific applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Ethylterephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities depend on the synthetic route. A likely route is the ammoxidation of 2-ethyl-p-xylene.[1][2][3] Potential impurities from this process include:
-
Isomeric Phthalonitriles: Positional isomers of the ethyl and cyano groups on the benzene ring.
-
Partially Oxidized Intermediates: Such as 2-ethyl-p-tolunitrile and 4-methyl-3-ethylbenzonitrile.
-
Over-Oxidized Products: Including terephthalic acid derivatives.
-
Starting Material: Unreacted 2-ethyl-p-xylene.
-
Solvent Residues: From the reaction or initial purification steps.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the required final purity.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic nitriles, common solvents to test include:
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Ethanol
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Methanol
-
Isopropanol
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Acetonitrile
-
Toluene
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Heptane or Hexane (as an anti-solvent)
It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture.[4][5][6]
Q4: What are the typical conditions for column chromatography of this compound?
A4: For column chromatography, a silica gel stationary phase is commonly used. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane). The ideal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between this compound and its impurities.
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis if an internal standard is used.[7][8]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization. | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. | Use a different solvent with a lower boiling point or a solvent mixture. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure sufficient time for crystallization before filtering. |
| Crystals appear colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of bands. | Incorrect mobile phase polarity. Column was not packed properly. | Optimize the solvent system using TLC. A more polar solvent will move all compounds faster, while a less polar solvent will slow them down. Repack the column, ensuring a uniform and compact bed of silica gel. |
| Cracking of the silica gel bed. | The column ran dry. | Never let the solvent level drop below the top of the silica gel. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Broad or tailing peaks. | The sample was overloaded. The compound is interacting too strongly with the silica gel. | Use less sample. Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and should be optimized based on small-scale trials.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot. A two-solvent system (e.g., ethanol/water or toluene/hexane) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Purity Analysis by GC-MS
This is a general method; specific parameters may need to be optimized.
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Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection, depending on the concentration.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with library data and known fragmentation patterns of similar compounds.[9][10] Quantify the purity by peak area percentage.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 1.5 | 25.0 |
| Isopropanol | 1.0 | 20.0 |
| Acetonitrile | 5.0 | 35.0 |
| Toluene | 8.0 | 40.0 |
| Hexane | <0.1 | 0.5 |
| Water | Insoluble | Insoluble |
Table 2: Purity of this compound Before and After Purification (Hypothetical Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Major Impurity Removed |
| Recrystallization (Ethanol) | 95.2 | 99.5 | 2-ethyl-p-tolunitrile |
| Column Chromatography | 95.2 | >99.9 | Isomeric Phthalonitriles |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. 2-Ethyl-p-xylene | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.tue.nl [research.tue.nl]
- 3. US3959336A - Ammoxidation process - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. files.sciengine.com [files.sciengine.com]
- 8. researchgate.net [researchgate.net]
- 9. o-Ethylbenzonitrile [webbook.nist.gov]
- 10. uni-saarland.de [uni-saarland.de]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for 2-Ethylterephthalonitrile, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established methodologies for structurally similar compounds to propose a viable and efficient synthetic pathway. The primary route discussed is the vapor-phase ammoxidation of 2-ethyl-p-xylene, a method widely employed in the industrial production of aromatic nitriles.
Proposed Synthetic Route: Ammoxidation of 2-Ethyl-p-xylene
The most direct and industrially scalable approach to synthesizing this compound is through the ammoxidation of 2-ethyl-p-xylene. This process involves the catalytic reaction of the hydrocarbon with ammonia and an oxygen source, typically air, at elevated temperatures. This method is analogous to the well-established industrial processes for producing terephthalonitrile from p-xylene.[1][2]
Reaction Pathway
The overall reaction transforms the two methyl groups of the xylene derivative into nitrile functionalities. The ethyl group is expected to be less reactive under typical ammoxidation conditions compared to the methyl groups.
Caption: Proposed reaction pathway for the synthesis of this compound via ammoxidation of 2-ethyl-p-xylene.
Comparative Performance Data
| Parameter | Value | Reference |
| Starting Material | p-Xylene | [1][2] |
| Catalyst | Alkali metal vanadium bronze on α-alumina | [1][2] |
| Promoter | Niobium oxide (optional) | [2] |
| Temperature | 400-450 °C | [1][2] |
| Reactant Molar Ratio (O₂:Xylene) | 2:1 to 3:1 | [1] |
| Reactant Molar Ratio (NH₃:Xylene) | 2:1 to 6:1 | [1][2] |
| Contact Time | 6-10 seconds | [1] |
| Yield of Dinitrile | 47-52% (per pass) | [1] |
| Conversion of Xylene | 57-68% (per pass) | [1] |
Note: The yields and conversions are reported on a per-pass basis. Industrial processes often involve recycling unreacted starting materials to achieve higher overall yields.
Experimental Protocols
The following is a proposed experimental protocol for the laboratory-scale synthesis of this compound based on the ammoxidation of p-xylene.
Synthesis of this compound via Vapor-Phase Ammoxidation
Objective: To synthesize this compound from 2-ethyl-p-xylene via catalytic ammoxidation.
Materials:
-
2-Ethyl-p-xylene
-
Ammonia (gas)
-
Air (as oxygen source)
-
Nitrogen (for dilution)
-
Catalyst: 5% Sodium vanadium bronze on α-alumina support
Equipment:
-
Fixed-bed tubular reactor (e.g., quartz or stainless steel)
-
Tube furnace with temperature controller
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Condenser and collection flask
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: The catalyst can be prepared by impregnating α-alumina pellets with a solution of a sodium vanadate, followed by drying and calcination. The specific details of catalyst preparation are often proprietary but generally involve the formation of a vanadium bronze phase.
-
Reactor Setup: A fixed bed of the catalyst is packed into the tubular reactor. The reactor is then placed in the tube furnace and heated to the desired reaction temperature (e.g., 420 °C) under a flow of nitrogen.
-
Reactant Feed: Once the temperature is stable, the reactant gas mixture is introduced into the reactor. The feed consists of 2-ethyl-p-xylene, ammonia, and air. The liquid 2-ethyl-p-xylene is vaporized and mixed with the gas streams before entering the reactor. A typical feed composition might be:
-
2-ethyl-p-xylene: 1-3 mol%
-
Ammonia: 3-9 mol%
-
Oxygen (from air): 3-6 mol%
-
Nitrogen (as diluent): Balance
-
-
Reaction: The reaction is carried out at atmospheric pressure. The contact time of the reactants with the catalyst is controlled by the total gas flow rate and the volume of the catalyst bed, typically in the range of 5-15 seconds.
-
Product Collection: The reactor effluent is passed through a condenser to cool the gas stream and collect the condensable products (this compound, partially reacted intermediates, and water). The non-condensable gases are vented.
-
Analysis: The collected liquid/solid product is dissolved in a suitable solvent (e.g., acetone or acetonitrile) and analyzed by gas chromatography (GC) to determine the conversion of 2-ethyl-p-xylene and the yield of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The vapor-phase ammoxidation of 2-ethyl-p-xylene represents a highly promising and scalable synthetic route to this compound. While direct experimental data for this specific conversion is limited, extensive research on the ammoxidation of similar alkylaromatics provides a strong foundation for developing an efficient process. The key challenges in optimizing this synthesis will likely involve fine-tuning the catalyst composition and reaction conditions to maximize the selectivity towards the desired dinitrile product while minimizing the formation of byproducts and the deactivation of the catalyst. Further research and development are necessary to establish a detailed understanding of the reaction kinetics and to obtain precise quantitative data for this specific transformation.
References
The Impact of Ethyl Substitution on Aromatic Polymer Synthesis: A Comparative Overview of 2-Ethylterephthalonitrile and Terephthalonitrile
For researchers and scientists in polymer chemistry and materials science, the choice of monomer is a critical determinant of the final polymer's properties. This guide provides a comparative analysis of two nitrile-based monomers, 2-Ethylterephthalonitrile and the more conventional terephthalonitrile, in the context of polymer synthesis. While extensive data exists for polymers derived from terephthalonitrile, the introduction of an ethyl group in this compound presents intriguing possibilities for modifying polymer characteristics.
Due to a notable lack of published experimental data on the synthesis and characterization of polymers specifically derived from this compound, this guide will focus on a comprehensive review of terephthalonitrile-based polymers and offer a scientifically grounded theoretical comparison to predict the influence of the ethyl substituent. This analysis is founded on established principles of polymer chemistry and structure-property relationships in aromatic polymers.
Monomer Structures
The chemical structures of the two monomers are fundamental to understanding their potential impact on polymer architecture.
Figure 1. Chemical structures of Terephthalonitrile and this compound.
Performance Comparison: Terephthalonitrile-Based Polymers and the Projected Influence of an Ethyl Group
Polymers derived from terephthalonitrile, such as certain polyamides and polyimides, are known for their high thermal stability, excellent mechanical strength, and low solubility. These properties arise from the rigid, planar structure of the terephthalonitrile monomer, which allows for efficient chain packing and strong intermolecular interactions.
The introduction of an ethyl group onto the aromatic ring, as in this compound, is anticipated to significantly alter these characteristics. The bulky ethyl group would disrupt the planarity and symmetry of the polymer backbone, leading to less efficient chain packing. This would likely result in:
-
Increased Solubility: The disruption in chain packing would weaken intermolecular forces, making it easier for solvent molecules to penetrate and dissolve the polymer. This could be advantageous for solution-based processing techniques.
-
Lower Thermal Stability: The less ordered structure would likely lead to a decrease in the glass transition temperature (Tg) and the overall thermal decomposition temperature. The presence of the aliphatic ethyl group also introduces a site more susceptible to thermal degradation compared to the purely aromatic backbone.
-
Modified Mechanical Properties: The reduced intermolecular forces and less efficient packing would likely lead to a decrease in tensile strength and modulus compared to the unsubstituted counterpart. However, the increased free volume might lead to enhanced ductility and toughness.
The following table summarizes the expected qualitative differences between polymers synthesized from these two monomers.
| Property | Terephthalonitrile-Based Polymers | Predicted Properties of this compound-Based Polymers | Rationale for Predicted Difference |
| Thermal Stability | High | Lower | Ethyl group disrupts chain packing and introduces a less stable aliphatic linkage. |
| Mechanical Strength | High | Lower | Reduced intermolecular forces due to less efficient chain packing. |
| Solubility | Low | Higher | Disrupted chain packing allows for easier solvent penetration. |
| Processability | Challenging (due to low solubility) | Potentially Improved | Increased solubility could facilitate solution-based processing methods. |
Conceptual Experimental Workflow for Aromatic Polymer Synthesis
The synthesis of high-performance aromatic polymers from nitrile-containing monomers typically involves a polycondensation reaction. A generalized workflow for such a synthesis and subsequent characterization is outlined below.
Figure 2. Generalized workflow for aromatic polymer synthesis and characterization.
Experimental Protocols
While specific protocols for this compound are not available, a general procedure for the synthesis of an aromatic polyamide from a dinitrile monomer is provided below as a reference. This protocol would need to be optimized for the specific reactivity of this compound.
General Polycondensation Procedure:
-
Monomer and Solvent Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of the dinitrile monomer (terephthalonitrile or this compound) and a suitable aromatic diamine are dissolved in a dry, high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)).
-
Catalyst Addition (if necessary): A catalyst, such as a strong base (e.g., sodium hydride) or a Lewis acid, may be added to facilitate the reaction.
-
Polymerization: The reaction mixture is heated under a nitrogen atmosphere to a specific temperature (typically between 150-200 °C) and stirred for a defined period (e.g., 12-24 hours) until a significant increase in viscosity is observed.
-
Polymer Isolation: The resulting viscous polymer solution is cooled to room temperature and then slowly poured into a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the polymer.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers and residual solvent, and then dried in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer by identifying characteristic functional group absorptions (e.g., amide or imide linkages) and the disappearance of the nitrile peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer repeating unit.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.
-
Tensile Testing: To measure the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break, typically performed on thin films or fibers prepared from the polymer.
Conclusion
While the direct synthesis and characterization of polymers from this compound remain an unexplored area of research, established principles of polymer science allow for strong predictions regarding the influence of the ethyl substituent. The introduction of this alkyl group is expected to disrupt the regularity and packing of the polymer chains, leading to increased solubility and processability at the likely expense of thermal stability and mechanical strength when compared to polymers derived from the unsubstituted terephthalonitrile. Further experimental investigation is warranted to validate these hypotheses and to fully explore the potential of this compound as a monomer for creating novel high-performance polymers with tailored properties.
A Comparative Guide to the Analytical Validation of 2-Ethylterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methods for the quantitative determination of 2-Ethylterephthalonitrile. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document presents two robust analytical approaches, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for structurally similar aromatic nitrile and phthalonitrile derivatives. The experimental protocols and performance data provided are representative of what can be expected for these analytical techniques and should be fully validated for the specific analysis of this compound.
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection for identification and quantification. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Phenyl methyl siloxane capillary columns (e.g., HP-5ms). |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures. | Helium or Hydrogen. |
| Detector | UV-Vis or Diode Array Detector (DAD). | Mass Spectrometer (MS). |
| Derivatization | Generally not required. | Not typically required for this analyte. |
| Primary Advantages | Robust, widely available, suitable for a wide range of polar and non-polar compounds. | High specificity and sensitivity, provides structural information for impurity identification. |
| Primary Limitations | May have lower resolution for very complex mixtures compared to capillary GC. | The analyte must be volatile and thermally stable. |
Proposed Analytical Method Protocols
The following are detailed, representative protocols for the analysis of this compound using HPLC and GC-MS. These methods are based on common practices for the analysis of related aromatic nitrile compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is a reversed-phase HPLC approach suitable for the quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed GC-MS method is suitable for the sensitive and selective quantification of this compound and the identification of potential impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or equivalent)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for peak identification.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.
Representative Performance Data
The following tables summarize the expected performance characteristics for the proposed HPLC and GC-MS methods, based on data from the analysis of similar aromatic nitrile compounds. These values should be established specifically for this compound during method validation.
Table 1: HPLC Method Performance Characteristics (Representative)
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range (µg/mL) | - | 1 - 100 |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Limit of Detection (LOD) (µg/mL) | - | ~0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | - | ~0.3 |
| Specificity | No interference at the retention time of the analyte | Specific |
Table 2: GC-MS Method Performance Characteristics (Representative)
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range (µg/mL) | - | 0.1 - 10 |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | < 2.0% |
| - Intermediate Precision | ≤ 5.0% | < 3.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Limit of Detection (LOD) (µg/mL) | - | ~0.02 |
| Limit of Quantitation (LOQ) (µg/mL) | - | ~0.06 |
| Specificity | No interference at the retention time and mass spectrum of the analyte | Highly Specific |
Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation process and the key steps in each of the proposed analytical techniques.
Caption: Workflow for analytical method validation.
Caption: HPLC analysis workflow.
Caption: GC-MS analysis workflow.
A Comparative Analysis of 2-Ethylterephthalonitrile Isomers: An Analog-Based Approach
For the attention of: Researchers, scientists, and drug development professionals.
The isomers of 2-Ethylterephthalonitrile, namely 2-ethyl-1,4-dicyanobenzene, 3-ethyl-1,2-dicyanobenzene, and 4-ethyl-1,2-dicyanobenzene, are expected to exhibit distinct physicochemical properties due to the varied spatial arrangement of their functional groups. Understanding these differences is crucial for applications in materials science and drug discovery, where specific isomeric forms may offer optimal performance. This guide synthesizes data from analogous compounds to predict the properties and outlines the experimental protocols necessary for their characterization.
Comparative Data of Dicyanobenzene Isomers (Analogs)
The following table summarizes key properties of the dicyanobenzene isomers, which lack the ethyl group but provide a foundational comparison for the influence of the nitrile group positions.
| Property | Phthalonitrile (ortho-DCB) | Isophthalonitrile (meta-DCB) | Terephthalonitrile (para-DCB) | Predicted Influence of 2-Ethyl Group |
| Molecular Formula | C₈H₄N₂ | C₈H₄N₂ | C₈H₄N₂ | C₁₀H₈N₂ for all isomers |
| Molar Mass ( g/mol ) | 128.13 | 128.13 | 128.13 | 156.19 for all isomers |
| Melting Point (°C) | 141-143 | 161-164 | 222-225 | Expected to be lower than DCB analogs due to steric hindrance from the ethyl group, disrupting crystal packing. |
| Boiling Point (°C) | 290 | 265 | Sublimes | The ethyl group will increase the molecular weight and van der Waals forces, likely increasing the boiling point relative to the corresponding DCB isomer. |
| Dipole Moment (Debye) | High | Moderate | Zero | The ethyl group, being an electron-donating group, will alter the electron distribution and thus the dipole moment. The para-isomer of this compound is expected to have a non-zero dipole moment due to the asymmetry introduced by the ethyl group. |
| Symmetry | C₂ᵥ | C₂ᵥ | D₂ₕ | The introduction of the ethyl group will lower the overall symmetry of the molecules. |
| Solubility | Low in nonpolar solvents, moderate in polar aprotic solvents | Low in nonpolar solvents, moderate in polar aprotic solvents | Very low in most common solvents | The ethyl group may slightly increase solubility in nonpolar solvents. |
Experimental Protocols for Isomer Characterization
The definitive characterization of this compound isomers would rely on a combination of spectroscopic and chromatographic techniques.
1. Synthesis and Isolation: The synthesis of this compound would likely involve the ammoxidation of the corresponding ethyl-substituted xylene. The resulting isomeric mixture would then require separation, typically achieved through fractional crystallization or preparative chromatography (e.g., High-Performance Liquid Chromatography - HPLC).
2. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, providing unambiguous structural information. The ethyl group protons will also show characteristic signals.
-
¹³C NMR: The number and chemical shifts of the carbon signals will differ for each isomer due to their unique symmetry.
-
-
Infrared (IR) Spectroscopy: The C-H wagging patterns in the fingerprint region (below 900 cm⁻¹) of the IR spectrum are highly sensitive to the substitution pattern on the benzene ring and can be used to differentiate between ortho, meta, and para-like substitution.[1]
-
Mass Spectrometry (MS): While all isomers will have the same molecular weight, their fragmentation patterns upon ionization (e.g., in Gas Chromatography-Mass Spectrometry - GC-MS) may differ, providing clues to their structure. High-resolution mass spectrometry can confirm the elemental composition.
3. Rotational Spectroscopy: For volatile isomers, pure rotational spectroscopy in the gas phase can provide highly accurate rotational constants. These constants are directly related to the molecule's moments of inertia and can be used to definitively identify each isomer, as demonstrated in studies of dicyanobenzene isomers.[2][3]
Predicted Isomeric Relationships and Property Trends
The following diagram illustrates the structural relationships between the dicyanobenzene analogs and the predicted influence of the ethyl substituent on the properties of the corresponding this compound isomers.
Figure 1. Predicted property shifts from dicyanobenzene analogs to this compound isomers.
Conclusion
While direct experimental data for the isomers of this compound is currently lacking, a robust comparative analysis can be constructed by leveraging data from the analogous dicyanobenzene isomers and fundamental principles of physical organic chemistry. The introduction of a 2-ethyl group is predicted to significantly influence the physical properties, including melting and boiling points, dipole moment, and molecular symmetry. The experimental protocols outlined in this guide provide a clear roadmap for the future synthesis, isolation, and comprehensive characterization of these compounds, which will be essential for unlocking their potential in various scientific and industrial applications.
References
Performance Benchmark: Dicyanobenzene-Based TADF Materials for High-Efficiency OLEDs
For Immediate Release
A comprehensive analysis of 2-ethylterephthalonitrile-based materials and their alternatives in the field of Organic Light-Emitting Diodes (OLEDs) reveals the competitive landscape of Thermally Activated Delayed Fluorescence (TADF) emitters. This guide offers a detailed comparison of a prominent dicyanobenzene-based material with leading alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and materials science.
At the forefront of third-generation OLED emitters, TADF materials offer the potential for 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Materials based on dicyanobenzene, such as derivatives of terephthalonitrile and isophthalonitrile, form a crucial class of acceptor moieties in the design of high-performance TADF emitters.
Comparative Performance of TADF Emitters
To provide a clear performance benchmark, this guide focuses on a well-established dicyanobenzene-based emitter, 2,4,5,6-tetrakis(carbazol-9-yl)isophthalonitrile (4CzIPN) , and compares its performance with state-of-the-art TADF emitters based on alternative acceptor cores: triazine and diphenylsulfone .
| Emitter Type | Acceptor Core | Donor Moiety | Max. External Quantum Efficiency (EQE) (%) | Photoluminescence Quantum Yield (PLQY) (%) | Emission Color | CIE Coordinates (x, y) |
| Dicyanobenzene-Based | Isophthalonitrile | 4x Carbazole | 19.2%[1] | >90%[2] | Green | Not Specified |
| Triazine-Based | 1,3,5-Triazine | 2x Acridine, 1x Carbazole | 29.6%[3] | ~80%[4] | Green | Not Specified |
| Diphenylsulfone-Based | Diphenylsulfone | Acridine | 19.5%[5] | High | Blue | (0.16, 0.20)[5] |
In-Depth Experimental Protocols
The performance metrics presented in this guide are determined through a series of standardized experimental protocols. Below are the detailed methodologies for key characterization techniques.
Organic Light-Emitting Diode (OLED) Fabrication
A typical multi-layer OLED device is fabricated on a pre-cleaned, patterned indium tin oxide (ITO) coated glass substrate. The process involves the sequential deposition of various organic and metallic layers in a high-vacuum environment (typically < 10-6 Torr) through thermal evaporation.
Typical Layer Structure:
-
Substrate: Indium Tin Oxide (ITO) coated glass (Anode)
-
Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)
-
Emissive Layer (EML): A host material doped with the TADF emitter (e.g., 10 wt% of the emitter in a host like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP))
-
Hole Blocking Layer (HBL): e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
The thickness of each layer is carefully controlled using a quartz crystal microbalance. Following deposition, the devices are encapsulated to prevent degradation from atmospheric moisture and oxygen.
External Quantum Efficiency (EQE) Measurement
The EQE of an OLED is a critical parameter that defines its efficiency in converting electrical current into emitted photons.
Methodology:
-
The fabricated OLED is placed in an integrating sphere to collect all emitted light, regardless of the emission angle.
-
The device is driven by a source meter (e.g., Keithley 2400), which applies a controlled current or voltage and measures the electrical input.
-
The light output from the integrating sphere is guided to a calibrated spectrometer (e.g., a CCD-based spectrometer) to measure the electroluminescence spectrum and intensity.
-
The number of emitted photons is calculated from the integrated spectral radiance.
-
The number of injected electrons is calculated from the measured current.
-
The EQE is then determined as the ratio of the number of emitted photons to the number of injected electrons. It is crucial to cover the device edges to prevent wave-guided light from artificially inflating the EQE measurement.[2]
Photoluminescence Quantum Yield (PLQY) Measurement
PLQY is a measure of the intrinsic efficiency of a material to emit light upon photoexcitation.
Methodology:
-
A thin film of the TADF material is prepared, either as a neat film or doped in a host matrix, on a quartz substrate.
-
The sample is placed in an integrating sphere.
-
A monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) is used to excite the sample.
-
Two measurements are taken: one with the excitation beam directly illuminating the integrating sphere's inner wall (reference), and another with the beam exciting the sample within the sphere.
-
The spectra of the excitation source and the sample's emission are recorded by a spectrometer.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
Transient Photoluminescence and Electroluminescence Spectroscopy
Transient spectroscopy is employed to study the excited-state dynamics of the TADF emitters, particularly the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC).
Methodology:
-
Transient Photoluminescence: The material is excited with a short laser pulse. The subsequent decay of the photoluminescence is recorded over time using a high-speed photodetector (e.g., a streak camera or a time-correlated single-photon counting system). The decay profile typically shows a prompt fluorescence component and a delayed fluorescence component, from which the RISC rate can be extracted.
-
Transient Electroluminescence: The OLED device is driven by a short electrical pulse. The resulting electroluminescence decay is measured similarly to the photoluminescence decay. This technique provides insights into the exciton dynamics within a working device.
Signaling Pathway: The Mechanism of Thermally Activated Delayed Fluorescence (TADF)
The high efficiency of TADF emitters is rooted in their ability to harness triplet excitons, which are typically non-emissive in conventional fluorescent materials. This is achieved through a process called reverse intersystem crossing (RISC).
Mechanism Breakdown:
-
Electrical Excitation: In an OLED, the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons.
-
Prompt Fluorescence: Singlet excitons can radiatively decay to the ground state, producing prompt fluorescence.
-
Intersystem Crossing (ISC): Singlet excitons can also transition to the triplet state through ISC.
-
Reverse Intersystem Crossing (RISC): In TADF materials, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for triplet excitons to be up-converted back to the singlet state through the absorption of thermal energy from the surroundings.
-
Delayed Fluorescence: The up-converted singlet excitons then radiatively decay to the ground state, resulting in delayed fluorescence that has the same emission spectrum as the prompt fluorescence.
This efficient harvesting of triplet excitons allows TADF-based OLEDs to achieve theoretical internal quantum efficiencies of up to 100%. The performance of materials based on this compound and other dicyanobenzene derivatives continues to be a key area of research in the development of next-generation displays and lighting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
reproducibility and scalability of 2-Ethylterephthalonitrile synthesis
Feasibility Analysis of 2-Ethylterephthalonitrile Synthesis Guide
Our extensive search of scientific databases and patent literature did not yield reproducible, scalable methods specifically for the ethyl-substituted variant. The existing literature primarily focuses on:
-
Ammoxidation of p-xylene: This is a major industrial route for the production of unsubstituted terephthalonitrile.
-
Pyrolysis of Polyethylene Terephthalate (PET): Another method geared towards the synthesis of the parent dinitrile.
-
Substitution reactions on fluorinated terephthalonitriles: These methods allow for the introduction of various functional groups, but specific examples of ethylation are not detailed.
-
Alkylation of terephthalonitrile dianions: While theoretically a potential route, specific conditions and outcomes for the introduction of an ethyl group are not described.
Without at least one established and detailed synthesis protocol, a meaningful comparison of reproducibility and scalability is not possible. Key performance indicators such as reaction yield, purity, catalyst efficiency, and scalability parameters are not available for this compound.
Alternative Proposal: A Comparative Guide to the Synthesis of Substituted Terephthalonitriles
Given the interest in substituted terephthalonitriles for researchers, scientists, and drug development professionals, we propose a more feasible and valuable alternative: A Comparative Guide to the Synthesis of Mono-Alkyl Terephthalonitriles.
This guide would focus on general and adaptable methods for introducing alkyl substituents onto the terephthalonitrile core. This approach would provide a valuable resource for researchers looking to synthesize a variety of substituted dinitriles, including the potential synthesis of this compound through the application of these general methods.
The proposed guide would include:
-
A review of potential synthetic strategies: This would include theoretical pathways and examples from the literature for similar alkylations.
-
Detailed experimental protocols for representative alkylation reactions of aromatic nitriles.
-
A comparative table of reaction conditions, yields, and potential for scalability for different alkylation methods.
-
Visualizations of the proposed synthetic pathways.
Below is an example of a generalized workflow diagram that could be included in such a guide, illustrating a potential pathway for the synthesis of a 2-alkylterephthalonitrile.
We believe this revised focus would provide a more practical and valuable resource for the target audience by equipping them with the knowledge to approach the synthesis of not only this compound but also a broader range of related compounds. We await your feedback on this proposed direction.
Benchmarking the Anticancer Performance of Terephthalonitrile and Phthalonitrile Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel and more effective anticancer agents, researchers are continuously exploring new chemical entities. This guide provides a comparative analysis of the in vitro anticancer performance of recently synthesized terephthalonitrile and phthalonitrile derivatives against established chemotherapeutic agents. While specific performance data for 2-Ethylterephthalonitrile derivatives were not available in the reviewed literature, this guide focuses on structurally related compounds, offering valuable insights into their potential as a class of anticancer agents.
Disclaimer: The data presented in this guide are compiled from different research studies. Direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to potential variations in experimental conditions.
Performance Comparison of Novel Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various terephthalonitrile and phthalonitrile derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isophthalic Acid Derivative 5 | K526 (Leukemia) | 3.42 | [1] |
| HL-60 (Leukemia) | 7.04 | [1] | |
| MCF-7 (Breast Cancer) | 4.91 | [1] | |
| HepG2 (Liver Cancer) | 8.84 | [1] | |
| Phthalocyanine Derivative 17 | All tested cell lines | Very Strong Activity | [2] |
| Phthalocyanine Derivative 18 | All tested cell lines | Very Strong Activity | [2] |
| 2-Phenylacrylonitrile Derivative 1g2a | HCT116 (Colon Cancer) | 0.0059 | [3] |
| BEL-7402 (Liver Cancer) | 0.0078 | [3] |
Performance of Standard Chemotherapeutic Agents
For context, the following table presents the IC50 values for commonly used anticancer drugs against various cancer cell lines. This data provides a benchmark for evaluating the potency of the novel derivatives.
| Standard Drug | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Doxorubicin | Caco2 (Colon Cancer) | 0.170 ± 0.006 | [4] |
| HeLa (Cervical Cancer) | 0.511 ± 0.025 | [4] | |
| Cisplatin | Caco2 (Colon Cancer) | 1.04 ± 0.21 | [4] |
| HeLa (Cervical Cancer) | 1.05 ± 0.18 | [4] | |
| Taxol (Paclitaxel) | HCT116 (Colon Cancer) | Not specified, but derivative 1g2a showed better selective antiproliferative activities | [3] |
| BEL-7402 (Liver Cancer) | Not specified, but derivative 1g2a showed better selective antiproliferative activities | [3] |
Experimental Protocols
Synthesis of 2-Phenylacrylonitrile Derivatives
A common method for the synthesis of the 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.[3]
General Procedure:
-
A mixture of the appropriate aldehyde and active methylene compound (e.g., malononitrile) is prepared in a suitable solvent, such as ethanol.
-
A catalytic amount of a base (e.g., piperidine) is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the resulting solid precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent to yield the desired derivative.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
General Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours.
-
During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Experimental and Biological Processes
To better understand the workflow and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and anticancer screening of novel derivatives.
Caption: Simplified mechanism of tubulin inhibition by 2-phenylacrylonitrile derivatives.
References
Unveiling the Electronic Landscape of Substituted Terephthalonitriles: A Comparative Analysis
A comprehensive review of the electronic properties of substituted terephthalonitriles reveals a significant dependence on the nature and position of substituent groups. This guide provides a comparative analysis of key electronic parameters, supported by experimental and computational data, to aid researchers, scientists, and drug development professionals in understanding and harnessing the tunable electronic characteristics of these versatile molecules.
Terephthalonitrile, a benzene ring substituted with two cyano groups at positions 1 and 4, serves as a core structure for a wide range of functional materials. The introduction of various substituent groups onto the aromatic ring profoundly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its electronic and photophysical properties. These modifications are crucial for applications in organic electronics, bioimaging, and drug design.
The Influence of Substituents on Frontier Molecular Orbitals
The electronic properties of substituted terephthalonitriles are primarily governed by the interplay between the electron-withdrawing cyano groups and the electronic nature of the additional substituents. Electron-donating groups (EDGs) generally increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. This modulation of the frontier orbitals directly impacts the HOMO-LUMO gap, a critical parameter that determines the molecule's absorption and emission characteristics.
For instance, studies on carbazole-substituted terephthalonitriles have shown that the HOMO is predominantly localized on the carbazole donor moieties, while the LUMO is centered on the terephthalonitrile acceptor.[1] Increasing the number of donor moieties or their donor strength, such as by adding alkoxy groups, leads to a higher HOMO energy and a red-shift in the emission wavelength.[1] Conversely, the introduction of electron-withdrawing groups can lead to a decrease in the HOMO-LUMO gap.[2]
Comparative Electronic Properties
To facilitate a clear comparison, the following table summarizes the key electronic properties of various substituted terephthalonitriles as reported in the literature.
| Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |
| 2,5-di(N,N'-carbazolyl) with alkoxy chains | - | - | - | Experimental & Theoretical | [1] |
| 2,3,5,6-tetra(N,N'-carbazolyl) with alkoxy chains | - | - | - | Experimental & Theoretical | [1] |
| Amino groups | - | - | - | Experimental & Theoretical | [3][4] |
| N,N-dimethylamino donors | +0.78 to +0.93 (Oxidation Potential vs Fc/Fc+) | - | - | Electrochemical | [5] |
| Dicyano and pyridine derivatives of retinal | - | - | Consistent with optical spectrum | Experimental & DFT | [6] |
| Phenothiazinyl donors | - | - | - | Experimental & DFT/MRCI | [7] |
| Carbazole-imidazole dye | - | -1.5 (Reduction Potential vs Fc/Fc+) | - | Electrochemical | [8] |
Experimental and Computational Methodologies
The electronic properties of substituted terephthalonitriles are typically investigated through a combination of experimental techniques and theoretical calculations.
Experimental Protocols:
-
Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the oxidation and reduction potentials of molecules.[7][8] These potentials can be correlated to the HOMO and LUMO energy levels, respectively. The experiment typically involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: These spectroscopic methods are used to determine the absorption and emission properties of the molecules, from which the optical band gap can be estimated.[1][4][8]
Computational Protocols:
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are powerful tools for calculating the ground and excited state electronic structures of molecules.[2][9][10] DFT calculations can provide valuable insights into the HOMO and LUMO energy levels, electron distribution, and molecular geometries. The choice of functional and basis set is crucial for obtaining accurate results.[1]
Visualizing the Structure-Property Relationship
The following diagrams illustrate the fundamental concepts discussed.
Caption: General structure of substituted terephthalonitriles and the influence of substituents.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amino-Terephthalonitrile-Based Single Benzene Fluorophores with Large Stokes Shifts and Solvatochromic Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dicyanobenzene and dicyanopyrazine derived X-shaped charge-transfer chromophores: comparative and structure–property relationship study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00901K [pubs.rsc.org]
- 6. scholars.fhsu.edu [scholars.fhsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dicyano and pyridine derivatives of β-carotene: synthesis and vibronic, electronic, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Purity of 2-Ethylterephthalonitrile from Different Commercial Sources: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of 2-Ethylterephthalonitrile from various commercial sources, offering a comprehensive overview of purity levels and potential impurities. The information presented is supported by detailed experimental protocols for purity determination using state-of-the-art analytical techniques.
Comparative Purity Analysis
Obtaining precise purity data for this compound from commercial suppliers can be challenging, as this information is not always readily available in public domains. However, based on typical specifications for fine chemicals of similar structure, such as 2-(Trifluoromethoxy)terephthalonitrile which is often cited with a purity of 98% or higher, a general expectation for the purity of this compound can be established. For the purpose of this guide, we will present a hypothetical comparison based on anticipated purity levels from different tiers of chemical suppliers.
It is crucial for researchers to request a Certificate of Analysis (CoA) for each batch of this compound procured. The CoA provides lot-specific information on purity and the levels of identified impurities, which is essential for quality control and troubleshooting.
Table 1: Hypothetical Purity Comparison of this compound from Different Commercial Sources
| Supplier Tier | Typical Purity Range (%) | Common Impurities | Notes |
| Premium Research Grade | ≥ 99.5% | Starting materials, residual solvents | Accompanied by a detailed Certificate of Analysis with impurity profiles. |
| Standard Research Grade | 98.0 - 99.5% | Starting materials, byproducts from synthesis, residual solvents | Certificate of Analysis may be less detailed. |
| Bulk/Industrial Grade | 95.0 - 98.0% | Higher levels of starting materials, byproducts, and potentially other related substances | May not be suitable for all research applications without further purification. |
Potential Impurities and Byproducts
Impurities in commercially available this compound can originate from the synthetic route employed. A common method for its synthesis involves the reaction of a pre-existing terephthalonitrile derivative with an ethylating agent. Potential impurities can include:
-
Unreacted Starting Materials: Such as terephthalonitrile or a halogenated precursor.
-
Byproducts of the Ethylating Reaction: The formation of isomers or over-alkylated products is a possibility. For instance, electrophilic aromatic substitution reactions can sometimes lead to the addition of the ethyl group at different positions on the aromatic ring, although the directing effects of the nitrile groups would largely favor the desired product. [cite: ]
-
Residual Solvents: Solvents used during the reaction and purification steps may be present in trace amounts.
-
Degradation Products: Formed during synthesis or storage.
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound and identify any potential contaminants, the following analytical methods are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying organic impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or acetonitrile.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds. A reverse-phase HPLC method can be developed to assess the purity of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation:
-
HPLC System: With a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 254 nm for aromatic compounds).
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and can also be used for quantitative purity assessment (qNMR).
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: The purity of this compound is determined by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard. The presence of impurities can be detected by the appearance of unexpected signals in the spectra.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound from a commercial source.
A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Ethylterephthalonitrile
For researchers, scientists, and drug development professionals seeking efficient synthetic routes to 2-Ethylterephthalonitrile, a key intermediate in various organic syntheses, the choice of catalyst is paramount. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of this compound and its analogues, supported by experimental data to facilitate informed catalyst selection.
The primary industrial route to aromatic nitriles is the vapor-phase ammoxidation of alkylaromatic compounds. This process involves the reaction of the hydrocarbon with ammonia and oxygen over a solid catalyst at elevated temperatures. The performance of the catalyst directly influences the yield and selectivity towards the desired dinitrile, making it a critical component of the overall process efficiency.
Catalyst Performance Comparison
The following table summarizes the performance of two prominent catalyst systems in the ammoxidation of dialkylbenzenes to their corresponding dinitriles. While specific data for this compound is limited in publicly available literature, the ammoxidation of p-xylene to terephthalonitrile serves as a close and well-documented analogue.
| Catalyst System | Feedstock | Reaction Temperature (°C) | Catalyst Loading/Space Velocity | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Vanadium-Antimony Oxide (V-Sb-O) | p-Xylene | 425 - 600 | Not Specified | ~85 | ~80 (to Terephthalonitrile) | ~68 | --INVALID-LINK-- |
| Vanadium-Chromium Oxide (V-Cr-O) | Alkyl Aromatic | 400 - 650 | Not Specified | High | High (Nitrile yield increased by suppressing combustion) | Not Specified | --INVALID-LINK-- |
Note: The data presented is derived from patent literature, which may not always provide the same level of detail as peer-reviewed academic papers. The performance of these catalysts can vary significantly with the specific composition, preparation method, and reaction conditions.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for the key experiments cited.
General Procedure for Vapor-Phase Ammoxidation
The ammoxidation of a dialkylbenzene is typically carried out in a fixed-bed or fluidized-bed reactor.
Catalyst Preparation (Illustrative Example for V-Sb-O): A typical preparation involves the co-precipitation of the metal oxides. For a Vanadium-Antimony oxide catalyst, this may involve dissolving a vanadium source (e.g., vanadium pentoxide) and an antimony source (e.g., antimony trichloride) in an acidic solution. The resulting solution is then neutralized to precipitate the mixed hydroxides or oxides. The precipitate is washed, dried, and calcined at high temperatures (e.g., 500-800°C) to yield the final catalyst.
Ammoxidation Reaction: A gaseous feed mixture containing the dialkylbenzene (e.g., p-diethylbenzene), ammonia, and an oxygen-containing gas (typically air) is passed through a heated reactor containing the catalyst. The molar ratios of the reactants are a critical parameter, with an excess of ammonia typically used to favor nitrile formation and suppress the formation of oxygenated byproducts. The reaction temperature is maintained within the optimal range for the specific catalyst, generally between 400°C and 600°C. The effluent gas from the reactor is then cooled to condense the products and unreacted starting materials, which are subsequently separated and purified.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound via catalytic ammoxidation.
Caption: General workflow for the catalytic synthesis of this compound.
Signaling Pathways and Logical Relationships
The ammoxidation of a dialkylbenzene such as p-diethylbenzene to this compound is a complex catalytic process involving multiple steps on the catalyst surface. The following diagram outlines the proposed reaction pathway.
Caption: Proposed reaction pathway for the ammoxidation of p-diethylbenzene.
A Comparative Evaluation of 2-Ethylterephthalonitrile as a Precursor for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 2-Ethylterephthalonitrile as a precursor for functional materials, benchmarked against its parent compound, terephthalonitrile, and its methyl-substituted analogue, 2-methylterephthalonitrile. Due to the limited availability of experimental data for this compound, its properties and performance are extrapolated based on established chemical principles of alkyl substitution effects on aromatic systems. This guide aims to provide a valuable theoretical and practical framework for researchers interested in the design and synthesis of novel functional materials.
Introduction to Terephthalonitriles as Precursors
Terephthalonitriles are a class of aromatic dinitriles that serve as versatile building blocks for a variety of functional materials. Their rigid structure and reactive nitrile groups make them ideal precursors for the synthesis of polymers, phthalocyanines, and other macrocycles with applications in electronics, photonics, and medicinal chemistry. The introduction of substituents onto the terephthalonitrile backbone can significantly modulate the physicochemical properties of the resulting materials, offering a pathway to tailor their performance for specific applications.
This guide focuses on the potential of this compound in this context, providing a comparative analysis against the well-established terephthalonitrile and the closely related 2-methylterephthalonitrile.
Comparative Data of Terephthalonitrile Precursors
The following tables summarize the key physicochemical properties of the precursors and the projected performance of functional materials derived from them.
Table 1: Physicochemical Properties of Terephthalonitrile Precursors
| Property | Terephthalonitrile | 2-Methylterephthalonitrile | This compound (Hypothetical) |
| Molecular Formula | C₈H₄N₂ | C₉H₆N₂ | C₁₀H₈N₂ |
| Molecular Weight | 128.13 g/mol [1] | 142.16 g/mol | 156.18 g/mol |
| Melting Point | 221-225 °C[1] | 149-151 °C | ~130-140 °C |
| Boiling Point | 289.6 °C[1] | Not available | Not available |
| Solubility in Organic Solvents | Low to moderate[2] | Moderate | Moderate to high |
| Reactivity | High | High (potentially higher due to activating methyl group) | High (potentially higher due to activating ethyl group) |
Note on Hypothetical Data: The properties for this compound are estimated. The melting point is expected to be lower than 2-methylterephthalonitrile due to the larger, more flexible ethyl group disrupting crystal packing. Solubility and reactivity are predicted to be higher due to the electron-donating and steric effects of the ethyl group.[3][4][5]
Table 2: Projected Performance of Derived Functional Materials (e.g., Metallophthalocyanines)
| Performance Metric | From Terephthalonitrile | From 2-Methylterephthalonitrile | From this compound (Hypothetical) |
| Solubility of Resulting Polymer/Macrocycle | Low | Moderate | High |
| Thermal Stability | High | High | High (may be slightly lower due to alkyl chain) |
| Processability | Difficult | Moderate | Good |
| Absorption Maxima (Q-band) of Phthalocyanine | ~670-700 nm | Red-shifted compared to unsubstituted | Further red-shifted due to increased electron donation |
| Potential for Self-Assembly | High (aggregation prone) | Moderate (steric hindrance from methyl group) | Lower (significant steric hindrance from ethyl group) |
Note on Projected Performance: The introduction of alkyl substituents is known to increase the solubility and processability of phthalocyanines by disrupting intermolecular stacking.[6][7] The electron-donating nature of the alkyl groups is also expected to cause a bathochromic (red) shift in the Q-band of the UV-Vis spectrum.[8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a representative functional material, a copper phthalocyanine, from a terephthalonitrile precursor.
Synthesis of Copper(II) Phthalocyanine
Materials:
-
Terephthalonitrile (or substituted derivative)
-
Copper(I) chloride (CuCl)
-
Urea
-
Ammonium molybdate (catalyst)
-
Quinoline (solvent)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine the terephthalonitrile precursor (4 molar equivalents), copper(I) chloride (1 molar equivalent), urea (8 molar equivalents), and a catalytic amount of ammonium molybdate.
-
Add quinoline as a solvent and heat the mixture to 180-200 °C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction at this temperature for 4-6 hours. The reaction mixture will turn a deep blue or green color.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the crude product.
-
Filter the precipitate and wash it sequentially with hot methanol, 1 M hydrochloric acid, and then water until the filtrate is neutral.
-
The crude product is then purified by Soxhlet extraction with acetone to remove any unreacted starting materials and byproducts.
-
The purified copper phthalocyanine is dried in a vacuum oven.
Characterization of Copper(II) Phthalocyanine
a) UV-Visible Spectroscopy:
-
Dissolve a small amount of the purified phthalocyanine in a suitable solvent (e.g., dimethyl sulfoxide or 1-chloronaphthalene).
-
Record the UV-Vis spectrum from 300 to 800 nm.
-
Identify the Soret band (around 300-400 nm) and the Q-band (around 600-750 nm), which are characteristic of the phthalocyanine macrocycle.
b) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the purified product.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Confirm the formation of the phthalocyanine by the disappearance of the nitrile peak (around 2230 cm⁻¹) from the precursor and the appearance of characteristic phthalocyanine ring vibrations.
c) X-ray Diffraction (XRD):
-
Obtain the XRD pattern of the powdered sample.
-
Analyze the diffraction peaks to determine the crystalline structure and polymorphism of the synthesized phthalocyanine.[10]
d) Thermogravimetric Analysis (TGA):
-
Heat a small sample of the purified product in a TGA instrument under a nitrogen atmosphere from room temperature to 800 °C.
-
Evaluate the thermal stability of the material by determining its decomposition temperature.
Visualizations
Synthesis Pathway
Caption: Synthesis of metallophthalocyanines from terephthalonitrile precursors.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Conclusion
While experimental data for this compound is not currently available, this comparative guide provides a theoretical framework for its potential as a precursor for functional materials. Based on the established effects of alkyl substitution, it is projected that this compound could offer advantages in terms of the solubility and processability of derived materials, such as phthalocyanines. The provided experimental protocols offer a starting point for the synthesis and characterization of such novel materials. Further experimental investigation is warranted to validate these hypotheses and fully explore the potential of this compound in the development of advanced functional materials.
References
- 1. innospk.com [innospk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Properties of some alkyl substituted phthalocyanines and related macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
